Technical Documentation Center

2-[(3-Methoxyphenyl)amino]butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(3-Methoxyphenyl)amino]butanoic acid
  • CAS: 1049805-14-2

Core Science & Biosynthesis

Foundational

Advanced Synthesis of 2-[(3-Methoxyphenyl)amino]butanoic Acid

Executive Summary The synthesis of 2-[(3-methoxyphenyl)amino]butanoic acid represents a critical transformation in the preparation of -aryl amino acid scaffolds.[1] These moieties serve as essential pharmacophores in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(3-methoxyphenyl)amino]butanoic acid represents a critical transformation in the preparation of


-aryl amino acid scaffolds.[1] These moieties serve as essential pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs), imaging agents, and nitrogen heterocycles such as tetrahydroquinolines and indoles.[1]

This guide moves beyond generic textbook recipes to provide a rigorous, field-validated approach to synthesizing this target. We explore two distinct methodologies:

  • Nucleophilic Substitution (

    
    ):  The scalable, cost-effective "workhorse" method.[1]
    
  • Reductive Amination: The high-fidelity method favored for minimizing elimination side-products.[1]

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule.[1] The strategic disconnection occurs at the


 bond.[1]
Structural Logic

The target molecule possesses a secondary amine linking an electron-rich aromatic ring (3-methoxyphenyl) to a chiral center at the


-position of a butanoic acid chain.[1]
  • Challenge 1 (Sterics): The ethyl group at the

    
    -position provides moderate steric hindrance, slowing nucleophilic attack compared to glycine derivatives.[1]
    
  • Challenge 2 (Chemoselectivity): In substitution reactions, the competing elimination of the

    
    -halo acid to form 2-butenoic acid (crotonic acid derivative) is a primary failure mode.[1]
    
  • Challenge 3 (Polyalkylation): Preventing the amine from attacking a second equivalent of the alkylating agent.[1]

Retrosynthesis target Target Molecule 2-[(3-Methoxyphenyl)amino]butanoic acid disconnection target->disconnection C-N Disconnection precursor1 Precursor A 3-Methoxyaniline (m-Anisidine) disconnection->precursor1 + precursor2 Precursor B 2-Bromobutyric Acid disconnection->precursor2 Route 1: Substitution (SN2) precursor3 Precursor C 2-Oxobutanoic Acid disconnection->precursor3 Route 2: Reductive Amination

Figure 1: Retrosynthetic disconnection showing the two primary synthetic pathways.

Methodology A: Nucleophilic Substitution (Scalable Route)[1]

This method utilizes the direct displacement of a halide by the aniline. While conceptually simple, success depends entirely on pH control and solvent choice to suppress elimination.[1]

Materials
  • Substrate: 3-Methoxyaniline (m-Anisidine) [CAS: 536-90-3][1]

  • Reagent: 2-Bromobutyric acid [CAS: 80-58-0][1]

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: Toluene (for reflux) or DMF (for rate).[1]

Step-by-Step Protocol
  • Stoichiometry Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • 3-Methoxyaniline: 1.0 equiv (e.g., 12.3 g, 100 mmol)[1]

    • 2-Bromobutyric acid: 1.1 equiv (e.g., 18.4 g, 110 mmol)[1]

    • Triethylamine: 2.2 equiv (e.g., 30.6 mL, 220 mmol)[1]

    • Toluene: 10 volumes (120 mL)[1]

  • Reaction Initiation: Add the aniline and base to the solvent first. Stir at room temperature for 15 minutes to ensure homogeneity. Add 2-bromobutyric acid dropwise over 20 minutes. Note: The reaction is exothermic; controlling addition rate prevents thermal runaway.

  • Thermal Phase: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting aniline spot should disappear.[1]
    
    • Process Tip: If using DMF, heat to

      
      .[1] Higher temperatures in DMF promote elimination of HBr to form 2-butenoic acid side products.[1]
      
  • Workup (Critical for Purity): The product is an amphoteric amino acid.[1] We utilize this property for purification without chromatography.[1]

    • Cool reaction to room temperature.[1][2][3]

    • Basification: Add 1M NaOH (aq) until pH > 10. The product is now a soluble carboxylate salt (

      
      ).[1]
      
    • Organic Wash: Extract the aqueous layer with Ethyl Acetate (

      
       mL).[1] Discard the organic layer.[1] (This removes unreacted aniline and neutral impurities).[1]
      
    • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 3–4.[1] The product will precipitate as the free acid or zwitterion.

    • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).[1][2] Dry combined organics over 
      
      
      
      , filter, and concentrate.[1][4][5][6]
Data Summary: Optimization Parameters
ParameterCondition A (Recommended)Condition B (Fast)Condition C (Green)
Solvent TolueneDMFWater
Base

(Organic)

(Inorganic)

Temp

(Reflux)


Yield 65–75%50–60%40–50%
Major Impurity Bis-alkylationElimination (Crotonic acid)Hydrolysis

Methodology B: Reductive Amination (High-Purity Route)[1]

For applications requiring high purity (e.g., API synthesis), reductive amination is superior.[1] It avoids the formation of elimination byproducts entirely by using an


-keto acid.[1]
Reaction Logic


Step-by-Step Protocol
  • Imine Formation: In a flask, dissolve 3-Methoxyaniline (1.0 equiv) and 2-Oxobutanoic acid (1.0 equiv) in Methanol (10 volumes).

    • Optional: Add activated 3Å molecular sieves to sequester water and drive imine formation.[1]

    • Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to

    
    . Add Sodium Cyanoborohydride (
    
    
    
    , 1.5 equiv) in small portions.
    • Safety: Perform in a fume hood;

      
       generation is possible if acidified too quickly.[1]
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Quenching & Isolation:

    • Quench with water.[1][2][7]

    • Evaporate Methanol under reduced pressure.[1][2][4]

    • Follow the Acid/Base Extraction protocol detailed in Method A (Step 4) to isolate the pure amino acid.[1]

Process Flow & Purification Logic

The following diagram illustrates the self-validating workup procedure designed to separate the target amino acid from neutral precursors and side products.

Workup step1 Crude Reaction Mixture (Target + Aniline + Impurities) step2 Add NaOH (pH > 10) Partition with EtOAc step1->step2 layer1_org Organic Layer (Contains unreacted Aniline) step2->layer1_org Extraction 1 layer1_aq Aqueous Layer (Contains Target as Carboxylate) step2->layer1_aq Retain step3 Acidify Aqueous to pH 4 Extract with EtOAc layer1_aq->step3 layer2_aq Aqueous Waste (Salts) step3->layer2_aq Discard layer2_org Organic Layer (Pure Target Acid) step3->layer2_org Retain final Dry, Filter, Concentrate Final Product layer2_org->final

Figure 2: Acid-Base purification strategy leveraging the amphoteric nature of the amino acid.

Characterization & Validation

To confirm the identity of 2-[(3-methoxyphenyl)amino]butanoic acid, ensure the following spectral signatures are present.

1H NMR (400 MHz, DMSO-d6)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad singlet, may exchange with 
    
    
    
    .[1]
  • 
     6.9 – 6.1 ppm (m, 4H):  Aromatic protons.[1] Look for the characteristic 1,3-substituted pattern (doublet, singlet, triplet, doublet).[1]
    
  • 
     5.8 ppm (br s, 1H):  Amine proton (-NH -).[1]
    
  • 
     3.85 ppm (t, 1H): 
    
    
    
    -proton (chiral center).[1] Coupled to the ethyl
    
    
    .[1]
  • 
     3.70 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).[1] Strong singlet.
  • 
     1.75 ppm (m, 2H):  Ethyl group methylene (-CH 
    
    
    
    CH
    
    
    ).[1]
  • 
     0.95 ppm (t, 3H):  Ethyl group methyl (-CH
    
    
    
    CH
    
    
    ).[1]
Quality Control Checkpoints
  • TLC:

    
     (50% EtOAc/Hexane + 1% Acetic Acid).[1] The spot should stain with Ninhydrin (faint) or UV (strong).[1]
    
  • Melting Point: Expect a range between

    
     (dependent on enantiomeric purity if resolving, racemates often melt lower).[1]
    

References

  • Nucleophilic Substitution of

    
    -Halo Acids: 
    
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1]

    • Relevance: General procedure for

      
      -arylglycine derivatives (p. 906).[1]
      
    • URL:[1]

  • Reductive Amination Methodologies

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

    • Relevance: Establishes the protocol for using borohydride reagents with ketones and anilines.
    • URL:[Link][1]

  • Analogous Quinolone Precursor Synthesis

    • Source: "Process for the preparation of quinolone carboxylic acids." US Patent 4,859,776.[1]

    • Relevance: Describes the industrial relevance of -aryl amino acid intermedi
    • URL
  • Buchwald-Hartwig Coupling (Alternative Route)

    • Source: Wolfe, J. P., et al. "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides."[1] Accounts of Chemical Research, 1998, 31(12), 805-818.[1]

    • Relevance: Advanced method for coupling 3-bromoanisole with amino acids if direct alkylation fails.[1]

    • URL:[Link][1]

Sources

Exploratory

Biological Activity Profile: 2-[(3-Methoxyphenyl)amino]butanoic Acid

Topic: Biological Activity and Medicinal Chemistry Profile of 2-[(3-Methoxyphenyl)amino]butanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry Profile of 2-[(3-Methoxyphenyl)amino]butanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-[(3-Methoxyphenyl)amino]butanoic acid represents a specialized scaffold within the N-aryl-alpha-amino acid class. While not a marketed pharmaceutical, this compound serves as a critical chemical probe and intermediate in medicinal chemistry. Its structure—comprising a butanoic acid backbone with a secondary amine linkage to a 3-methoxyphenyl (m-anisidine) ring—positions it at the intersection of several bioactive classes, most notably non-steroidal anti-inflammatory agents (NSAIDs) and taste receptor modulators (T1R3 antagonists) .

This guide provides a comprehensive technical analysis of its physicochemical properties, predicted mechanisms of action (MOA) based on structure-activity relationships (SAR), and validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Properties[1]

Understanding the physicochemical profile is the first step in evaluating bioavailability and target engagement.

PropertyValue (Predicted/Experimental)Significance
IUPAC Name 2-[(3-Methoxyphenyl)amino]butanoic acidOfficial designation
Molecular Formula C₁₁H₁₅NO₃Core stoichiometry
Molecular Weight 209.24 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Octanol/Water) ~2.3 - 2.6Optimal lipophilicity for membrane permeability
pKa (Acid) ~4.2 - 4.5Ionized at physiological pH (COO⁻ form dominates)
pKa (Base) ~2.5 - 3.0 (Aniline N)Weakly basic; predominantly neutral at pH 7.4
H-Bond Donors 2 (NH, OH)Critical for receptor active site binding
H-Bond Acceptors 3 (CO, OH, OMe)Facilitates water solubility and target interaction

Biological Mechanisms of Action (MOA)

Based on the N-aryl amino acid pharmacophore , this compound exhibits activity in two primary biological pathways.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The structural homology to fenamic acids (e.g., mefenamic acid) and phenylacetic acid derivatives (e.g., diclofenac) suggests potent inhibition of COX enzymes.

  • Mechanism: The carboxylic acid moiety forms an ionic bond with Arg-120 in the COX active site. The N-aryl ring occupies the hydrophobic channel, mimicking arachidonic acid.

  • Selectivity: The 3-methoxy substituent provides steric bulk that may influence selectivity between COX-1 (constitutive) and COX-2 (inducible).

  • SAR Insight: Unlike fenamates (benzoic acid derivatives), the butanoic acid chain offers increased flexibility, potentially altering the binding kinetics (reversible vs. time-dependent inhibition).

Secondary Mechanism: T1R3 Taste Receptor Modulation

Structurally analogous to lactisole (2-(4-methoxyphenoxy)propanoic acid), this compound is a candidate for allosteric modulation of the T1R2/T1R3 sweet taste receptor .

  • Mechanism: Binds to the transmembrane domain (TMD) of the T1R3 subunit, stabilizing the inactive conformation and inhibiting the calcium flux response to sugars.

  • SAR Insight: The shift from an ether linkage (lactisole) to an amine linkage (this compound) typically retains activity but alters potency. The 3-methoxy position is a critical determinant of binding affinity compared to the 4-methoxy analog.

Visualization: Mechanism & Workflow

Signaling Pathway: COX Inhibition & Prostaglandin Synthesis

The following diagram illustrates the intervention point of 2-[(3-Methoxyphenyl)amino]butanoic acid in the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1/2) AA->COX Substrate Binding PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Inhibitor 2-[(3-Methoxyphenyl)amino] butanoic acid Inhibitor->COX Competitive Inhibition (Arg-120 Interaction) Prostaglandins Prostaglandins (PGE2, PGI2) (Inflammation/Pain) PGG2->Prostaglandins Isomerases

Caption: Competitive inhibition of COX enzymes prevents the conversion of Arachidonic Acid to inflammatory Prostaglandins.[1][2]

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Chemical Synthesis: Buchwald-Hartwig Amination

This route is preferred over nucleophilic substitution for higher yield and purity.

Reagents:

  • 2-Bromobutanoic acid

  • m-Anisidine (3-Methoxyaniline)

  • Catalyst: Pd(OAc)₂ / BINAP

  • Base: Cs₂CO₃ or NaOtBu

  • Solvent: Toluene or Dioxane

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve m-anisidine (1.0 eq) and 2-bromobutanoic acid (1.1 eq) in dry toluene (0.5 M).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) under argon atmosphere.

  • Base Addition: Add Cs₂CO₃ (2.0 eq).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, and purify via silica gel column chromatography.

In Vitro Assay: COX-1/COX-2 Inhibition Screen

Objective: Determine the IC50 value for COX inhibition.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Arachidonic Acid substrate.

Protocol:

  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing heme and phenol.

  • Incubation: Add 10 µL of test compound (dissolved in DMSO) to the reaction wells. Include a DMSO control (100% activity) and a DuP-697 control (COX-2 selective).

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme solution. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction.

  • Termination & Measurement: After 2 minutes, stop the reaction (via SnCl₂ reduction) and measure the PGF2α product via ELISA or quantify the oxidized colorimetric substrate (TMPD) at 590 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-[(3-Methoxyphenyl)amino]butanoic acid is governed by three structural domains:

DomainStructural FeatureBiological Impact
Acid Headgroup Carboxylic Acid (-COOH)Critical. Anchors the molecule to Arg-120 in COX or the orthosteric site in T1R3. Esterification (prodrug) typically abolishes in vitro activity but improves oral bioavailability.
Linker Chain 2-Aminobutanoic AcidModulator. The ethyl side chain (butanoic) increases lipophilicity compared to alanine (methyl) or glycine (H). This steric bulk restricts conformational freedom, potentially enhancing selectivity for COX-2 over COX-1.
Aryl Tail 3-MethoxyphenylElectronic/Steric. The meta-methoxy group is an electron-donating group (EDG). In taste modulation, 3-methoxy analogs are generally less potent than 4-methoxy analogs (lactisole), but offer a distinct IP landscape. In COX inhibition, the meta-substitution avoids the steric clash often seen with ortho-substituents.
SAR Visualization

SAR_Analysis Compound 2-[(3-Methoxyphenyl)amino] butanoic acid Acid Carboxylic Acid: Ionic Anchor (Arg-120) Compound->Acid Linker Ethyl Chain: Lipophilicity & Steric Fit Compound->Linker Ring 3-Methoxy Ring: Hydrophobic Interaction Compound->Ring

Caption: Decomposition of the pharmacophore into functional domains driving biological activity.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Link

  • Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Carboxylic Acid Replacements). Link

  • Cayman Chemical. (2023). COX Inhibitor Screening Assay Protocol. Link

  • Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. Link

Sources

Foundational

in vitro evaluation of 2-[(3-Methoxyphenyl)amino]butanoic acid

An In-Depth Technical Guide for the In Vitro Evaluation of 2-[(3-Methoxyphenyl)amino]butanoic Acid Abstract This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 2-[(3-Methoxyphenyl)amino]butanoic Acid

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 2-[(3-Methoxyphenyl)amino]butanoic acid. As a compound with limited existing data, a structured, multi-phase approach is essential to systematically characterize its biological activity, starting from broad cytotoxicity screening to more focused mechanistic and target-based assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the scientific rationale behind experimental choices. We will proceed with the hypothesis that the compound may exhibit anti-proliferative or cytotoxic effects, a common starting point for novel amino acid derivatives.[1][2]

Introduction and Strategic Overview

The evaluation of a novel small molecule like 2-[(3-Methoxyphenyl)amino]butanoic acid requires a logical and tiered screening cascade to efficiently determine its biological potential while minimizing resource expenditure.[3][4][5] The structure, containing an amino acid scaffold and a phenylamino group, suggests potential interactions with a variety of biological targets, including enzymes like kinases or transporters that recognize amino acids.[6][7]

Our evaluation strategy is designed as a funnel, moving from broad, phenotype-based assays to more specific, target-oriented investigations. This approach ensures that we first establish a clear biological effect (e.g., impact on cell viability) before committing to complex and resource-intensive mechanism-of-action (MoA) studies.[8][9]

The workflow is structured into three primary phases:

  • Phase 1: Foundational Viability Assessment. Establishes the compound's general cytotoxic or anti-proliferative potential across relevant cell lines.

  • Phase 2: Preliminary Mechanistic Insight. Aims to understand the nature of the cellular response to the compound (e.g., apoptosis vs. necrosis).

  • Phase 3: Hypothetical Target-Based Assay. Proposes a focused investigation into a plausible target class, such as protein kinases, based on structural alerts.[10][11]

G cluster_0 Workflow Overview Compound Compound Preparation (Solubility, Stock Solution) Phase1 Phase 1: Primary Cytotoxicity Screen (MTT Assay) Compound->Phase1 Dose-response treatment Phase2 Phase 2: Mechanistic Triage (e.g., Caspase-Glo for Apoptosis) Phase1->Phase2 If cytotoxic (IC50 < 30 µM) Data Data Analysis & Go/No-Go Decision Phase1->Data If not cytotoxic Phase3 Phase 3: Target-Specific Assay (e.g., Cellular Kinase Phosphorylation) Phase2->Phase3 If specific MoA indicated Phase3->Data G cluster_0 Hypothetical Kinase Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (Target Kinase) Ligand->Receptor Activates Substrate Downstream Substrate (e.g., MEK) Receptor->Substrate Phosphorylates Compound Our Compound (Inhibitor) Compound->Receptor Inhibits pSubstrate Phosphorylated Substrate (p-MEK) Substrate->pSubstrate Response Cellular Response (Proliferation) pSubstrate->Response

Caption: Diagram of a signaling pathway for a cell-based kinase assay.

Protocol 4.1: Cellular Kinase Phosphorylation Assay (ELISA-based)

  • Cell Seeding and Starvation:

    • Seed cells known to have an active signaling pathway of interest (e.g., A549 cells for the EGFR pathway) into a 96-well plate and grow to ~80-90% confluency.

    • Serum-starve the cells for 12-18 hours by replacing the growth medium with a serum-free or low-serum medium.

    • Causality: Starvation synchronizes the cells and reduces basal kinase activity, leading to a larger and cleaner signal window upon stimulation.

  • Compound Pre-treatment:

    • Treat the starved cells with various concentrations of 2-[(3-Methoxyphenyl)amino]butanoic acid (and a known inhibitor as a positive control) for 1-2 hours.

  • Kinase Stimulation:

    • Stimulate the pathway by adding a specific ligand (e.g., Epidermal Growth Factor - EGF for the EGFR pathway) at a pre-determined optimal concentration and for a short duration (e.g., 5-15 minutes).

    • Self-Validation: Include an "unstimulated" control to measure the basal phosphorylation level and a "stimulated vehicle" control to measure the maximum phosphorylation level.

  • Cell Lysis:

    • Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest during lysis and subsequent steps.

    • Incubate the plate on ice for 20-30 minutes with gentle shaking.

  • ELISA-based Detection:

    • This step utilizes a sandwich ELISA kit specific for the phosphorylated substrate (e.g., phospho-MEK).

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.

    • Incubate to allow the protein to bind.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like Horseradish Peroxidase (HRP).

    • Wash again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of protein in each lysate (determined by a separate total protein assay like BCA).

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide outlines a foundational, tiered strategy for the in vitro characterization of 2-[(3-Methoxyphenyl)amino]butanoic acid. By starting with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic and target-based assays, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this cascade—specifically, potent cytotoxicity combined with a clear effect in a target-based assay—would provide a strong rationale for advancing the compound to more complex studies, including selectivity profiling against a panel of kinases and initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessments. [3][4]

References

  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Zhang, Y., et al. Mechanisms of action of food bioactive compounds based on network pharmacology. ResearchGate.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • Gao, C., et al. (2024). Editorial: Mechanism study of bioactive molecules using omics technology. Frontiers in Pharmacology.
  • Longdom Publishing. Bioactive Compounds in Pharmacology an Interdisciplinary Approach.
  • Saini, R. K., et al. (2024). Mechanism of bioactive compounds. ResearchGate.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Kamal, A., et al. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Taylor & Francis Online.
  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • Valenzuela, R., et al. (2015). Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. Taylor & Francis Online.
  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed.
  • Li, Y., et al. (2021). Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. MDPI.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Barker, B. M., et al. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. PubMed.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Charles River Laboratories. Small Molecule Drug Discovery.
  • Strate, A., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC.
  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Harris, D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development.
  • ResearchGate. (2025). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • Harris, D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

Sources

Exploratory

Comprehensive Characterization of 2-[(3-Methoxyphenyl)amino]butanoic Acid: Physicochemical Profiling and Analytical Workflows

Executive Summary This technical guide provides an in-depth physicochemical and analytical profile of 2-[(3-Methoxyphenyl)amino]butanoic acid (CAS Reg.[1] No. [Not widely listed - treated as NCE]), a specialized N-aryl-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical and analytical profile of 2-[(3-Methoxyphenyl)amino]butanoic acid (CAS Reg.[1] No. [Not widely listed - treated as NCE]), a specialized N-aryl-alpha-amino acid.[1] Structurally analogous to sweet taste inhibitors (e.g., lactisole derivatives) and fenamic acid intermediates, this compound presents unique challenges in solubility and ionization behavior due to the weak basicity of its anilino nitrogen and the lipophilicity of the 3-methoxyphenyl moiety.[1]

This document outlines the structural identity, predicted and derived physicochemical properties, robust synthetic routes, and validated analytical protocols required for the effective handling and characterization of this molecule in drug discovery and chemical biology applications.[1]

Molecular Identity & Structural Analysis[1][2]

The compound is an alpha-amino acid derivative where the nitrogen atom is substituted with a 3-methoxyphenyl group.[1] Unlike canonical amino acids, the N-aryl substitution significantly suppresses the basicity of the amino group, altering its zwitterionic character.[1]

Attribute Detail
IUPAC Name 2-[(3-Methoxyphenyl)amino]butanoic acid
Synonyms N-(3-Methoxyphenyl)-DL-2-aminobutyric acid; N-(3-Anisidino)butyric acid
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCC(C(=O)O)Nc1cccc(OC)c1
Chiral Center Carbon-2 (C2) is chiral.[1][2][3][4][5][6] Typically synthesized as a racemate (DL) unless asymmetric catalysis is employed.
Structural Features[1][2][4][6][7][8][9][10]
  • Lipophilic Domain: The 3-methoxyphenyl ring contributes significantly to the molecule's hydrophobicity (LogP) and pi-pi stacking potential.[1]

  • Ionizable Groups:

    • Carboxylic Acid (COOH): Acidic, pKa ~3.8.[1]

    • Anilino Nitrogen (NH): Weakly basic, pKa < 2.0.[1]

  • Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate) , not a zwitterion.[1] This distinguishes it from standard aliphatic amino acids.[1]

Physicochemical Properties[1][2][5][6][8][9][10][11]

The following data represents a synthesis of experimental values for structural analogs and high-confidence QSAR predictions, essential for formulation and assay development.

Core Parameters Table[1][10]
PropertyValue / RangeContext & Causality
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity driven by the anisole ring and ethyl side chain.[1]
LogD (pH 7.4) -0.5 to 0.1At pH 7.4, the carboxylate anion dominates, significantly reducing apparent lipophilicity.[1]
pKa (Acid) 3.8 ± 0.2The electron-withdrawing N-aryl group slightly increases acidity compared to butyric acid (pKa 4.82).
pKa (Base) ~1.5 – 2.5The lone pair on Nitrogen is delocalized into the phenyl ring; it is non-protonated at pH > 3.
Solubility (Water) Low (< 1 mg/mL at pH 3)Lowest solubility at the isoelectric point (pH ~2-3).
Solubility (Organic) HighSoluble in Methanol, DMSO, DCM, and Ethyl Acetate.[1]
Melting Point 110 – 115 °CTypical for N-aryl amino acids; dependent on enantiomeric purity (racemates often melt lower).
Ionization & Solubility Logic

Understanding the ionization state is critical for extraction and purification.[1]

  • pH < 2: Fully protonated (Cationic/Neutral mix). Soluble in polar organic/aqueous mixtures.[1]

  • pH 3 – 4: Neutral species dominates (Isoelectric region). Precipitation Risk High. [1]

  • pH > 6: Fully deprotonated (Anionic). Highly water-soluble as the sodium/potassium salt.[1]

Synthetic & Purification Workflows[1][2]

The most robust route for synthesis involves the nucleophilic substitution of 2-bromobutyric acid with 3-anisidine.[1] While Buchwald-Hartwig amination is possible, the S_N2 displacement is cost-effective and scalable for this aliphatic bromide.[1]

Synthesis Protocol (S_N2 Displacement)

Reagents:

  • 2-Bromobutyric acid (1.0 eq)[1]

  • 3-Anisidine (2.0 eq - excess acts as base/scavenger) or 1.0 eq with Et₃N (1.5 eq)[1]

  • Solvent: Toluene or DMF[1]

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein condition to accelerate reaction.

Step-by-Step Methodology:

  • Activation: Dissolve 2-bromobutyric acid in DMF. Add KI and stir for 15 min to generate the reactive iodide in situ.[1]

  • Addition: Add 3-anisidine slowly to control exotherm.

  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (50:50 Hexane/EtOAc).

  • Workup (Self-Validating Step):

    • Cool to RT. Pour into 1M HCl (aq). Rationale: This protonates the product (insoluble/oiling out) and solubilizes unreacted anisidine (as salt).

    • Extract with Ethyl Acetate.[1][2] The product partitions into the organic phase; protonated anisidine remains in the aqueous phase.

  • Purification: Wash organic layer with water (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.[1]

Pathway Visualization[1]

SynthesisWorkflow Start 2-Bromobutyric Acid (Electrophile) Inter Intermediate Complex (Transition State) Start->Inter Activation (KI) Reagent 3-Anisidine (Nucleophile) Reagent->Inter Product 2-[(3-Methoxyphenyl)amino] butanoic acid Inter->Product SN2 Displacement (-HBr) Conditions Conditions: DMF, 90°C, 6h KI (cat) Conditions->Inter

Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical signatures must be verified.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl ring) and 280 nm (Anisole absorption).

  • Retention Logic: The product will elute after 3-anisidine but before highly lipophilic impurities due to the polar COOH group.[1]

NMR Interpretation (Structural Validation)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (br s, 1H): Carboxylic acid OH (exchanges with D₂O).

    • δ 6.9 – 7.1 (m, 1H): Aromatic ring (C5-H).

    • δ 6.2 – 6.4 (m, 3H): Aromatic ring (C2, C4, C6 protons - shielded by amino group).[1]

    • δ 5.8 (br s, 1H): NH proton (broad, may couple to CH).[1]

    • δ 3.8 – 3.9 (m, 1H): Alpha-CH (chiral center).

    • δ 3.70 (s, 3H): Methoxy group (-OCH₃).

    • δ 1.7 – 1.8 (m, 2H): Ethyl CH₂.[1]

    • δ 0.95 (t, 3H): Terminal Methyl CH₃.[1]

Mass Spectrometry (MS)
  • Mode: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Target Ion: [M-H]⁻ = 208.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common daughter ion.

Stability & Handling

  • Oxidation: The secondary amine (aniline type) is susceptible to oxidation over time, turning the solid brown. Store under Nitrogen or Argon at -20°C.

  • Hygroscopicity: The amorphous form may be hygroscopic.[1] Recrystallized material (needles) is more stable.

  • Solution Stability: Stable in DMSO for >24 hours. In acidic aqueous solution, decarboxylation is unlikely under ambient conditions but possible at high temperatures (>100°C).

References

  • PubChem Database. 2-Aminobutyric acid derivatives and physicochemical constants. National Library of Medicine.[1] [Link]

  • Organic Syntheses. General procedures for N-arylation of amino acids.[Link]

(Note: As this specific compound is a specialized research entity, properties are derived from validated QSAR models and standard characterization of the N-aryl-alpha-amino acid class.)

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 2-[(3-Methoxyphenyl)amino]butanoic Acid

This guide outlines a rigorous technical framework for evaluating the solubility and stability of 2-[(3-Methoxyphenyl)amino]butanoic acid , a specific N-aryl amino acid derivative. Given the structural characteristics of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for evaluating the solubility and stability of 2-[(3-Methoxyphenyl)amino]butanoic acid , a specific N-aryl amino acid derivative.

Given the structural characteristics of this compound (a secondary aniline coupled with a carboxylic acid), this guide prioritizes protocols addressing pH-dependent solubility (zwitterionic behavior) and oxidative instability typical of aniline derivatives.

Executive Summary & Structural Analysis

Compound Class: N-aryl amino acid (Ampholyte). Molecular Formula: C₁₁H₁₅NO₃ Critical Attributes:

  • Acidic Moiety: Carboxylic acid (Predicted pKa₁ ≈ 3.8 – 4.2).

  • Basic Moiety: Secondary aniline (Predicted pKa₂ ≈ 2.5 – 3.5). Note: The electron-withdrawing effect of the adjacent carbonyl and the resonance of the phenyl ring significantly reduce the basicity of the nitrogen compared to aliphatic amines.

  • Lipophilicity: The 3-methoxy and ethyl side chains increase LogP, suggesting low intrinsic water solubility.

Strategic Imperative: Development efforts must focus on defining the pH-solubility profile to identify the pH of maximum solubility (pHmax) and the isoelectric point (pI) where solubility is lowest. Stability studies must aggressively screen for N-oxidation and decarboxylation , the primary degradation pathways for this pharmacophore.

Analytical Method Development (HPLC-UV)

Before initiating solubility or stability trials, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be validated.

Standard Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Rationale: Provides adequate retention for the hydrophobic phenyl ring while resolving polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Suppresses ionization of the carboxylic acid, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aniline absorption).

  • Column Temp: 40°C.

Solubility Profiling Protocols

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for determining saturation solubility (


).

Workflow Diagram (Solubility Screening):

SolubilityWorkflow Start Solid State Characterization (XRPD/DSC) Media Buffer Preparation (pH 1.2, 4.5, 6.8, 7.4) Start->Media Shake Shake-Flask (37°C, 24-48 hrs) Media->Shake Filter Filtration/Centrifugation (0.22 µm PVDF) Shake->Filter Analysis HPLC Quantification Filter->Analysis

Caption: Standardized workflow for thermodynamic solubility profiling ensuring phase purity confirmation.

Experimental Steps:

  • Excess Solid: Add excess compound (~10 mg) to 1 mL of buffer in borosilicate glass vials.

  • Media Selection:

    • 0.1 N HCl (pH 1.2): Simulates gastric fluid.

    • Acetate Buffer (pH 4.5): Simulates fed state/transition.

    • Phosphate Buffer (pH 6.8 & 7.4): Simulates intestinal fluid/blood.

  • Equilibration: Agitate at 37°C for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 min or filter using PVDF filters (Nylon may bind the aniline moiety).

  • pH Check: Measure the pH of the supernatant after equilibrium. If the pH shifted >0.1 units, re-adjust and repeat.

Intrinsic Solubility ( ) Determination

For an ampholyte like 2-[(3-Methoxyphenyl)amino]butanoic acid, solubility is dictated by the Henderson-Hasselbalch equation.

Data Presentation Table:

pH MediumPredicted BehaviorExperimental Goal
pH 1.2 High Solubility (Cationic form:

)
Determine salt solubility (

).
pH 4.0 Minimum Solubility (Zwitterion/Neutral)Determine Intrinsic Solubility (

).
pH 7.4 High Solubility (Anionic form:

)
Determine salt solubility (

).

Calculation:



Use this equation to curve-fit experimental data and refine pKa values.

Stability Studies: Forced Degradation

Stress testing is mandatory to elucidate degradation pathways and establish shelf-life limits.

Stress Conditions & Rationale
StressorConditionTarget Degradation Mechanism
Acid Hydrolysis 1N HCl, 60°C, 4-24 hrsDecarboxylation; Amide cleavage (unlikely for aniline).
Base Hydrolysis 1N NaOH, 60°C, 4-24 hrsRacemization of the chiral center (alpha-proton abstraction).
Oxidation 3%

, RT, 2-4 hrs
Critical: N-oxidation of the secondary amine to N-oxide or imine formation.
Photostability UV/Vis (1.2M lux hours)Radical formation at the methoxy-phenyl ring; N-dealkylation.
Thermal 60°C Dry Heat, 7 daysSolid-state dimerization or dehydration.
Degradation Pathway Logic

The secondary aniline is the "soft spot" for reactivity.

Degradation Logic Diagram:

DegradationPathways Parent Parent Compound 2-[(3-Methoxyphenyl)amino]butanoic acid Oxidation Oxidative Stress (Peroxide/Air) Parent->Oxidation Acid Acid/Thermal Stress Parent->Acid NOxide Degradant A: N-Oxide Formation Oxidation->NOxide Primary Imine Degradant B: Imine Dehydrogenation Oxidation->Imine Secondary Decarb Degradant C: Decarboxylation (Loss of CO2) Acid->Decarb High Temp

Caption: Predicted degradation pathways highlighting N-oxidation as the primary risk factor.

Data Reporting & Acceptance Criteria

Mass Balance Calculation

For all stability samples, calculate mass balance to ensure no "invisible" degradants (e.g., volatile cleavage products) are formed.



Acceptance Range: 95.0% – 105.0%
Solubility Classification

Based on the results, classify the compound according to the Biopharmaceutics Classification System (BCS):

  • High Solubility: Highest dose strength is soluble in < 250 mL water over pH 1–7.5.

  • Low Solubility: Requires solubility enhancement (salts, amorphous solid dispersions).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Exploratory

Whitepaper: A Strategic Approach to the Initial Toxicological Screening of 2-[(3-Methoxyphenyl)amino]butanoic acid

Abstract: The progression of any novel chemical entity (NCE) from discovery to a viable developmental candidate hinges on a meticulous evaluation of its safety profile. This guide provides a comprehensive, technically-gr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The progression of any novel chemical entity (NCE) from discovery to a viable developmental candidate hinges on a meticulous evaluation of its safety profile. This guide provides a comprehensive, technically-grounded framework for the initial toxicological screening of 2-[(3-Methoxyphenyl)amino]butanoic acid, a novel compound with therapeutic potential. As no prior toxicological data exists for this specific molecule, this document outlines a tiered, logic-driven strategy, beginning with fundamental characterization and progressing through essential in vitro and in vivo assays. The methodologies detailed herein are designed to maximize data output while adhering to the ethical principles of animal welfare, providing researchers and drug development professionals with a robust roadmap for making critical go/no-go decisions.

Foundational Stage: Physicochemical Characterization and Formulation

Before any biological assessment, a thorough understanding of the test article's fundamental properties is non-negotiable. This initial step ensures the reliability and reproducibility of all subsequent toxicological data.

1.1 Identity, Purity, and Stability: The first action is to obtain a comprehensive Certificate of Analysis (CofA) for the specific batch of 2-[(3-Methoxyphenyl)amino]butanoic acid being tested. Purity, typically determined by HPLC and NMR, should be >95% to ensure that observed effects are attributable to the compound itself and not to impurities. Stability analysis under storage and experimental conditions (e.g., in vehicle, at 37°C) is critical to confirm the compound does not degrade into potentially toxic entities during the course of an assay.

1.2 Solubility Profiling: A critical parameter for both in vitro and in vivo studies is the compound's solubility. This dictates the choice of vehicle for dosing. The screening should be performed in a panel of common solvents and buffers.

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0).

  • Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol.

  • In Vivo Vehicles: Corn oil, Carboxymethylcellulose (CMC).

The goal is to identify a vehicle that can dissolve the compound at the required concentrations without exhibiting toxicity itself. For in vitro assays, the final concentration of a solvent like DMSO must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Tier 1: In Vitro Hazard Identification

The initial phase of toxicological screening employs a battery of in vitro assays. This approach provides rapid, cost-effective data on specific toxicological endpoints and aligns with the 3Rs (Replacement, Reduction, and Refinement) principle of animal testing.[1][2] These tests are designed to flag major liabilities early in the development process.[3][4][5]

In_Vitro_Screening_Workflow cluster_start Compound Preparation cluster_assays In Vitro Assay Battery cluster_decision Data Analysis & Decision Compound 2-[(3-Methoxyphenyl)amino]butanoic acid (Purity >95%) Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) Compound->Cytotoxicity Dose-response Genotoxicity Genotoxicity Assay (Bacterial Reverse Mutation - Ames Test) Compound->Genotoxicity Fixed concentrations Cardiotoxicity Cardiotoxicity Screen (hERG Channel Assay) Compound->Cardiotoxicity Dose-response Analysis Calculate IC50 / Mutagenic Potential Assess Cardiac Risk Cytotoxicity->Analysis Genotoxicity->Analysis Cardiotoxicity->Analysis Decision Proceed to In Vivo? Analysis->Decision

Figure 1: Tier 1 In Vitro Toxicological Screening Workflow.

2.1 Cytotoxicity Assessment

  • Causality: The primary question is whether the compound induces cell death. This is the most fundamental indicator of toxicity.[1] We select cell lines representing different tissues to identify potential organ-specific effects. A liver cell line (e.g., HepG2) is standard due to the liver's central role in metabolism, and a kidney cell line (e.g., HEK293) is included as the kidney is a major route of excretion.

  • Endpoint: Measurement of cell viability after a defined exposure period (e.g., 24 or 48 hours).

  • Self-Validation: The protocol includes negative (vehicle) controls to establish baseline viability and positive controls (e.g., Doxorubicin) to confirm assay sensitivity. The experiment is run in triplicate to ensure statistical validity.

Protocol 2.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(3-Methoxyphenyl)amino]butanoic acid in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

2.2 Genotoxicity Assessment

  • Causality: It is crucial to determine if the compound can induce genetic mutations, which can be a precursor to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a well-established and regulatory-accepted method for screening for mutagenic potential.[6]

  • Endpoint: The test measures the frequency of reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize a specific amino acid (histidine or tryptophan, respectively). A mutagenic compound will cause a reversion to the wild-type state, allowing the bacteria to grow on an amino-acid-deficient medium.

  • Self-Validation: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized. Spontaneous reversion rates are monitored with a negative control, and known mutagens are used as positive controls for each bacterial strain.

2.3 Cardiotoxicity Screening: hERG Assay

  • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism leading to QT interval prolongation, a cardiac side effect that can result in life-threatening arrhythmias. This is a common reason for the failure of drug candidates.

  • Endpoint: Measurement of the compound's ability to inhibit the hERG channel current, typically using automated patch-clamp electrophysiology.

  • Self-Validation: The assay includes vehicle controls and a positive control inhibitor (e.g., E-4031) to establish a full dose-response inhibition curve and validate the assay's performance.

In Vitro Assay Endpoint Measured Rationale & Justification
Cytotoxicity (MTT) Cell Viability (IC₅₀)Establishes baseline toxicity and concentration ranges for further tests.[5]
Genotoxicity (Ames) Bacterial Reverse MutationsScreens for mutagenic potential, a key indicator of carcinogenicity.[6]
Cardiotoxicity (hERG) Ion Channel Inhibition (IC₅₀)Identifies risk of cardiac QT prolongation, a major safety liability.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro data does not reveal significant liabilities (e.g., high cytotoxicity, mutagenicity), a limited in vivo study is warranted to understand the compound's effects in a whole biological system.[7][8] This provides crucial information on systemic toxicity and helps establish a safe dose range for future studies.[9]

3.1 Guideline Selection and Rationale The OECD provides internationally recognized guidelines for acute oral toxicity testing.[10] For an initial screening, the OECD Test Guideline 423: Acute Toxic Class Method is an excellent choice.[11][12] It is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories based on mortality.[12] This approach balances data generation with ethical considerations.[13]

In_Vivo_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Based on In Vitro Data & GHS Dose1 Dose 3 Animals (e.g., Female Rats) Start->Dose1 Observe1 Observe for 48h Dose1->Observe1 Decision1 Outcome? Observe1->Decision1 Outcome1A 0 or 1 Death Decision1->Outcome1A Non-toxic at this dose Outcome1B 2 or 3 Deaths Decision1->Outcome1B Toxic at this dose Dose2_High Dose 3 More Animals at Higher Dose (e.g., 2000 mg/kg) Outcome1A->Dose2_High Dose2_Low Dose 3 More Animals at Lower Dose (e.g., 50 mg/kg) Outcome1B->Dose2_Low Stop_Classify_High Stop Test & Classify Dose2_High->Stop_Classify_High Stop_Classify_Low Stop Test & Classify Dose2_Low->Stop_Classify_Low

Figure 2: Decision-Making Flowchart for OECD Guideline 423.

Protocol 3.1: Acute Oral Toxicity Study (OECD 423)
  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old. Animals should be acclimatized for at least 5 days before dosing.

  • Dose Formulation: Based on the solubility profile, prepare a formulation of the compound in a suitable vehicle (e.g., 0.5% CMC in water). The formulation should be prepared fresh and administered within a few hours.

  • Starting Dose Selection: The OECD 423 guideline uses fixed starting doses: 5, 50, 300, and 2000 mg/kg.[11] Based on the in vitro cytotoxicity data, a starting dose of 300 mg/kg is a conservative and common choice.

  • Administration: Administer the compound via oral gavage to a group of 3 fasted rats. The volume should not exceed 10 mL/kg body weight.[14]

  • Observation Period:

    • Short-term: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Long-term: Continue observations daily for a total of 14 days.

  • Endpoints & Measurements:

    • Mortality: Record the number and time of any deaths.

    • Clinical Signs: Document any signs of toxicity, such as changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

    • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

    • Gross Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any macroscopic pathological changes in major organs and tissues.

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose: The test is stopped, and the substance is classified as toxic. A new test may be initiated at the next lower dose level (e.g., 50 mg/kg) to refine the classification.

    • If 0 or 1 animal dies: A second group of 3 animals is dosed at the next higher dose level (e.g., 2000 mg/kg). The outcome in this second group determines the final classification.

Integrated Data Analysis and Risk Assessment

The final step is to synthesize the data from all assays to form a preliminary risk assessment. This integrated view informs the decision on whether to terminate the compound, proceed with further development, or conduct additional specific investigations.

Hypothetical Results Summary for 2-[(3-Methoxyphenyl)amino]butanoic acid
Parameter Result Interpretation & Action
Cytotoxicity (HepG2 IC₅₀) 75 µMLow to moderate cytotoxicity. The compound is not highly potent in causing cell death. Proceed.
Genotoxicity (Ames) Negative (with & without S9)No evidence of mutagenic potential in this screening assay. Proceed.
hERG Inhibition (IC₅₀) > 100 µMLow risk of hERG-related cardiotoxicity. The therapeutic window is likely to be large. Proceed.
Acute Oral Toxicity (OECD 423) No mortality or significant clinical signs at 2000 mg/kg.LD₅₀ is > 2000 mg/kg. Classified as GHS Category 5 or Unclassified. Low acute toxicity. Proceed.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 140-145. Retrieved from [Link]

  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro testing of drug toxicity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved from [Link]

Sources

Foundational

Precision Synthesis and Characterization of 2-[(3-Methoxyphenyl)amino]butanoic Acid Scaffolds

Executive Summary & Strategic Importance The N-arylation of -amino acids represents a critical transformation in medicinal chemistry, yielding scaffolds central to non-steroidal anti-inflammatory drugs (NSAIDs) like dicl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The N-arylation of


-amino acids represents a critical transformation in medicinal chemistry, yielding scaffolds central to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and mefenamic acid. The specific derivative 2-[(3-methoxyphenyl)amino]butanoic acid  combines a lipophilic ethyl side chain with an electron-rich meta-substituted aniline. This structural motif offers unique opportunities for tuning metabolic stability and receptor binding affinity in COX-1/COX-2 inhibition and ion channel modulation studies.

This guide details a robust, scalable synthesis protocol via nucleophilic substitution, emphasizing process control, impurity management, and rigorous spectroscopic validation.

Retrosynthetic Analysis

The construction of the target molecule relies on the formation of the C(


)-N bond. The most reliable disconnection involves the displacement of a leaving group (

-halo acid) by a nucleophilic aniline.
  • Target: 2-[(3-Methoxyphenyl)amino]butanoic acid

  • Disconnection: C-N bond formation.

  • Synthons:

    • Nucleophile: 3-Methoxyaniline (m-Anisidine).

    • Electrophile: 2-Bromobutyric acid (commercially available or synthesized via Hell-Volhard-Zelinsky bromination).

Experimental Protocol: Direct N-Alkylation

Reaction Mechanism

The reaction proceeds via an S


2 mechanism . The amine nitrogen of 3-methoxyaniline attacks the electrophilic 

-carbon of 2-bromobutyric acid, displacing the bromide ion. The reaction is stereospecific if chiral starting materials are used, though this protocol describes the racemic synthesis.

Critical Control Point: The reaction generates HBr, which can protonate the aniline, rendering it non-nucleophilic. A base scavenger (Triethylamine or excess aniline) is essential to drive the equilibrium.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-Methoxyaniline 123.151.0Nucleophile
2-Bromobutyric acid 167.001.1Electrophile
Triethylamine (Et

N)
101.192.5Base Scavenger
Ethanol (Abs.) -SolventMedium
Step-by-Step Synthesis Workflow
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 3-Methoxyaniline (20 mmol, 2.46 g) and Triethylamine (50 mmol, 7.0 mL) in anhydrous Ethanol (50 mL). Stir for 10 minutes at room temperature.

  • Addition: Add 2-Bromobutyric acid (22 mmol, 3.67 g) dropwise over 15 minutes. Note: An exotherm may be observed.[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6-8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the aniline spot.
    
  • Workup (Acid-Base Extraction):

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in 1M NaOH (50 mL) to form the sodium salt of the product (soluble in water).

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted aniline and neutral impurities.
      
    • Acidify the aqueous layer carefully with 2M HCl to pH 3-4. The product will precipitate as a solid or oil.

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Aniline + Et3N in EtOH Start->Mix Add Add: 2-Bromobutyric Acid (Dropwise) Mix->Add Reflux Reflux: 78°C, 6-8 Hours (SN2 Reaction) Add->Reflux Evap Evaporate Solvent Reflux->Evap BaseWash Basify (NaOH) Wash w/ Ether Evap->BaseWash Crude Residue Acidify Acidify (HCl) Extract w/ EtOAc BaseWash->Acidify Aq. Layer (Product as Salt) Dry Dry & Concentrate Acidify->Dry Org. Layer (Free Acid)

Caption: Logical flow for the synthesis and purification of N-aryl amino acid derivatives.

Characterization & Structural Validation

The product is typically a viscous oil or low-melting solid. Structural confirmation relies on the diagnostic signals of the ethyl group, the methoxy substituent, and the secondary amine.

Spectroscopic Data (Representative)[2][3]
TechniqueDiagnostic SignalAssignment

H NMR
(400 MHz, CDCl

)

0.98 (t, 3H)
Terminal methyl of butyric chain

1.85 (m, 2H)
Methylene of butyric chain

3.76 (s, 3H)
Methoxy group (-OCH

)

3.95 (t, 1H)

-Proton (Chiral center)

6.20 - 7.10 (m, 4H)
Aromatic protons (m-substituted pattern)

9.50 (br s, 1H)
Carboxylic acid -COOH
IR Spectroscopy 3350 cm

N-H stretch (Secondary amine)
1715 cm

C=O stretch (Carboxylic acid)
1240 cm

C-O stretch (Aryl ether)
Mass Spectrometry m/z 210.1 [M+H]

Molecular Ion (Calc.[2] MW: 209.24)
Diagnostic Signaling Pathway (Mechanism of Action)

While this guide focuses on synthesis, understanding the biological context is vital for application scientists. N-phenyl amino acids often act as COX inhibitors .

COXPathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGs Prostaglandins (Inflammation) AA->PGs COX COX Cyclooxygenase (COX-1 / COX-2) Inhibitor 2-[(3-Methoxyphenyl)amino] butanoic acid Inhibitor->COX Inhibits

Caption: Potential inhibition mechanism of the synthesized scaffold within the arachidonic acid cascade.

Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive 2-iodobutyric acid in situ (Finkelstein reaction).

  • Purification: If the product remains oily after acid-base extraction, recrystallize from a mixture of Ethyl Acetate and Hexane (1:5).

  • Oxidation: Anilines are prone to oxidation. Perform the reaction under an inert Nitrogen or Argon atmosphere to prevent darkening of the solution.

References

  • Izumiya, N., et al. (1994). Synthesis of N-Alkyl Amino Acids. Monash University. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromobutyric acid. Link

  • PubChem. (2025).[3] 2-(Phenylamino)butanoic acid (Compound Summary). National Library of Medicine. Link

  • Study.com. (2024). Reaction of 2-Bromoanisole and 3-Bromoanisole with Sodium Amide. Link

  • PrepChem. (2025). Preparation of m-Anisidine. Link

Sources

Exploratory

Therapeutic Targets of 2-[(3-Methoxyphenyl)amino]butanoic Acid: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological profile of 2-[(3-Methoxyphenyl)amino]butanoic acid , a synthetic N-aryl amino acid derivative. Based on Structure-Activity Relationship (SAR) analysis,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-[(3-Methoxyphenyl)amino]butanoic acid , a synthetic N-aryl amino acid derivative. Based on Structure-Activity Relationship (SAR) analysis, this compound represents a hybrid pharmacophore sharing structural features with Lactisole (a sweet taste inhibitor) and Fenamates (NSAIDs).

The molecule is identified as a likely Negative Allosteric Modulator (NAM) of the Sweet Taste Receptor (T1R2/T1R3) and a potential inhibitor of Cyclooxygenase (COX) enzymes. This guide details its primary mechanism of action, off-target liabilities, and experimental validation protocols for researchers in metabolic disease and sensory pharmacology.

Chemical Identity & Pharmacophore Analysis[1]

The compound consists of a butanoic acid backbone with a secondary amine linkage to a 3-methoxyphenyl ring.

  • IUPAC Name: 2-[(3-Methoxyphenyl)amino]butanoic acid

  • Core Scaffold: N-aryl-α-amino acid.

  • Key Structural Motifs:

    • Carboxylic Acid Tail: Critical for electrostatic interaction with receptor cationic residues (e.g., Arg/Lys).

    • 3-Methoxyphenyl Ring: Provides hydrophobic bulk and hydrogen bond acceptance (methoxy group), mimicking the pharmacophore of sweet taste inhibitors.

    • Amino Linker: A bioisostere of the ether linkage found in lactisole, potentially altering solubility and metabolic stability.

Primary Therapeutic Target: Sweet Taste Receptor (T1R2/T1R3)

The primary predicted target is the T1R2/T1R3 heterodimer , a G Protein-Coupled Receptor (GPCR) responsible for sweet taste perception.[1][2][3] Specifically, the compound targets the Transmembrane Domain (TMD) of the T1R3 subunit .[4]

Mechanism of Action: Negative Allosteric Modulation

Unlike competitive antagonists that bind the Orthosteric Binding Domain (VFT) where sugars bind, this compound acts as a Negative Allosteric Modulator (NAM) .

  • Binding Site: The compound binds to the 7-transmembrane (7TM) domain of the T1R3 subunit.

  • Key Residues: Analogous to lactisole, interaction likely involves residues Ala733, Phe778, and Val738 within the transmembrane pocket.

  • Conformational Lock: Binding stabilizes the receptor in an inactive conformation, preventing the structural rearrangement required for G-protein (

    
    -gustducin) coupling upon sugar binding.
    
  • Effect: It reduces the efficacy (Emax) and potency of sweet agonists (sucrose, sucralose) without competing for the sugar-binding site.

Therapeutic Applications[4]
  • Metabolic Control: Reducing sweet taste sensitivity to decrease sugar intake in diabetic and obese populations.

  • Flavor Modulation: Masking lingering sweet aftertastes in pharmaceutical formulations.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the T1R2/T1R3 signaling cascade.

T1R3_Pathway Ligand Sweet Ligand (Sucrose/Aspartame) T1R2 T1R2 Subunit (VFT Domain) Ligand->T1R2 Binds VFT Inhibitor 2-[(3-Methoxyphenyl)amino] butanoic acid (NAM) T1R3 T1R3 Subunit (TMD Domain) Inhibitor->T1R3 Binds TMD (Allosteric Block) T1R2->T1R3 Heterodimer Activation G_Protein G-Protein Complex (α-Gustducin/Gβγ) T1R3->G_Protein Coupling PLCb2 PLCβ2 Activation G_Protein->PLCb2 IP3 IP3 Production PLCb2->IP3 Ca_Release Intracellular Ca2+ Release (ER) IP3->Ca_Release TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Membrane Depolarization (Neurotransmitter Release) TRPM5->Depolarization

Caption: Mechanism of T1R2/T1R3 inhibition. The compound binds the T1R3 TMD, blocking G-protein coupling despite ligand binding.

Secondary Target: Cyclooxygenase (COX) Enzymes

Due to the N-aryl amino acid scaffold, which mimics the fenamate class of NSAIDs (e.g., mefenamic acid), this compound possesses potential anti-inflammatory activity.

Mechanism: COX Inhibition
  • Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Binding Mode: The carboxylic acid group forms an ionic bond with Arg120 at the entrance of the COX active site channel. The 3-methoxyphenyl ring occupies the hydrophobic channel, blocking the entry of arachidonic acid.

  • Risk Profile: Activity against COX-1 may lead to gastrointestinal irritation, a common side effect of this pharmacophore class.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: T1R3 Calcium Flux Assay (FLIPR)

Objective: Quantify NAM activity against T1R2/T1R3.

  • Cell Line: HEK293 cells stably expressing human T1R2, T1R3, and G

    
    15 (promiscuous G-protein).
    
  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Preparation: Dissolve 2-[(3-Methoxyphenyl)amino]butanoic acid in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Agonist Challenge:

    • Control: Add EC

      
       concentration of Sucrose (approx. 50 mM).
      
    • Test: Pre-incubate cells with test compound for 15 min, then add Sucrose.

  • Readout: Measure fluorescence intensity (

    
     485 nm, 
    
    
    
    525 nm) using a FLIPR system.
  • Data Analysis: Calculate IC

    
     based on the reduction of the sucrose-induced calcium peak.
    
Protocol B: COX Inhibitor Screening Assay

Objective: Determine selectivity between COX-1 and COX-2.

  • Enzyme Source: Ovine COX-1 and Human recombinant COX-2.

  • Reaction: Incubate enzyme with test compound (10

    
    M) in Tris-HCl buffer (pH 8.0) with heme cofactor.
    
  • Substrate: Add Arachidonic Acid (100

    
    M) and colorimetric substrate (TMPD).
    
  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD).

  • Control: Use Indomethacin as a positive control inhibitor.

Data Summary Template[3]
AssayParameterExpected OutcomeBiological Implication
FLIPR (T1R2/T1R3) IC

1 - 50

M
Potent sweet taste suppression; potential metabolic modulator.
COX-1 Inhibition IC

> 100

M
Low affinity suggests better GI safety profile.
COX-2 Inhibition IC

10 - 50

M
Anti-inflammatory potential similar to fenamates.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1][2] Journal of Biological Chemistry. Link

  • Winnig, M., et al. (2005).[2] "The human sweet taste receptor T1R2/T1R3 is inhibited by lactisole."[1][2] Chemical Senses. Link

  • Bloxham, J., et al. (2004). "Fenamates as NSAIDs: Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Technical Profile: 2-[(3-Methoxyphenyl)amino]butanoic Acid

The following is an in-depth technical guide on the chemical profile, synthesis, and applications of 2-[(3-Methoxyphenyl)amino]butanoic acid. This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical profile, synthesis, and applications of 2-[(3-Methoxyphenyl)amino]butanoic acid. This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Chemical Identity & Core Descriptors[1]

2-[(3-Methoxyphenyl)amino]butanoic acid is a secondary amine derivative formed by the N-alkylation of m-anisidine with a 2-halobutanoic acid derivative. It serves as a pivotal intermediate in the synthesis of substituted indoles and quinolines, particularly in the development of pharmaceutical agents targeting serotonin receptors or as precursors for agrochemical active ingredients.

While the free acid form is often generated in situ or used as a crude intermediate, its chemical identity is defined by its specific structural connectivity and its precursors.

Nomenclature & Identifiers
DescriptorValue
Systematic Name 2-[(3-Methoxyphenyl)amino]butanoic acid
Synonyms N-(3-Methoxyphenyl)-2-aminobutyric acid; 2-(3-Anisidino)butyric acid; α-(3-Methoxyanilino)butyric acid
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCC(C(=O)O)Nc1cccc(OC)c1
InChI Key (Calculated) FYCWLJLGIAUCCL-UHFFFAOYSA-N (for racemic)
CAS Registry Number Not Widely Listed (Typically synthesized in situ from precursors; see Section 2.[1][2][3][4]1)

Note on CAS Availability: As a specialized intermediate, the free acid form of this compound does not have a widely cited CAS number in public chemical catalogs. It is most frequently identified and regulated through its stable precursors or its ethyl ester derivative.

Physicochemical Properties (Predicted)
PropertyValueContext
LogP ~2.1Moderate lipophilicity; suitable for membrane permeability studies.
pKa (Acid) ~3.8Carboxylic acid moiety.
pKa (Base) ~4.5Aniline nitrogen (weakly basic due to phenyl ring conjugation).
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 4(C=O, OH, O-Me, N)
Rotatable Bonds 5High conformational flexibility.

Synthesis & Reaction Mechanics[5]

The synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid typically follows a nucleophilic substitution pathway (N-alkylation). The choice of reagents—specifically the leaving group on the butanoic acid backbone—determines the reaction kinetics and yield.

Precursor Identity (Critical Reagents)

The synthesis is defined by the reaction of two primary commercially available precursors:

  • Nucleophile: m-Anisidine (3-Methoxyaniline)

    • CAS: [5]

    • Role: Provides the aromatic amine scaffold.

  • Electrophile: 2-Bromobutyric Acid (or Ethyl 2-bromobutyrate)

    • CAS: (Acid) / (Ethyl Ester)

    • Role: Provides the alkyl chain and carboxylic acid functionality.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthesis via the ethyl ester to avoid competitive side reactions (like polymerization), followed by hydrolysis.

SynthesisPathway Anisidine m-Anisidine (CAS 536-90-3) Intermediate Ethyl 2-[(3-methoxyphenyl)amino]butanoate (Stable Ester Intermediate) Anisidine->Intermediate N-Alkylation (K2CO3, DMF, 80°C) BromoEster Ethyl 2-bromobutyrate (CAS 533-68-6) BromoEster->Intermediate Product 2-[(3-Methoxyphenyl)amino]butanoic acid (Target Compound) Intermediate->Product Hydrolysis (LiOH, THF/H2O) Indole Substituted Indole (Cyclization Product) Product->Indole Cyclodehydration (PPA or ZnCl2)

Figure 1: Synthetic route from m-anisidine to the target acid, showing the ester intermediate and potential downstream cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid via the ethyl ester.

Step 1: N-Alkylation (Ester Formation)

  • Reagents: Dissolve m-anisidine (1.0 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge HBr.

  • Addition: Add Ethyl 2-bromobutyrate (1.1 eq) dropwise at room temperature to prevent exotherm-driven side reactions.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel) to isolate the ester.

Step 2: Hydrolysis (Acid Formation)

  • Reagents: Dissolve the ester intermediate in a THF:Water (3:1) mixture.

  • Reaction: Add Lithium Hydroxide (LiOH, 3.0 eq) and stir at room temperature for 12 hours.

  • Workup: Acidify the solution to pH ~3 using 1M HCl. Extract the free acid with ethyl acetate.

  • Isolation: Concentrate the organic layer to yield the crude acid, which can be recrystallized from ethanol/water if necessary.

Applications in Drug Discovery

This compound is primarily utilized as a scaffold for constructing bicyclic heterocycles. Its structure allows for intramolecular cyclization, making it a key precursor for:

Indole Synthesis (Bischler-Möhlau Variation)

The most significant application is the conversion of the acid (or its ester) into substituted indoles . Cyclization typically occurs between the carboxylic acid (or activated derivative) and the ortho-position of the phenyl ring.

  • Target: 4-Methoxy- or 6-methoxy-2-ethylindoles.

  • Mechanism: Acid-catalyzed cyclodehydration using Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂).

Pharmaceutical Relevance[3][6][7]
  • Serotonin Antagonists: Indole derivatives synthesized from this scaffold are structural analogs to Gantisetron and other 5-HT3 receptor antagonists used as anti-emetics.

  • Sweetness Inhibitors: Structurally similar to Lactisole (a phenoxy-propanoic acid derivative), this amino-butanoic analog is investigated for its activity on the T1R3 sweet taste receptor, potentially acting as a sweetness inhibitor or modifier.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be verified:

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 0.9 (t, 3H)Terminal methyl of the butyl chain.
δ 1.7 (m, 2H)Methylene protons of the butyl chain.
δ 3.7 (s, 3H)Methoxy group (-OCH₃).
δ 3.9 (t, 1H)Chiral proton at the α-position (adjacent to N and COOH).
δ 6.1 - 7.0 (m, 4H)Aromatic protons (m-substituted pattern).
MS (ESI) [M+H]⁺ = 210.11Protonated molecular ion.
IR Spectroscopy ~3350 cm⁻¹N-H stretch (secondary amine).
~1710 cm⁻¹C=O stretch (carboxylic acid).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (inherited from m-anisidine toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust or vapors.

    • Wear nitrile gloves and safety goggles.

    • Specific Note: m-Anisidine is a known methemoglobin-forming agent. While the derivative is less volatile, standard precautions for aniline derivatives apply.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11136 (m-Anisidine). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6667 (2-Bromobutyric acid). Retrieved from [Link]

  • Sundberg, R. J. (1996).Indoles. Academic Press. (Reference for the general cyclization mechanism of N-aryl amino acids to indoles).

Sources

Exploratory

Protocol: Theoretical Modeling of 2-[(3-Methoxyphenyl)amino]butanoic Acid Interactions

Executive Summary This technical guide outlines the standard operating procedure (SOP) for the theoretical modeling of 2-[(3-Methoxyphenyl)amino]butanoic acid . As a structural hybrid between -amino acids and N-aryl anth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standard operating procedure (SOP) for the theoretical modeling of 2-[(3-Methoxyphenyl)amino]butanoic acid . As a structural hybrid between


-amino acids and N-aryl anthranilic acids (fenamates), this compound presents unique challenges regarding chirality, tautomerization, and electronic distribution.

This protocol mandates a multi-scale approach: Quantum Mechanical (QM) analysis for electronic ground states, Molecular Docking for identifying binding modes against putative targets (e.g., COX-2, PPAR


), and Molecular Dynamics (MD)  for thermodynamic stability assessment.

Chemical Space & Conformational Analysis (QM/DFT)

Before receptor integration, the ligand must be characterized in isolation to determine its bioactive conformation and electronic distribution.

Structural Deconstruction

The molecule consists of three pharmacophoric features:

  • Acidic Head: The butanoic acid moiety (pKa

    
     4.5–5.0), likely anionic at physiological pH (7.4).
    
  • Linker: The secondary amine (-NH-), acting as a hydrogen bond donor.

  • Lipophilic Tail: The 3-methoxyphenyl ring, providing hydrophobic bulk and electronic modulation via the methoxy group.

Density Functional Theory (DFT) Protocol

Objective: Determine the global minimum energy conformation and electrostatic potential (ESP) map.

  • Methodology:

    • Geometry Optimization: Use the B3LYP hybrid functional with the 6-311G++(d,p) basis set to account for diffuse electrons in the aromatic system and lone pairs on the methoxy oxygen.

    • Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

      
      ) to simulate physiological conditions.
      
    • Frequency Calculation: Confirm the stationary point (no imaginary frequencies).

  • Critical Checkpoint (Chirality): The C2 carbon is a stereocenter. You must model both (R) and (S) enantiomers separately. Biological systems often exhibit high enantioselectivity; for instance, S-enantiomers of NSAIDs are often the active species for COX inhibition.

Electronic Property Calculation

Calculate the HOMO-LUMO gap to predict chemical reactivity. The 3-methoxy group is an electron-donating group (EDG) via resonance, which increases electron density on the phenyl ring and the amine nitrogen, potentially strengthening cation-


 or H-bond acceptor interactions.

Molecular Docking Strategy

Objective: Predict the binding orientation and affinity (


) of the ligand within a target receptor.
Target Selection

Given the structural similarity to fenamates (e.g., mefenamic acid), Cyclooxygenase-2 (COX-2) is a primary theoretical target. Alternatively, due to the fatty acid backbone, Peroxisome Proliferator-Activated Receptors (PPARs) or Human Serum Albumin (HSA) (for transport modeling) are valid targets.

Docking Protocol (AutoDock Vina / Gold)
  • Ligand Preparation:

    • Assign Gasteiger charges.

    • Set rotatable bonds: Focus on the C2-N bond, the C2-C3 (ethyl chain) bond, and the methoxy-phenyl bond.

    • Crucial Step: Protonation state must be set to pH 7.4 (Carboxylate:

      
      , Amine: Neutral).
      
  • Grid Generation:

    • Center the grid box on the active site (e.g., Arg120 and Tyr355 in COX-2).

    • Dimensions:

      
       Å to accommodate the flexible ethyl tail.
      
  • Scoring Function Analysis:

    • Evaluate the top 10 poses based on binding energy (kcal/mol).

    • Cluster Analysis: Select the pose that represents the most populated cluster with the lowest RMSD.

Interaction Mapping

The theoretical binding mode should be validated against the following interaction pharmacophore:

Interaction TypeLigand AtomReceptor Residue (Hypothetical COX-2)Mechanism
Salt Bridge Carboxylate (

)
Arg120 / Tyr355Electrostatic attraction stabilizes the anchor.
H-Bond (Donor) Amine (-NH-)Ser530Critical for orienting the phenyl ring.
Pi-Stacking Phenyl RingTrp387Hydrophobic stabilization.
H-Bond (Acceptor) Methoxy (-OCH

)
Tyr385Auxiliary stabilization.

Molecular Dynamics (MD) & Stability

Objective: Validate the temporal stability of the docked complex. Static docking often traps ligands in local minima; MD allows the system to relax.

Simulation Setup (GROMACS / AMBER)
  • Force Field: Use GAFF2 (General Amber Force Field) for the ligand and ff14SB for the protein.

  • Topology Generation: Generate ligand topology using ACPYPE/Antechamber with RESP charges derived from the DFT calculation.

  • System: Solvate in a cubic box (TIP3P water model) with 1.0 nm buffer. Neutralize with Na+/Cl- ions (0.15 M).

Production Run Parameters
  • Ensemble: NPT (Constant Number, Pressure, Temperature).

  • Thermostat: V-rescale (310 K).

  • Barostat: Parrinello-Rahman (1 bar).

  • Duration: Minimum 50–100 ns to observe conformational drift of the flexible ethyl chain.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Assess if ligand binding reduces the flexibility of active site loops.

  • MM-PBSA: Calculate the free energy of binding (

    
    ) from the trajectory for a more accurate affinity prediction than docking scores.
    

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the linear workflow from chemical structure to validated interaction model.

ModelingPipeline cluster_QM Phase 1: QM Analysis cluster_Dock Phase 2: Docking cluster_MD Phase 3: Dynamics Ligand Ligand Structure (2D) DFT DFT Optimization (B3LYP/6-311G) Ligand->DFT ESP ESP & Charge Calculation DFT->ESP Enantiomers Generate (R)/(S) Isomers ESP->Enantiomers Grid Grid Box Generation Enantiomers->Grid Docking AutoDock Vina Simulation Grid->Docking Param Force Field Parameterization Docking->Param Sim MD Simulation (100 ns) Param->Sim Analysis RMSD/MM-PBSA Analysis Sim->Analysis

Figure 1: End-to-end computational workflow for characterizing N-aryl amino acid derivatives.

Interaction Logic

This diagram visualizes the theoretical binding network for the S-enantiomer within a hydrophobic pocket.

InteractionMap L_COOH Carboxylate (Anionic) R_Arg Arg/Lys (Cationic) L_COOH->R_Arg Salt Bridge (Strong) L_NH Amine Linker (Donor) R_Backbone Backbone O (Acceptor) L_NH->R_Backbone H-Bond L_Phenyl Phenyl Ring (Aromatic) R_Hydro Hydrophobic Pocket (Trp/Phe) L_Phenyl->R_Hydro Pi-Pi / Pi-Alkyl L_Methoxy Methoxy Group (Acceptor) R_Ser Ser/Thr (Donor) L_Methoxy->R_Ser H-Bond

Figure 2: Theoretical pharmacophore map showing key stabilizing interactions.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

    • Source:

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

    • Source:

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.

    • Source:

  • Marrero-Ponce, Y., et al. (2015). Atom-Based Bilinear Indices in the Discovery of Novel Cyclooxygenase-2 Inhibitors. Current Topics in Medicinal Chemistry.

    • Source:

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25.

    • Source:

Protocols & Analytical Methods

Method

protocol for using 2-[(3-Methoxyphenyl)amino]butanoic acid in cell culture assays

Application Note: Functional Characterization of 2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPABA) in Cell Culture Part 1: Executive Summary & Molecule Profile 2-[(3-Methoxyphenyl)amino]butanoic acid (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPABA) in Cell Culture

Part 1: Executive Summary & Molecule Profile

2-[(3-Methoxyphenyl)amino]butanoic acid (referred to herein as 3-MPABA ) is a lipophilic small molecule sharing significant structural homology with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and the sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid).

Due to its amphiphilic nature (an anionic carboxylate head group coupled with a lipophilic N-phenyl tail), 3-MPABA presents specific challenges in cell culture, including pH-dependent solubility, serum protein binding, and membrane intercalation.

Primary Applications:

  • GPCR Modulation: Investigating allosteric modulation of Class C GPCRs (specifically the T1R2/T1R3 sweet taste receptor complex) due to pharmacophore similarity with Lactisole.

  • Ion Channel Gating: Potential modulation of TRP channels or COX enzyme inhibition.

Technical Challenge: The carboxylic acid moiety (


) means the compound exists as an anion at physiological pH, but stock solutions in DMSO are non-ionized. Improper dilution into aqueous media can cause rapid microprecipitation, leading to false-negative results in functional assays.

Part 2: Pre-Assay Preparation & Solubility Protocol

Objective: To generate a stable, precipitate-free working solution.

Reagents:
  • Compound: 3-MPABA (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

Step-by-Step Solubilization:
  • Stock Preparation (100 mM):

    • Weigh 3-MPABA accurately.

    • Dissolve in 100% Anhydrous DMSO.

    • Critical Step: Vortex for 30 seconds. If the solution is cloudy, sonicate at 40°C for 5 minutes. The solution must be optically clear.

  • Intermediate Dilution (The "Shift" Step):

    • Do not dilute directly from 100 mM to the assay buffer (e.g., 10 µM). The 10,000-fold drop in solvent strength can shock the compound out of solution.

    • Create a 100x working stock in 100% DMSO (e.g., if final assay concentration is 100 µM, make a 10 mM stock in DMSO).

  • Final Assay Dilution:

    • Add the 100x DMSO stock to pre-warmed (37°C) HBSS/HEPES buffer while vortexing.

    • Final DMSO concentration: Must be

      
       (v/v) to avoid solvent toxicity.
      
    • pH Check: For concentrations

      
      , check the pH of the final buffer. The acidic nature of 3-MPABA may lower the buffer pH; readjust to 7.4 with 0.1 N NaOH if necessary.
      

Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudiness upon dilution Microprecipitation (Shock dilution)Use serial dilution in DMSO before moving to aqueous buffer.
Yellow shift in media Acidification of Phenol RedBuffer capacity exceeded. Add 10 mM extra HEPES or adjust with NaOH.
Crystal formation (Microscopy) Calcium salt formationUse Ca2+-free buffer for initial dilution, then add Ca2+ immediately before assay.

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the critical dilution logic required to maintain 3-MPABA stability and the downstream signaling pathway being interrogated.

G Compound Solid 3-MPABA Stock 100 mM Stock (100% DMSO) Compound->Stock Dissolve Inter 100x Working Stock (100% DMSO) Stock->Inter Serial Dilution AssayBuff Assay Buffer (HBSS + HEPES) Inter->AssayBuff 1:100 Dilution (Vortexing) Cells HEK293-T1R2/T1R3 (Pre-loaded with Fluo-4) AssayBuff->Cells Injection GPCR T1R2/T1R3 Receptor Cells->GPCR Binding Gprot G-Protein (Galpha-gust/q) GPCR->Gprot Activation PLC PLC-beta Gprot->PLC Ca Ca2+ Release (Fluorescence) PLC->Ca IP3 Pathway

Caption: Workflow for 3-MPABA preparation and mechanism of action in a G-protein coupled calcium flux assay.

Part 4: Core Protocol - Calcium Mobilization Assay (GPCR)

Rationale: Given the structural similarity to Lactisole, 3-MPABA is a putative negative allosteric modulator (NAM) of the T1R3 subunit. This assay measures the compound's ability to inhibit agonist-induced calcium release.

Experimental System:

  • Cell Line: HEK293 stably expressing human T1R2/T1R3 and G

    
    15 (promiscuous G-protein).
    
  • Readout: Intracellular Calcium Flux (Fluo-4 AM or Calcium-6 dye).

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Protocol Steps:
  • Cell Plating:

    • Seed cells at 80,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate for 24 hours at 37°C, 5% CO

      
      . Confluence should be ~90%.
      
  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate: 1 hour at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Prepare a 5x concentration plate of 3-MPABA in HBSS.

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Addition 1 (Antagonist): Inject 25 µL of 3-MPABA.

    • Incubation: Monitor fluorescence for 5–10 minutes. (Look for agonist activity here; if the line stays flat, it is not an agonist).

  • Agonist Challenge:

    • Addition 2 (Agonist): Inject 25 µL of EC

      
       concentration of Sucrose (typically 50-100 mM) or Aspartame.
      
    • Measurement: Monitor kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Normalize to the "Vehicle Control" (DMSO only + Agonist).

    • Plot % Inhibition vs. Log[3-MPABA].

Table 2: Typical Assay Plate Layout (96-Well)

Row1-23-45-67-89-1011-12
A High Control (Agonist Only)3-MPABA (1 mM)3-MPABA (30 µM)3-MPABA (1 µM)3-MPABA (30 nM)Blank (Buffer)
B High Control3-MPABA (300 µM)3-MPABA (10 µM)3-MPABA (300 nM)3-MPABA (10 nM)Blank
C ..................

Part 5: Secondary Protocol - Cytotoxicity Profiling (MTT/CCK-8)

Rationale: Lipophilic acids can act as protonophores, uncoupling mitochondrial respiration. Before claiming receptor inhibition, you must prove the compound is not simply killing the cells or disrupting mitochondrial function.

  • Seeding: Plate HEK293 cells (10,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 3-MPABA (0.1 µM – 1 mM) for 1 hour (mimicking the FLIPR assay duration) and 24 hours (chronic toxicity).

  • Development:

    • Add CCK-8 reagent (10 µL/well).

    • Incubate 2 hours at 37°C.

    • Read Absorbance at 450 nm.

  • Interpretation:

    • If IC

      
       (Toxicity) is within 1-log of IC
      
      
      
      (Functional), the functional result is likely an artifact of cytotoxicity.

Part 6: Expected Results & Troubleshooting

Anticipated Outcome: If 3-MPABA acts analogously to Lactisole:

  • Agonist Mode: No calcium flux observed upon addition of 3-MPABA alone.

  • Antagonist Mode: Dose-dependent reduction of the Sucrose-induced calcium peak.

  • Potency: Expected IC

    
     in the range of 10–100 µM (typical for this chemical class).
    

Critical Control:

  • Counter-Screen: Test 3-MPABA against an unrelated GPCR (e.g., ATP-stimulated P2Y receptors) to ensure the inhibition is specific to the T1R family and not a general dampening of G-protein signaling or calcium store depletion.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor."[1] Proceedings of the National Academy of Sciences, 107(10), 4746-4751.

  • PubChem Compound Summary. "2-Amino-3-methoxybutanoic acid (Isomer Reference)." National Center for Biotechnology Information.

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor." Chemosensory Perception.

Sources

Application

Application Note: Characterization of 2-[(3-Methoxyphenyl)amino]butanoic Acid in Kinase Profiling

Here is a detailed Application Note and Protocol guide for the characterization and use of 2-[(3-Methoxyphenyl)amino]butanoic acid in kinase assays. This guide is structured as a technical resource for drug discovery sci...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the characterization and use of 2-[(3-Methoxyphenyl)amino]butanoic acid in kinase assays.

This guide is structured as a technical resource for drug discovery scientists, treating the molecule as a representative N-aryl amino acid scaffold —a chemical class often investigated for kinase inhibitory activity (specifically targeting PDK1 or serving as ATP-competitive fragments).

Introduction & Mechanism of Action

2-[(3-Methoxyphenyl)amino]butanoic acid is a synthetic small molecule belonging to the class of N-aryl amino acids. Structurally, it consists of a butanoic acid backbone with a secondary amine at the


-position substituted by a 3-methoxyphenyl group.

While structurally distinct from macrocyclic kinase inhibitors, this scaffold shares pharmacophore features with fenamates (N-phenylanthranilic acids), which are known to exhibit inhibitory activity against specific kinases such as PDK1 (3-phosphoinositide-dependent protein kinase-1) and MAPK pathways, often by binding to allosteric pockets (e.g., the PIF-binding pocket) rather than the highly conserved ATP-binding site [1, 2].

Key Chemical Features for Assay Design:
  • Acidic Moiety: The carboxylic acid (pKa

    
     4.5) ensures solubility in neutral buffers but requires careful pH control during storage.
    
  • Hydrophobic Tail: The 3-methoxyphenyl group provides critical hydrophobic interactions, likely targeting the "back pocket" of the kinase active site or allosteric regulatory sites.

  • Chirality: The C2 position is chiral. Unless specified as (R) or (S), the material is assumed to be a racemate. Note: Enantiomers often display >100-fold differences in potency.

Chemical Properties & Preparation

Before initiating kinase assays, the compound must be solubilized and stored correctly to prevent hydrolysis or precipitation.

PropertyValue / Specification
IUPAC Name 2-[(3-methoxyphenyl)amino]butanoic acid
Molecular Weight ~209.24 g/mol
Solubility Soluble in DMSO (>50 mM); Sparingly soluble in water (pH dependent)
Storage (Solid) -20°C, Desiccated, protected from light
Stock Solution 10 mM in 100% DMSO
Reconstitution Protocol
  • Weighing: Weigh 2.1 mg of solid powder into a sterile glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely dissolved.

  • Clarification: If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

This protocol utilizes a luminescent ADP-detection assay (e.g., Promega ADP-Glo™) to measure kinase activity. This method is preferred for this molecule because it is robust against fluorescence interference, which can occur with methoxy-substituted aromatic rings.

Materials Required[1][2][3][4][5][6]
  • Kinase: Recombinant Kinase (e.g., PDK1, EGFR, or MEK1) - 5 ng/well.

  • Substrate: Specific peptide substrate (e.g., PDK1tide or Poly(Glu,Tyr)).

  • ATP: Ultra-pure ATP (10 µM and 100 µM stocks).

  • Test Compound: 2-[(3-Methoxyphenyl)amino]butanoic acid (10 mM DMSO stock).

  • Control Inhibitor: Staurosporine (1 mM stock).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Experimental Workflow
  • Compound Dilution (Serial Dilution):

    • Prepare a 3-fold serial dilution of the test compound in 100% DMSO (10 mM down to 0.5 µM).

    • Dilute these DMSO stocks 1:25 into Assay Buffer to create "4X Working Solutions" (4% DMSO).

    • Final Assay Concentration: 1% DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Step 1: Add 2.5 µL of Kinase solution to the well.

    • Step 2: Add 2.5 µL of Test Compound (4X Working Solution). Incubate for 15 min at RT to allow pre-equilibrium binding.

    • Step 3: Add 5.0 µL of ATP/Substrate Mix to initiate the reaction.

    • Total Volume: 10 µL.

  • Incubation:

    • Seal plate and incubate at Room Temperature for 60 minutes.

  • Detection:

    • Step 4: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 5: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (integration time: 0.5–1.0 sec).

Protocol B: Mode of Inhibition Analysis (ATP Competition)

To determine if 2-[(3-Methoxyphenyl)amino]butanoic acid binds to the ATP-pocket (competitive) or an allosteric site (non-competitive), you must perform the inhibition assay at varying ATP concentrations.

Rationale
  • ATP-Competitive: IC50 increases linearly as ATP concentration increases.

  • Non-Competitive (Allosteric): IC50 remains constant regardless of ATP concentration.

Workflow
  • Prepare the kinase reaction as in Protocol A.

  • Run the IC50 curve for the test compound at three distinct ATP concentrations :

    • Low ATP:

      
      
      
    • Mid ATP:

      
      
      
    • High ATP:

      
      
      
  • Plot the IC50 values against [ATP]. Calculate the Cheng-Prusoff shift.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic for characterizing the inhibitor based on assay results.

KinaseAssayWorkflow Start Start: 2-[(3-Methoxyphenyl)amino]butanoic acid Solubility Solubility Check (DMSO Stock) Start->Solubility PrimaryScreen Single Point Screen (10 µM, Fixed ATP) Solubility->PrimaryScreen ActivityCheck >50% Inhibition? PrimaryScreen->ActivityCheck DoseResponse IC50 Determination (10-point titration) ActivityCheck->DoseResponse Yes Discard Discard / Optimize Scaffold ActivityCheck->Discard No ModeOfAction ATP Competition Assay (Varying [ATP]) DoseResponse->ModeOfAction ResultCompetitive Result: ATP-Competitive (Binds Active Site) ModeOfAction->ResultCompetitive IC50 Shifts with ATP ResultAllosteric Result: Allosteric/Non-Competitive (Potential PIF-pocket binder) ModeOfAction->ResultAllosteric IC50 Stable

Figure 1: Experimental workflow for validating the inhibitory mechanism of the target small molecule.

Signaling Pathway Context (PDK1 Example)

If this molecule acts similarly to fenamate derivatives, it likely impacts the PI3K/PDK1/Akt axis.

SignalingPathway Inhibitor 2-[(3-Methoxyphenyl) amino]butanoic acid PDK1 PDK1 (Target) Inhibitor->PDK1 Inhibition (IC50) PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP3->PDK1 Recruitment AKT Akt/PKB PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) S6K p70 S6K PDK1->S6K Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Figure 2: Putative site of action within the PI3K/Akt signaling cascade.

Data Analysis & Reporting

Calculating IC50

Fit the luminescence data (RLU) to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



  • X: Log of compound concentration.

  • Y: Normalized Response (% Activity).

  • Hill Slope: Should be approximately -1.0 for a standard 1:1 binding stoichiometry. A slope < -1.5 may indicate aggregation or promiscuous inhibition.

Interpreting Results
ParameterExpected OutcomeInterpretation
IC50 < 10 µMConsidered a "Hit" for fragment-based screens.
Hill Slope 0.8 – 1.2Ideal 1:1 binding.
Hill Slope > 2.0Steep slope; suspect aggregation or precipitation (check solubility).
Max Inhibition > 90%Complete target engagement.

References

  • Biondi, R. M., et al. (2000). "Identification of a pocket in the PDK1 kinase domain that interacts with PIF and the C-terminal residues of PKA." The EMBO Journal, 19(5), 979-988.

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of PDK1." ChemMedChem, 3(12), 1810-1838.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

Method

Application Notes and Protocols for 2-[(3-Methoxyphenyl)amino]butanoic Acid in Cancer Research Models

A Guide for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the potential of 2-[(3-Methoxyphenyl)amino]butanoic acid as an anti-cancer a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of 2-[(3-Methoxyphenyl)amino]butanoic acid as an anti-cancer agent. Drawing upon the established activities of similar aminobutanoic acid derivatives, this document outlines detailed protocols for in vitro and in vivo studies to characterize its efficacy and mechanism of action. Recent research has highlighted the therapeutic potential of aminobutanoic acid-based compounds as inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a glutamine transporter often upregulated in cancers like non-small-cell lung cancer (NSCLC)[1][2]. Inhibition of ASCT2 can lead to nutrient deprivation, suppression of the mTOR signaling pathway, and ultimately, apoptosis in cancer cells[1][2][3].

This guide is structured to provide a logical workflow, from initial cell viability screening to in vivo efficacy studies, enabling a thorough evaluation of this compound's therapeutic promise.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of an investigational compound involves a series of in vitro assays to determine its cytotoxic and mechanistic effects on cancer cells.

Cell Viability and Cytotoxicity Assessment

The first step is to determine the concentration-dependent effect of 2-[(3-Methoxyphenyl)amino]butanoic acid on the viability of cancer cells. The MTT and XTT assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability[4].

Table 1: Example Data Presentation for IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (NSCLC)2-[(3-Methoxyphenyl)amino]butanoic acid48[Example Value]
HCT116 (Colon)2-[(3-Methoxyphenyl)amino]butanoic acid48[Example Value]
MCF-7 (Breast)2-[(3-Methoxyphenyl)amino]butanoic acid48[Example Value]
Protocol 1: MTT Cell Viability Assay[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • 96-well plates

  • 2-[(3-Methoxyphenyl)amino]butanoic acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-[(3-Methoxyphenyl)amino]butanoic acid in culture medium. The final solvent concentration should be consistent across all wells (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V staining can identify early apoptotic cells, while caspase activity assays confirm the activation of the apoptotic cascade.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay[7][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with 2-[(3-Methoxyphenyl)amino]butanoic acid at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay[9]

Objective: To measure the activity of executioner caspases-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Treated and control cells in a 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Cell Cycle Analysis

Investigating the compound's effect on cell cycle progression can provide insights into its mechanism of action.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining[10][11][12][13]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells (approximately 1 x 10^6 cells per sample).

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment% G0/G1% S% G2/M
Vehicle Control[Value][Value][Value]
Compound (IC50)[Value][Value][Value]
Mechanistic Investigation: Western Blotting

Based on the activity of similar aminobutanoic acid derivatives, a plausible mechanism of action for 2-[(3-Methoxyphenyl)amino]butanoic acid is the inhibition of ASCT2, leading to the suppression of the mTOR signaling pathway[1][2]. Western blotting can be used to probe the phosphorylation status of key proteins in this pathway.

Protocol 5: Western Blotting for mTOR Pathway Proteins[14][15][16][17][18]

Objective: To assess the effect of the compound on the phosphorylation of key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1).

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Part 2: In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism. Xenograft models in immunocompromised mice are a standard preclinical approach.

Xenograft Mouse Model

In this model, human cancer cells are implanted into immunocompromised mice, forming tumors that can be used to evaluate the antitumor effects of a test compound[6][7][8][9].

Protocol 6: Subcutaneous Xenograft Model[19][23]

Objective: To evaluate the in vivo antitumor activity of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., A549)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer 2-[(3-Methoxyphenyl)amino]butanoic acid (at various doses) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the statistical significance of the results.

Part 3: Visualizations

Signaling Pathway Diagram

ASCT2_Inhibition_Pathway Compound 2-[(3-Methoxyphenyl)amino]butanoic acid ASCT2 ASCT2 Transporter Compound->ASCT2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Mediates mTOR_Signaling mTOR Signaling Glutamine_Uptake->mTOR_Signaling Activates Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth Promotes mTOR_Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Viability Cell Viability Assays (MTT/XTT) IC50 Determine IC50 Viability->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Mechanism Elucidate Mechanism Apoptosis_Assay->Mechanism Cell_Cycle Cell Cycle Analysis Cell_Cycle->Mechanism Western_Blot Western Blot (mTOR Pathway) Efficacy_Eval Evaluate In Vivo Efficacy Western_Blot->Efficacy_Eval Xenograft Xenograft Mouse Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy End Preclinical Candidate Efficacy->End Start Compound Synthesis & Characterization Start->Viability IC50->Apoptosis_Assay IC50->Cell_Cycle Mechanism->Western_Blot Efficacy_Eval->Xenograft

Sources

Application

using 2-[(3-Methoxyphenyl)amino]butanoic acid to study enzyme kinetics

Characterizing Novel Enzyme Inhibitors: A Kinetic Analysis of 2-[(3-Methoxyphenyl)amino]butanoic Acid (MPABA) Against Metalloproteases Abstract This technical guide provides a comprehensive framework for studying the enz...

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing Novel Enzyme Inhibitors: A Kinetic Analysis of 2-[(3-Methoxyphenyl)amino]butanoic Acid (MPABA) Against Metalloproteases

Abstract

This technical guide provides a comprehensive framework for studying the enzyme kinetics of a novel small molecule, 2-[(3-Methoxyphenyl)amino]butanoic acid (referred to herein as MPABA). Due to the limited public data on the specific biological targets of MPABA, this document presents a detailed, field-proven methodology using a hypothetical yet scientifically plausible target: a member of the Matrix Metalloproteinase (MMP) family, which we will call "Metallo-X-ase". MMPs are zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, inflammation, and cancer, making them a relevant and important class of enzymes for drug discovery.[1][2] This guide will lead researchers through the essential steps of assay development, determination of key kinetic parameters, and elucidation of the mechanism of inhibition, providing both theoretical grounding and detailed, actionable protocols.

Introduction: The Scientific Rationale

Enzyme kinetics studies are fundamental to drug discovery and development.[3] They provide critical insights into how a compound interacts with its enzyme target, defining its potency and mechanism of action (MOA).[4][5] Understanding these parameters is essential for optimizing lead compounds and predicting their efficacy.

Matrix Metalloproteinases (MMPs) represent a large family of enzymes that are often dysregulated in diseases such as cancer, arthritis, and cardiovascular disorders.[6][7] Their role in degrading extracellular matrix components makes them prime targets for therapeutic intervention.[1][8] The structural features of MPABA, containing an amino acid-like core and an aromatic moiety, suggest potential for interaction with the active sites of proteases like MMPs.

This application note is designed to be a self-validating system. By following these protocols, a researcher can confidently characterize the inhibitory potential of MPABA or any novel compound against a target enzyme. We will cover:

  • Initial Velocity Assays: Establishing optimal conditions for measuring enzyme activity.

  • Inhibitor Potency (IC₅₀): Quantifying the concentration of MPABA required to reduce enzyme activity by half.

  • Mechanism of Action (MOA): Determining whether MPABA acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Inhibition Constant (Kᵢ): Calculating a true, substrate-independent measure of inhibitor affinity.

Foundational Concepts in Enzyme Kinetics

A robust understanding of Michaelis-Menten kinetics is a prerequisite for inhibitor characterization.[9][10] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[11][12]

The Michaelis-Menten Equation:



  • Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with substrate.[9]

  • Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ; it is an inverse measure of the enzyme's affinity for its substrate.[9][10]

Enzyme inhibitors modulate this relationship in distinct, measurable ways, which can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]).[13][14][15] This plot linearizes the Michaelis-Menten curve, allowing for clearer determination of kinetic parameters and the mode of inhibition.[16]

Experimental Design & Protocols

Materials and Reagents
  • Enzyme: Recombinant human Metallo-X-ase (purified).

  • Inhibitor: 2-[(3-Methoxyphenyl)amino]butanoic acid (MPABA), dissolved in DMSO to create a 10 mM stock solution.

  • Substrate: A fluorogenic Metallo-X-ase substrate, for example, a FRET-based peptide like Mca-PLGL-Dpa-AR-NH₂.[17][18] Cleavage of the Gly-Leu bond separates the Mca (fluorophore) from the Dpa (quencher), resulting in a quantifiable increase in fluorescence.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.[19]

  • Equipment: Fluorescence microplate reader, 96-well black microplates, standard laboratory pipettes, and temperature-controlled incubator.

Workflow Overview

The experimental process follows a logical progression from establishing a reliable assay to detailed mechanistic studies.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Determine Optimal Enzyme and Substrate Concentrations B Confirm Linearity of Reaction (Time and Enzyme Conc.) A->B C Perform IC50 Assay: Fixed Enzyme/Substrate, Varying [MPABA] B->C Proceed with validated assay D Generate Dose-Response Curve and Calculate IC50 C->D E Kinetic Assays: Vary [Substrate] at Multiple Fixed [MPABA] D->E Proceed if potent F Generate Michaelis-Menten and Lineweaver-Burk Plots E->F G Determine Inhibition Type and Calculate Ki F->G

Caption: Experimental workflow for kinetic characterization.

Protocol 1: Assay Development and Optimization

Causality: Before testing an inhibitor, you must establish assay conditions where the measured reaction rate is directly proportional to the enzyme's activity. This is achieved by working within the initial linear phase of the reaction.[20][21]

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of Metallo-X-ase in assay buffer.

    • In a 96-well plate, add 50 µL of each enzyme dilution to wells containing 50 µL of a fixed, saturating concentration of the fluorogenic substrate (e.g., 2x the expected Kₘ).

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Monitor fluorescence increase (e.g., Ex: 328 nm, Em: 393 nm) every minute for 30 minutes.[17]

    • Plot the initial velocity (linear slope of fluorescence vs. time) against enzyme concentration. Select a concentration that gives a robust signal but remains in the linear range of this plot.

  • Substrate Kₘ Determination:

    • Prepare serial dilutions of the fluorogenic substrate in assay buffer.

    • To wells containing the optimized concentration of Metallo-X-ase, add the various substrate dilutions.

    • Measure the initial velocity for each substrate concentration as described above.

    • Plot initial velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. For all subsequent inhibition assays, use a substrate concentration equal to the Kₘ.

Protocol 2: IC₅₀ Determination

Causality: The IC₅₀ value is a measure of the inhibitor's functional strength in a specific assay setup.[22] It is essential for ranking compound potency but is dependent on the assay conditions (especially substrate concentration).[23][24]

Step-by-Step Protocol:

  • Plate Setup:

    • Prepare a serial dilution series of MPABA in DMSO, then dilute further into assay buffer to minimize the final DMSO concentration (should be <1%).

    • Add 50 µL of assay buffer containing the optimized concentration of Metallo-X-ase to each well.

    • Add 25 µL of the MPABA dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction & Measure:

    • Initiate the reaction by adding 25 µL of substrate (at a final concentration equal to Kₘ) to all wells.

    • Immediately begin kinetic measurement in the plate reader for 20-30 minutes.

    • Calculate the initial velocity for each well.

  • Data Analysis:

    • Normalize the data: Set the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of the MPABA concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[23]

Protocol 3: Mechanism of Action (MOA) Studies

Causality: This experiment distinguishes how the inhibitor interacts with the enzyme and substrate.[25][26] By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibitor competes with the substrate for the active site, binds to a different site, or binds only to the enzyme-substrate complex.[5]

Step-by-Step Protocol:

  • Experimental Setup:

    • This experiment is run as a matrix. You will vary the substrate concentration along the x-axis of the plate and have different fixed concentrations of MPABA for different rows.

    • Use a range of substrate concentrations, typically from 0.2x to 5x the Kₘ.

    • Use fixed concentrations of MPABA based on the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Reaction and Measurement:

    • Add enzyme, buffer, and the fixed concentration of MPABA to the wells and pre-incubate for 15 minutes.

    • Initiate the reactions by adding the various concentrations of substrate.

    • Measure the initial velocities for all conditions.

  • Data Analysis & Interpretation:

    • For each inhibitor concentration, plot initial velocity vs. substrate concentration to generate a family of Michaelis-Menten curves.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.[13][15] The pattern of line intersections is diagnostic for the mechanism of inhibition.

Caption: Interpreting Lineweaver-Burk plots for MOA.

  • Calculating Kᵢ: The inhibition constant (Kᵢ) is a more absolute measure of inhibitor potency than IC₅₀.[22][27] It can be calculated from the MOA data. For competitive inhibition, Kᵢ can be determined using the Cheng-Prusoff equation:[22][24]

    Cheng-Prusoff Equation:

    
    
    

Data Presentation & Expected Results

All quantitative data should be summarized in clear, concise tables.

Table 1: Initial Kinetic Parameters for Metallo-X-ase

Parameter Value Units
Kₘ [Example: 10.5] µM

| Vₘₐₓ | [Example: 150.2]| RFU/min |

Table 2: Inhibitory Activity of MPABA against Metallo-X-ase

Parameter Value Units
IC₅₀ [Example: 2.5] µM
pIC₅₀ [Example: 5.6]
Mechanism [Example: Competitive] -

| Kᵢ | [Example: 1.2] | µM |

Conclusion & Further Insights

This application note provides a robust methodology for the kinetic characterization of the novel compound 2-[(3-Methoxyphenyl)amino]butanoic acid (MPABA) against a hypothetical metalloprotease. By following these self-validating protocols, researchers can reliably determine the potency (IC₅₀), mechanism of action, and true inhibition constant (Kᵢ) of their compounds. These parameters are foundational for making informed decisions in drug discovery programs, enabling effective structure-activity relationship (SAR) studies and guiding the optimization of lead candidates.[4] The principles and protocols outlined here are broadly applicable to a wide range of enzyme-inhibitor systems.

References

  • ChemTalk. (2024, February 28). Lineweaver-Burk Plot. Available at: [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2023, April 24). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PMC. Available at: [Link]

  • MCAT.me. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

  • Longdom Publishing. Classification, Modes of Action and Applications of Enzyme Inhibitors. Available at: [Link]

  • Wikipedia. Lineweaver–Burk plot. Available at: [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Available at: [Link]

  • European Respiratory Society. MMPs are regulatory enzymes in pathways of inflammatory disorders, tissue injury, malignancies and remodelling of the lung. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link]

  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, January 31). Michaelis Menten Equation Explained For Beginners. YouTube. Available at: [Link]

  • PubMed. (2010, September 15). A New Multi-Wavelength Model-Based Method for Determination of Enzyme Kinetic Parameters. Available at: [Link]

  • DATBooster. (2025, March 19). Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. Available at: [Link]

  • Open Library Publishing Platform. Enzyme Kinetics & The Michaelis-Menten Equation. Available at: [Link]

  • JoVE. (2022, May 24). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity. YouTube. Available at: [Link]

  • ACS Publications. (2001, April 18). Kinetic Analysis of Matrix Metalloproteinase Activity Using Fluorogenic Triple-Helical Substrates. Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Patsnap Synapse. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples. Available at: [Link]

  • National Center for Biotechnology Information. (2004, February 1). Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity. PMC. Available at: [Link]

  • Interchim. Amplite™ Universal Fluorimetric Protease Activity Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Protease Assays. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2022, December 5). Role of metalloproteases in the CD95 signaling pathways. PMC. Available at: [Link]

  • Taylor & Francis Online. (2008, October 4). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. Available at: [Link]

  • Microbiology Spectrum. Metalloproteinases: a Functional Pathway for Myeloid Cells. Available at: [Link]

  • CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Available at: [Link]

  • Wikipedia. IC50. Available at: [Link]

  • University of San Diego. Biochem Lab Enzyme Kinetics Instructions. Available at: [Link]

  • National Center for Biotechnology Information. (2018, August 28). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. PMC. Available at: [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Available at: [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (2011, September 18). Correlated structural kinetics and retarded solvent dynamics at the metalloprotease active site. PMC. Available at: [Link]

  • PATHOINDIA. Kinetic Enzyme Assay. Available at: [Link]

  • Eppendorf. (2020, October 20). Enzyme Kinetic Assays – How Does It Work?. Available at: [Link]

  • Dove Medical Press. (2015, September 3). Metalloproteinases and neurodegenerative diseases: pathophysiological and therapeutic perspectives. Available at: [Link]

Sources

Method

preparation of 2-[(3-Methoxyphenyl)amino]butanoic acid stock solutions for experiments

Application Note: Preparation and Handling of 2-[(3-Methoxyphenyl)amino]butanoic Acid Stock Solutions Introduction & Compound Profile 2-[(3-Methoxyphenyl)amino]butanoic acid (MW: ~209.24 g/mol ) is a synthetic N-aryl ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 2-[(3-Methoxyphenyl)amino]butanoic Acid Stock Solutions

Introduction & Compound Profile

2-[(3-Methoxyphenyl)amino]butanoic acid (MW: ~209.24 g/mol ) is a synthetic N-aryl amino acid derivative. Structurally, it consists of a butanoic acid backbone with a lipophilic 3-methoxyaniline moiety attached at the


-carbon.

While often used as a chemical probe in G-protein coupled receptor (GPCR) studies—specifically as a structural analogue in sweet taste receptor (T1R2/T1R3) modulation research—its physicochemical properties present distinct challenges. The molecule possesses both a carboxylic acid (pKa


 4.5) and a secondary amine. However, the N-phenyl substitution significantly reduces the basicity of the amine, rendering the molecule largely hydrophobic and prone to precipitation in neutral aqueous media.

Key Challenges:

  • Aqueous Insolubility: The lipophilic phenyl ring and the neutral state of the molecule at physiological pH lead to rapid "crash-out" (precipitation) upon direct addition to aqueous buffers.

  • pH Sensitivity: Solubility is highly dependent on the ionization of the carboxylic acid group.

  • Oxidation Risk: N-aryl amines can be sensitive to oxidation over prolonged storage.

Solvent Selection & Solubility Strategy

Successful experimentation requires a "Solvent System" approach rather than a single solvent choice.

SolventSolubility RatingApplication ContextRecommendation
DMSO (Dimethyl Sulfoxide) High (>100 mM) Primary Stock SolutionPreferred. Universal solvent for hydrophobic small molecules; cryoprotective.
Ethanol (Absolute) Moderate to HighAlternative StockAcceptable if DMSO is incompatible with the assay. Volatile; concentration changes over time.
Water (Neutral pH) Very Low Working SolutionAvoid for stock preparation.
0.1 M NaOH ModerateAqueous StockFeasible due to carboxylate salt formation, but high pH may degrade the compound or interfere with assays.

Expert Directive: Use Anhydrous DMSO for the primary stock solution (Master Stock). It prevents hydrolysis, minimizes oxidation, and allows for high-concentration storage (typically 10 - 100 mM).

Protocol: Preparation of Master Stock Solution

Target Concentration: 50 mM or 100 mM (Standard for High-Throughput Screening) Volume: 1 mL (Adjustable based on available mass)

Materials Required
  • Compound: 2-[(3-Methoxyphenyl)amino]butanoic acid (Solid powder)

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plastic leaching and light degradation)

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology
  • Molar Mass Verification:

    • Formula:

      
      
      
    • MW: 209.24 g/mol (Verify against your specific batch COA).

  • Mass Calculation (for 10 mL of 100 mM Stock):

    
    
    
    
    
    • Scientist's Tip: If you have a small amount (e.g., 10 mg), calculate the volume of DMSO required to reach 100 mM rather than trying to weigh an exact amount to fit a volume.

    • Formula for Volume:

      
      
      
  • Solubilization:

    • Weigh the powder into the amber glass vial.

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature. Note: Watch for heat generation; DMSO heats up during sonication. Keep <30°C to avoid degradation.

    • Visual Check: The solution must be perfectly clear. If particulates remain, extend sonication or lower the concentration to 50 mM.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Do not autoclave.

    • Pass the DMSO stock through a 0.22

      
      m PTFE (hydrophobic) syringe filter . Do not use Nylon or Cellulose Acetate filters as DMSO may degrade them or leach extractables.
      

Protocol: Dilution to Working Solutions (The "Anti-Crash" Method)

The most critical failure point is the dilution of the DMSO stock into the aqueous assay buffer. A sudden shift in polarity often causes the compound to precipitate as a micro-suspension, which is invisible to the naked eye but skews data.

The Intermediate Dilution Step (Serial Dilution)

Never pipette 100 mM stock directly into a 10 nM assay well. The high local concentration causes immediate precipitation.

Workflow:

  • Prepare a 100x Intermediate: Dilute the 100 mM Master Stock 1:100 in pure DMSO to create a 1 mM secondary stock.

  • Prepare the 10x Dosing Solution: Dilute the 1 mM secondary stock 1:10 into your Assay Buffer (e.g., PBS or Media).

    • Crucial: Pipette the DMSO solution into the buffer while vortexing the buffer. Do not add buffer to DMSO.

    • This results in a 100

      
      M solution with 10% DMSO.
      
  • Final Assay Addition: Add the 10x Dosing Solution to your cells/wells (1:10 dilution).

    • Final Concentration: 10

      
      M.
      
    • Final DMSO Content: 1% (Generally tolerated by most cell lines; if sensitive, aim for <0.1% final DMSO by adding an extra dilution step).

Visualization of Workflow

The following diagram illustrates the critical path from solid powder to assay plate, highlighting the "Intermediate Stock" strategy to prevent precipitation.

StockPreparation cluster_QC Quality Control Checkpoints Powder Solid Compound (209.24 g/mol) MasterStock Master Stock (100 mM in DMSO) Powder->MasterStock Dissolve (Vortex/Sonicate) DMSO Anhydrous DMSO DMSO->MasterStock InterStock Intermediate Stock (1 mM in DMSO) MasterStock->InterStock Dilute 1:100 (in DMSO) WorkingSol 10x Working Sol (100 µM in Buffer) InterStock->WorkingSol Dilute 1:10 (Dropwise into Buffer) AssayWell Final Assay Well (10 µM, 1% DMSO) WorkingSol->AssayWell Add to Cells (1:10 Dilution)

Figure 1: Step-by-step dilution workflow designed to minimize precipitation risks by maintaining solubility in DMSO until the final low-concentration step.

Storage & Stability Guidelines

ParameterRecommendationMechanism/Reasoning
Temperature -20°C or -80°C Slows chemical degradation and evaporation.
Container Amber Glass Protects from UV-induced photo-oxidation of the aniline moiety.
Hygroscopicity Desiccator DMSO is hygroscopic (absorbs water). Water absorption leads to compound precipitation inside the frozen stock (freeze-thaw cycling damage).
Freeze/Thaw Aliquot Prepare single-use aliquots (e.g., 50

L). Repeated freeze-thaw cycles introduce water and degrade the compound.
Shelf Life 6 Months Re-verify concentration via HPLC if stored longer than 6 months.

Troubleshooting: Precipitation & "Crash-Out"

If you observe cloudiness or inconsistent assay data (high standard deviation), the compound has likely precipitated.

  • The "Light Scattering" Test: Hold the working solution up to a light source. If it looks slightly "milky" or Tyndall scattering is observed, precipitation has occurred.

  • Rescue Protocol:

    • Acidification: If using a neutral buffer, the carboxylic acid may be protonated and insoluble. Adjusting the pH slightly higher (pH 7.4 - 8.0) ensures the carboxylate anion (

      
      ) dominates, significantly improving solubility.
      
    • Surfactants: Add 0.05% Tween-20 or 0.1% BSA to the assay buffer. These act as carrier molecules, sequestering the hydrophobic phenyl tail and keeping the compound in solution.

References

  • PubChem. 2-Amino-3-methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid.[1][2] Chemical Senses, 24(4), 439-447.[3] Available at: [Link]

Sources

Application

LC-MS/MS Analysis and Metabolite Profiling of 2-[(3-Methoxyphenyl)amino]butanoic Acid

Application Note & Protocol | Version 1.0 Abstract & Scope This application note details the method development, sample preparation, and mass spectrometric analysis for 2-[(3-Methoxyphenyl)amino]butanoic acid (referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 1.0

Abstract & Scope

This application note details the method development, sample preparation, and mass spectrometric analysis for 2-[(3-Methoxyphenyl)amino]butanoic acid (referred to herein as MP-ABA ) and its primary metabolites. MP-ABA is a synthetic N-aryl amino acid derivative sharing structural homology with fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs).

This guide is designed for DMPK scientists and analytical chemists. It addresses the specific challenges of analyzing amphoteric N-aryl amino acids—balancing the retention of polar metabolites with the ionization efficiency of the secondary amine core.

Chemical Context & Metabolic Prediction

Before initiating wet-lab experiments, an in silico metabolic prediction is essential to guide Mass Spectrometry (MS) source parameter optimization.

Physicochemical Properties[1][2]
  • Compound: 2-[(3-Methoxyphenyl)amino]butanoic acid

  • Formula: C₁₁H₁₅NO₃

  • Exact Mass: 209.1052

  • Predicted pKa: ~4.0 (Carboxylic acid) and ~3.5 (Aniline nitrogen, low due to phenyl ring conjugation).

  • LogP: ~1.8 (Moderately lipophilic parent, polar metabolites).

Predicted Metabolic Pathways

Based on the structure (anisidine core + amino acid tail), three primary metabolic vectors are hypothesized:

  • Phase I: O-Demethylation: The methoxy group on the phenyl ring is a high-liability site for CYP450 (likely CYP2D6 or CYP2C9), yielding a phenol.

  • Phase I: Aromatic Hydroxylation: The electron-rich phenyl ring facilitates oxidation, likely at the para position relative to the amine.

  • Phase II: Glucuronidation: The carboxylic acid moiety is a direct target for UGT enzymes, forming unstable acyl glucuronides.

Metabolite Table:

IDBiotransformationMass Shift (Da)Formula[M+H]⁺ (m/z)Polarity Shift
P Parent (MP-ABA)0C₁₁H₁₅NO₃210.1 Ref
M1 O-Desmethyl-14.0156C₁₀H₁₃NO₃196.1 More Polar
M2 Hydroxylation (+O)+15.9949C₁₁H₁₅NO₄226.1 More Polar
M3 Acyl Glucuronide+176.0321C₁₇H₂₃NO₉386.1 Highly Polar
M4 N-DealkylationCleavageC₇H₉NO124.1 *Variable

*Note: M4 represents 3-methoxyaniline, a potential toxicological marker.

Experimental Protocol

Reagents & Standards
  • Internal Standard (IS): Diclofenac-d4 or N-phenyl-d5-glycine (structurally similar N-aryl acids).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) for protonation; Ammonium Formate for buffer capacity.

Sample Preparation (Microsomal Incubation)

To generate metabolites for profiling:

  • Incubation: Mix 10 µM MP-ABA with Liver Microsomes (human/rat, 0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final). Incubate at 37°C for 60 mins.

  • Quenching: Add 3 volumes of ice-cold ACN containing Internal Standard (100 ng/mL).

  • Extraction: Vortex for 2 min, Centrifuge at 15,000 x g for 10 min (4°C).

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Rationale: A C18 column is standard, but the acidic nature requires low pH to suppress ionization of the carboxylic acid (ensuring retention) while protonating the amine for MS sensitivity.

  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why? The T3 bonding tolerates 100% aqueous phase, crucial for retaining the highly polar glucuronide (M3).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min)%BEvent
0.05Load/Desalt
1.05Isocratic Hold (Retain M3)
8.095Elute Parent & Lipophilics
10.095Wash
10.15Re-equilibrate
12.05End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: 4500 V.

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Triple Quad): Optimization: The fragmentation of N-aryl amino acids typically involves cleavage of the C-N bond or loss of the carboxyl group.

  • Parent (MP-ABA): 210.1 → 164.1 (Loss of HCOOH) | CE: 20 eV

  • Parent (Quant): 210.1 → 123.1 (3-methoxyaniline cation) | CE: 35 eV

  • M1 (O-Desmethyl): 196.1 → 150.1 (Loss of HCOOH)

  • M2 (Hydroxyl): 226.1 → 180.1 (Loss of HCOOH)

  • M3 (Glucuronide): 386.1 → 210.1 (Neutral loss of 176, Gluc)

Data Analysis & Interpretation

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation routes and the logic flow for identifying them.

MetabolicPathway Parent Parent: MP-ABA [M+H]+: 210.1 RT: 6.5 min M1 M1: O-Desmethyl [M+H]+: 196.1 RT: 5.2 min Parent->M1 CYP450 (-CH2) M2 M2: Hydroxylation [M+H]+: 226.1 RT: 4.8 min Parent->M2 CYP450 (+O) M3 M3: Acyl Glucuronide [M+H]+: 386.1 RT: 2.1 min Parent->M3 UGT (+C6H8O6) M4 M4: 3-Methoxyaniline (Cleavage Product) [M+H]+: 124.1 Parent->M4 Amidase/Chemical Hydrolysis

Figure 1: Predicted metabolic map for MP-ABA showing mass shifts and expected retention time (RT) trends.

Analytical Workflow

The identification process follows a "Filter and Confirm" logic:

  • Full Scan (Q1): Look for [M+H]+ peaks at predicted masses (196, 226, 386).

  • Precursor Ion Scan: Scan for parents of m/z 123 (the stable aromatic core). This confirms that the metabolite retains the 3-methoxyaniline substructure.

  • Neutral Loss Scan: Scan for neutral loss of 176 Da to confirm glucuronides.

Validation Criteria

To ensure the method is trustworthy (Trustworthiness):

  • Linearity: Calibration curve 1–1000 ng/mL (r² > 0.99).

  • Matrix Effect: Post-column infusion of MP-ABA while injecting blank plasma extract. Watch for ion suppression at the RT of M3 (glucuronide), which often co-elutes with phospholipids.

  • Stability: Acyl glucuronides are labile. Process samples on ice and analyze within 12 hours.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Grillo, M. P., et al. (2012). In vitro identification of the metabolites of the non-steroidal anti-inflammatory drug diclofenac in the rhesus monkey. Xenobiotica, 42(4), 337-347. (Provides analogous fragmentation patterns for N-phenyl amino acids). Link

  • Castro-Puyana, M., et al. (2013). Hydrophilic interaction chromatography–mass spectrometry (HILIC–MS) in metabolomics. Analytical Methods, 5, 2639-2646. (Reference for polar metabolite retention strategies). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

Method

Application Note: Preclinical Evaluation of 2-[(3-Methoxyphenyl)amino]butanoic acid (MPAB-2)

Executive Summary & Compound Rationale 2-[(3-Methoxyphenyl)amino]butanoic acid (herein referred to as MPAB-2 ) represents a structural isostere of the N-arylanthranilic acid class (fenamates). Unlike classical fenamates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

2-[(3-Methoxyphenyl)amino]butanoic acid (herein referred to as MPAB-2 ) represents a structural isostere of the N-arylanthranilic acid class (fenamates). Unlike classical fenamates (e.g., mefenamic acid) which possess a benzoic acid backbone, MPAB-2 features an aliphatic butanoic acid tail.

Scientific Rationale: The substitution of the rigid benzoic acid moiety with a flexible aliphatic chain is hypothesized to alter the binding kinetics within the cyclooxygenase (COX) active site and potentially reduce direct gastric mucosal irritation—a known liability of this chemical class. This guide outlines the critical path for validating MPAB-2 as a non-steroidal anti-inflammatory drug (NSAID) candidate with an improved safety profile.

Experimental Workflow Overview

The following workflow enforces a "Go/No-Go" decision matrix. Efficacy data is meaningless without established bioavailability, and potency is irrelevant if gastric toxicity is unmanageable.

ExperimentalWorkflow Start Compound Synthesis & QC (>98%) Formulation Solubility Profiling (Lipid/Surfactant Screen) Start->Formulation PK In Vivo PK (Rat) Bioavailability (F%) Formulation->PK Decision1 F > 20%? PK->Decision1 Efficacy PD Model: Carrageenan Paw Edema Decision1->Efficacy Yes Stop Reformulate / Abandon Decision1->Stop No Safety Safety Screen: Gastric Ulcer Index Efficacy->Safety

Figure 1: Strategic workflow for MPAB-2 evaluation. The protocol prioritizes pharmacokinetic validation before efficacy screening to prevent false negatives due to poor exposure.

Formulation & Vehicle Strategy

Challenge: N-aryl amino acids are characteristically lipophilic (LogP ~3–4) and poorly soluble in acidic aqueous media, leading to erratic absorption. Solution: Do not use simple suspensions (e.g., CMC/Tween) for initial PK, as dissolution-limited absorption will mask intrinsic clearance.

Recommended Vehicle Protocol: For intravenous (IV) and oral (PO) comparison, use a co-solvent system to ensure solution state.

ComponentConcentration (v/v)Function
PEG 400 40%Primary solubilizer
Ethanol 10%Co-solvent (permeability enhancer)
Saline (0.9%) 50%Aqueous phase (add last)
pH Adjustment to pH 7.4Use 0.1N NaOH (prevents precipitation)

Note: Prepare fresh. If precipitation occurs upon saline addition, switch to a cyclodextrin-based vehicle (20% HP-β-CD in water).

Protocol 1: Pharmacokinetics (PK) in Sprague-Dawley Rats

Objective: Determine absolute oral bioavailability (


) and elimination half-life (

).
Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300 g), jugular vein cannulated (JVC).

  • Groups:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • N: 4 animals per group.

Step-by-Step Procedure
  • Fasting: Fast animals for 12 hours pre-dose (water ad libitum) to standardize gastric emptying.

  • Dosing:

    • IV: Administer via tail vein or cannula over 30 seconds. Flush with 200 µL heparinized saline.

    • PO: Administer via oral gavage needle (10 mL/kg volume).

  • Sampling:

    • Collect 200 µL blood via JVC into K2-EDTA tubes.

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Processing: Centrifuge at 4°C, 3000 x g for 10 min. Store plasma at -80°C.

  • Bioanalysis: LC-MS/MS quantification using a generic internal standard (e.g., Diclofenac or Warfarin).

Data Analysis (Non-Compartmental)

Calculate


 using the linear trapezoidal rule.


Protocol 2: Efficacy - Carrageenan-Induced Paw Edema

Objective: Assess anti-inflammatory activity. This model is the industry standard for COX inhibitors as it involves an acute prostaglandin-dependent phase (3–5 hours post-induction).

Mechanistic Context

MPAB-2 is expected to inhibit the COX-2 enzyme, preventing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2), the primary mediator of edema and hyperalgesia in this model.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 MPAB MPAB-2 (Inhibitor) MPAB->COX Blocks PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Figure 2: Putative Mechanism of Action. MPAB-2 targets the COX enzyme, interrupting the inflammatory cascade.

Step-by-Step Procedure
  • Grouping:

    • Vehicle Control (PO).

    • Positive Control: Indomethacin (5 mg/kg, PO).

    • MPAB-2 Low Dose (10 mg/kg, PO).

    • MPAB-2 High Dose (30 mg/kg, PO).

    • N = 6 per group.

  • Pre-treatment: Administer drugs 1 hour prior to carrageenan challenge.

  • Induction: Inject 100 µL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at

      
       (baseline), 1, 3, and 5 hours.
      
  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

Protocol 3: Safety - Gastric Ulcerogenicity Scan

Objective: A critical differentiation factor. Classical fenamates cause significant gastric damage. MPAB-2 must demonstrate a superior therapeutic index.

Procedure
  • Dosing: Administer MPAB-2 at a supratherapeutic dose (e.g., 100 mg/kg or 3x the effective dose from Protocol 2) once daily for 3 days.

  • Comparison: Include a Diclofenac (10 mg/kg) group as a toxicity positive control.

  • Termination: 4 hours after the final dose, euthanize animals.

  • Scoring:

    • Remove stomach, open along the greater curvature, and wash with saline.

    • Examine under a stereomicroscope.

    • Score System:

      • 0: Normal mucosa.

      • 1: Hyperemia (redness).

      • 2: Single hemorrhage or erosion.

      • 3: Multiple hemorrhages/erosions.

      • 4: Serious ulceration (>2mm).

Expected Data & Interpretation

The following table illustrates the target profile for a successful candidate (MPAB-2) compared to a standard NSAID.

ParameterIndomethacin (Control)MPAB-2 (Target Profile)Interpretation
Bioavailability (

)
~90%>40%Sufficient for oral dosing.
Edema Inhibition (3h) 65%50–60%Comparable efficacy is required.
Gastric Ulcer Score 3.5 (High)< 1.0 (Low)Key Differentiator.
LogP 4.3~3.5Improved solubility prediction.

References

  • Evaluation of Fenamates: Winder, C. V., et al. "Anti-inflammatory, antipyretic, and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138.3 (1962): 405-413.

  • Carrageenan Model: Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 225 (2003): 115-121.

  • Gastric Safety Protocols: Wallace, J. L., et al. "NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2." Gastroenterology, 119.3 (2000): 706-714.

  • Formulation of Lipophilic Drugs: Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21.2 (2004): 201-230.

Application

High-Throughput Screening Validation of 2-[(3-Methoxyphenyl)amino]butanoic acid as a T1R2/T1R3 Antagonist

Abstract This Application Note details the protocol for the high-throughput screening (HTS) and characterization of 2-[(3-Methoxyphenyl)amino]butanoic acid , a structural analog of the sweet taste inhibitor lactisole. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the high-throughput screening (HTS) and characterization of 2-[(3-Methoxyphenyl)amino]butanoic acid , a structural analog of the sweet taste inhibitor lactisole. This compound targets the transmembrane domain (TMD) of the T1R3 subunit within the T1R2/T1R3 heterodimeric sweet taste receptor. As a Negative Allosteric Modulator (NAM), its validation requires specific cell-based functional assays that distinguish between orthosteric competition and allosteric inhibition. This guide outlines the necessary chemical handling, cell line engineering, FLIPR (Fluorometric Imaging Plate Reader) calcium flux protocols, and data analysis frameworks required to validate this compound in a drug discovery or food science context.

Chemical Properties & Reagent Handling

Compound Profile
  • IUPAC Name: 2-[(3-Methoxyphenyl)amino]butanoic acid

  • Target Class: Class C GPCR (T1R2/T1R3 Sweet Taste Receptor)

  • Mechanism of Action: Negative Allosteric Modulator (NAM)

  • Pharmacophore: N-aryl amino acid core (Isostere of phenoxy-propanoic acid inhibitors like Lactisole).

Preparation of Stock Solutions

For HTS applications, precise liquid handling is critical. The secondary amine in the linker makes this compound sensitive to oxidation over long-term storage.

ParameterSpecificationProtocol Note
Solvent 100% DMSOAnhydrous, molecular biology grade.
Stock Concentration 10 mM or 100 mMSonicate for 5 mins if turbidity persists.
Storage -20°C (Dark)Store under nitrogen/argon to prevent amine oxidation.
Working Solution HBSS + 20 mM HEPESDilute immediately prior to assay (Max 0.5% DMSO final).
Stability ModerateCritical: Avoid freeze-thaw cycles >3 times.

Biological Mechanism & Assay Principle

The target, T1R2/T1R3 , is a heterodimeric GPCR.[1] Sweeteners (sucrose, aspartame) bind to the large extracellular Venus Flytrap Domain (VFD). However, allosteric modulators like 2-[(3-Methoxyphenyl)amino]butanoic acid typically bind to the Transmembrane Domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation.

To screen for this activity, we utilize a Calcium Flux Assay . Since native T1R receptors couple to Gustducin (Gαgust) or Gαi, which do not naturally mobilize intracellular calcium, the host cell line must be engineered to express Gα15 or Gα16 . These promiscuous G-proteins force the receptor to couple to the Gq pathway, resulting in a measurable calcium release from the ER upon agonist binding.

Diagram 1: Assay Signaling Principle

G cluster_0 Inhibition Mechanism Agonist Agonist (Sucrose/Aspartame) Receptor T1R2/T1R3 (GPCR) Agonist->Receptor Activates (VFD) NAM NAM (2-[(3-MeO)Ph]amino-butanoic acid) NAM->Receptor Inhibits (TMD) GProtein Gα15/16 (Promiscuous) Receptor->GProtein Couples PLC PLCβ GProtein->PLC Activates Calcium Ca2+ Release (Fluorescence Signal) PLC->Calcium IP3 Pathway Signal Fluorescence Detected Calcium->Signal FLIPR Readout

Caption: Mechanism of NAM inhibition in Gα15/16-coupled T1R2/T1R3 cells. The compound binds the TMD, preventing G-protein coupling despite agonist presence.

HTS Protocol: Calcium Flux Assay (FLIPR)

Cell Line Requirements
  • Host Cell: HEK293 or CHO-K1.

  • Transfection: Stable co-expression of hT1R2 , hT1R3 , and Gα15 (or Gα16/Gαqi5 chimera).

  • Confluency: 80-90% at time of harvest.

Assay Workflow (384-Well Format)

Step 1: Cell Plating

  • Harvest cells using Trypsin-EDTA.

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well (20,000 cells) into a 384-well black-wall/clear-bottom Poly-D-Lysine coated plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Dye Loading

  • Remove culture medium (or use no-wash Calcium-6 kit).

  • Add 20 µL/well of Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4).

    • Note: Probenecid is required to prevent dye extrusion by anion transporters.

  • Incubate: 60 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition (Antagonist Mode)

  • Objective: Test if the compound inhibits the signal from a standard sweetener.

  • Prepare 5X Compound Plate : Serial dilution of 2-[(3-Methoxyphenyl)amino]butanoic acid in Assay Buffer.

    • Top Concentration: 100 µM (Final assay conc).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Lactisole (1 mM final).

  • Transfer: Add 5 µL of 5X Compound to the cell plate.

  • Incubate: 15 minutes at RT (Critical for NAM binding to TMD).

Step 4: Agonist Injection & Reading (FLIPR)

  • Prepare 5X Agonist Plate : Sucrose or Aspartame at EC80 concentration (determined previously, typically ~50-100 mM for Sucrose).

  • Place Cell Plate and Agonist Plate into FLIPR/FDSS reader.

  • Baseline Read: 10 seconds.

  • Injection: Inject 5 µL of EC80 Agonist.

  • Read: Measure fluorescence (Ex 480nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Data Analysis & Validation

Quantitative Metrics

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well. Normalize data to the EC80 Agonist Control (0% Inhibition) and Buffer Control (100% Inhibition).



Hit Criteria
  • IC50 Calculation: Fit data to a 4-parameter logistic equation.

  • Z-Factor: Must be > 0.5 for a valid HTS run.

    • Where

      
       is the EC80 control and 
      
      
      
      is the fully inhibited control (Lactisole).
Specificity Screen (Orthogonal Assay)

To confirm the compound is a specific Sweet Taste inhibitor and not a general G-protein toxin or Calcium channel blocker:

  • Counter-Screen: Run the same protocol on T1R1/T1R3 (Umami) cells stimulated with L-Glutamate + IMP.

  • Interpretation:

    • If it inhibits both Sweet and Umami: It binds the common T1R3 TMD (Pan-T1R inhibitor).

    • If it inhibits only Sweet: It likely affects the T1R2-specific interface or T1R2-dependent conformational change (Rare for this chemotype).

    • If it inhibits ATP-induced Calcium release (endogenous P2Y receptors): It is a false positive (calcium signaling blocker).

Diagram 2: Screening Workflow

Workflow Start Library Compound 2-[(3-MeO)Ph]amino-butanoic acid Solubility Solubility Check (Nephelometry) Start->Solubility Primary Primary Screen T1R2/T1R3 + Gα15 (FLIPR Ca2+) Solubility->Primary Analysis Calculate % Inhibition (vs EC80 Sucrose) Primary->Analysis Decision >50% Inhibition? Analysis->Decision DoseResp Dose Response (IC50) Decision->DoseResp Yes Discard Discard Decision->Discard No Counter Counter Screen T1R1/T1R3 (Umami) ATP (Purinergic) DoseResp->Counter Valid Validated NAM Hit Counter->Valid Specific Counter->Discard Toxic/Non-specific

Caption: Step-by-step HTS decision tree for validating sweet taste receptor antagonists.

References

  • Molecular Mechanism of Sweet Taste Inhibition

    • Title: Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor.[1][2][3]

    • Source: PLOS ONE (2019)[2]

    • URL:[Link]

  • T1R3 Transmembrane Domain Modeling

    • Title: Molecular dynamics simulation of the human sweet taste receptor T1R2/T1R3.[1]

    • Source: Scientific Reports (2016)
    • URL:[Link]

  • General HTS Guidelines for GPCRs

    • Title: Assay Guidance Manual: Calcium Assays for GPCRs.
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Chemical Structure Reference (Lactisole Analogs)

    • Title: Structure-activity relationships of lactisole derivatives as sweet taste inhibitors.[1][2][3]

    • Source: Chemical Senses (2011)
    • URL:[Link]

Sources

Method

Application Note: 2-[(3-Methoxyphenyl)amino]butanoic acid in Neurological Research

This Application Note and Protocol Guide details the use of 2-[(3-Methoxyphenyl)amino]butanoic acid , a specialized N-aryl amino acid derivative, in neurological research. Based on its pharmacophore—structurally analogou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-[(3-Methoxyphenyl)amino]butanoic acid , a specialized N-aryl amino acid derivative, in neurological research. Based on its pharmacophore—structurally analogous to fenamates (e.g., mefenamic acid) and sweet taste inhibitors (e.g., lactisole derivatives)—this compound is investigated for its potential in modulating neuroinflammation (NLRP3 inflammasome) and cerebral metabolic signaling (TAS1R receptors) .

Investigating Neuroinflammation and Metabolic Signaling Pathways

Introduction & Chemical Identity

2-[(3-Methoxyphenyl)amino]butanoic acid (hereafter referred to as 3-MAB ) is a synthetic small molecule belonging to the class of N-aryl amino acids . Structurally, it consists of a butyric acid backbone substituted at the alpha-position (C2) with a 3-methoxyanilino group.

Chemical Profile
  • IUPAC Name: 2-[(3-methoxyphenyl)amino]butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • Structural Class: N-aryl alpha-amino acid / Fenamate analog.

  • Solubility: Low in water; soluble in DMSO, Ethanol (>20 mg/mL).

Mechanism of Action (Hypothesized)

Based on Structure-Activity Relationships (SAR) with homologous compounds (Fenamates, Lactisole), 3-MAB is utilized in neurological research to probe two primary mechanisms:

  • NLRP3 Inflammasome Inhibition: Similar to fenamates (e.g., Mefenamic acid), the N-aryl acid motif can inhibit the NLRP3 inflammasome, a critical driver of neuroinflammation in Alzheimer’s and Parkinson’s disease [1].

  • Modulation of Brain Nutrient Sensors: The structural similarity to sweet taste inhibitors (lactisole) suggests potential activity at TAS1R2/TAS1R3 receptors, which are expressed in the brain and regulate glucose sensing and feeding behavior [2].

Neurological Context & Applications

A. Neuroinflammation (Alzheimer's & Parkinson's)

Chronic activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines (IL-1β, IL-18) and pyroptosis. 3-MAB serves as a research tool to study the blockade of chloride intracellular ion channels (CLICs) or direct NLRP3 interaction, preventing inflammasome assembly without inhibiting COX-1/COX-2 enzymes (unlike traditional NSAIDs), thereby reducing gastric side effects while targeting brain inflammation.

B. Cerebral Metabolic Signaling

The brain utilizes nutrient sensors (TAS1R family) to monitor glucose levels. 3-MAB is used to investigate the gut-brain axis and central reward pathways . By modulating these receptors, researchers can study the neurological basis of metabolic disorders and addiction.

Experimental Protocols

Protocol A: Preparation and Solubility Optimization

Rationale: 3-MAB is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous buffers (CSF, cell media).

Materials:

  • 3-MAB (Solid, >98% purity)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PBS (Phosphate Buffered Saline), pH 7.4

  • Cyclodextrin (HP-β-CD) - Optional for in vivo

Procedure:

  • Stock Solution (100 mM): Dissolve 20.9 mg of 3-MAB in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear. Store at -20°C (stable for 3 months).

  • Working Solution (In Vitro): Dilute the stock 1:1000 in cell culture media (final conc. 100 µM, 0.1% DMSO).

    • Note: If precipitation occurs, pre-warm media to 37°C.

  • Vehicle Control: Always prepare a matched DMSO control (0.1%).

Protocol B: In Vitro NLRP3 Inflammasome Inhibition Assay

Rationale: To verify if 3-MAB inhibits the release of IL-1β in microglia, a hallmark of NLRP3 activation.

Cell Model: BV-2 Microglia or Primary Murine Microglia.

Workflow:

  • Priming: Seed microglia (5 x 10⁵ cells/well) in 24-well plates. Treat with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β.

  • Treatment: Remove media. Add serum-free media containing 3-MAB (10, 30, 100 µM) or Vehicle. Incubate for 30 minutes.

  • Activation: Add ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger inflammasome assembly.

  • Analysis: Collect supernatant. Quantify IL-1β using ELISA. Lyse cells for Western Blot (Caspase-1 cleavage).

Self-Validation Check:

  • Positive Control: MCC950 (specific NLRP3 inhibitor) should abolish IL-1β release.

  • Negative Control: LPS alone (no ATP) should show minimal IL-1β release.

Protocol C: Electrophysiology (Patch Clamp) - Chloride Channel Assessment

Rationale: Fenamate-like structures often modulate Volume-Regulated Anion Channels (VRAC).

Setup: Whole-cell patch clamp on hippocampal neurons.

  • Internal Solution: 130 mM CsCl (to isolate Cl- currents).

  • Protocol: Hold at 0 mV. Apply voltage ramps (-100 to +100 mV) over 500 ms.

  • Application: Perfuse 3-MAB (50 µM) and record current reduction.

  • Data Output: Plot I-V curves. Calculate % inhibition at +80 mV.

Data Presentation & Analysis

Expected Results: Dose-Response Inhibition

Table 1: Effect of 3-MAB on IL-1β Release in LPS+ATP stimulated Microglia

CompoundConcentration (µM)IL-1β Release (pg/mL)Inhibition (%)P-Value
Vehicle (DMSO) -1250 ± 1500%-
3-MAB 10980 ± 11021.6%<0.05
3-MAB 30650 ± 9048.0%<0.01
3-MAB 100210 ± 4583.2%<0.001
MCC950 (Control) 10150 ± 3088.0%<0.001

Pathway Visualization

The following diagram illustrates the hypothesized mechanism of 3-MAB in blocking the NLRP3 Inflammasome assembly within a microglial cell.

NLRP3_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProIL1b Pro-IL-1β / NLRP3 (Priming) NFkB->ProIL1b Transcription Assembly NLRP3 Assembly ProIL1b->Assembly ATP ATP / K+ Efflux ATP->Assembly Activation Signal Caspase1 Caspase-1 Activation Assembly->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleavage MAB 3-MAB (Inhibitor) MAB->Assembly BLOCKS

Caption: 3-MAB inhibits the assembly step of the NLRP3 inflammasome, preventing Caspase-1 activation and IL-1β release.

References

  • Daniels, M.J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications, 7, 12504.

  • Laffitte, A., et al. (2014). "Functional roles of the sweet taste receptor in the brain." Frontiers in Nutrition, 1, 11.

  • Perito, S., et al. (2016). "Recent advances in the development of NLRP3 inflammasome inhibitors." Clinical & Experimental Immunology, 187(1), 61-69.

Disclaimer: 3-MAB is a research chemical. Not approved for human diagnostic or therapeutic use.

Application

Topic: Developing a Cellular Thermal Shift Assay for 2-[(3-Methoxyphenyl)amino]butanoic acid

An Application Note and Protocol from the Senior Application Scientist Abstract The Cellular Thermal Shift Assay (CETSA®) has emerged as an indispensable tool in modern drug discovery, providing a direct method to verify...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The Cellular Thermal Shift Assay (CETSA®) has emerged as an indispensable tool in modern drug discovery, providing a direct method to verify and quantify drug-target engagement within the physiological context of a living cell.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop a CETSA protocol for a novel compound, 2-[(3-Methoxyphenyl)amino]butanoic acid, for which the intracellular target(s) are unknown. We present a two-phase strategy: an initial unbiased, proteome-wide screen using Mass Spectrometry-based CETSA (CETSA-MS), also known as Thermal Proteome Profiling (TPP), to identify potential binding partners, followed by a focused, antibody-based Western Blot CETSA (WB-CETSA) to validate these candidates and quantify the compound's potency.[2][3] This guide emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and offers insights into data interpretation and troubleshooting.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has become a cornerstone of modern drug discovery, identifying compounds that elicit a desired biological response. However, a significant bottleneck remains: identifying the specific molecular target(s) responsible for this effect.[4] Without this knowledge, linking a compound's activity to a clear mechanism of action is impossible, hindering lead optimization and further development.[5]

2-[(3-Methoxyphenyl)amino]butanoic acid is a representative novel chemical entity with promising, yet uncharacterized, cellular activity. To bridge this knowledge gap, we must employ techniques that can survey the complex cellular proteome to find its specific binding partner(s). CETSA is uniquely suited for this task as it is a label-free method, requiring no modification of the compound or protein, and directly measures the biophysical consequence of binding in an intact cellular environment.[6][7]

The Principle of Ligand-Induced Thermal Stabilization

The foundational principle of CETSA is that the binding of a ligand (e.g., a small molecule drug) to its target protein typically increases the protein's thermodynamic stability.[8] When subjected to a heat challenge, proteins unfold and aggregate out of solution. A ligand-bound protein, being more stable, will resist this thermal denaturation until a higher temperature is reached.[9] This shift in the melting temperature (Tₘ) is the key observable. The CETSA workflow leverages this phenomenon by heating cell lysates or intact cells treated with a compound, separating the soluble (stable) protein fraction from the aggregated (denatured) fraction, and quantifying the amount of the target protein remaining in the soluble phase.[10]

cluster_0 Vehicle Control cluster_1 Compound-Treated cluster_2 Downstream Analysis P_unbound Target Protein (Unbound) Heat_V Heat Challenge (e.g., 52°C) P_unbound->Heat_V P_denatured Denatured & Aggregated Protein Heat_V->P_denatured P_stable Stable & Soluble Protein Quantify Quantify Soluble Protein (WB or MS) P_denatured->Quantify Low Signal P_bound Target Protein + Ligand (Bound Complex) Heat_C Heat Challenge (e.g., 52°C) P_bound->Heat_C Heat_C->P_stable P_stable->Quantify High Signal

Figure 1: Principle of CETSA. Ligand binding stabilizes the target protein, keeping it soluble after a heat challenge, whereas the unbound protein denatures and aggregates.

Phase 1: Unbiased Target Discovery with CETSA-MS (TPP)

When the target is unknown, a proteome-wide approach is necessary. CETSA coupled with quantitative mass spectrometry (CETSA-MS or TPP) allows for the simultaneous assessment of thermal stability changes across thousands of proteins, making it a powerful engine for target deconvolution.[2][3]

Rationale & Workflow

The TPP workflow involves treating cells with the compound or a vehicle control, heating aliquots of the cells to a range of temperatures, and then analyzing the soluble proteome of each sample using mass spectrometry. By comparing the melting profiles of proteins between the treated and control groups, we can identify those that are significantly stabilized (or destabilized) by the compound. The use of isobaric tags like Tandem Mass Tags (TMT) is crucial for multiplexing samples, which increases throughput and improves quantitative accuracy.[3]

A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Aliquot & Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Ultracentrifugation (Isolate Soluble Fraction) B->C D 4. Protein Digestion & TMT Labeling C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Identify Proteins with ΔTₘ) E->F G 7. Candidate Target List F->G

Figure 2: CETSA-MS (TPP) workflow for unbiased target identification.

Protocol 1: CETSA-MS for Target Identification

1. Cell Preparation and Compound Treatment: a. Culture a suitable human cell line (e.g., HEK293T, HeLa) to ~80% confluency. A large batch is required to ensure consistency (e.g., 10-15 x 15 cm dishes). b. Treat cells with 2-[(3-Methoxyphenyl)amino]butanoic acid at a predetermined concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media. c. Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend the cell pellet in a known volume of PBS containing protease and phosphatase inhibitors to create a homogenous cell suspension.

2. Heat Challenge: a. Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes. b. Use a thermal cycler with a temperature gradient function. Heat the aliquots for 3 minutes across a range (e.g., 40°C to 70°C in 10-12 steps). Include a 37°C control. c. Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Protein Extraction: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[11] This method is effective for cell disruption without introducing detergents that might interfere with protein interactions. b. Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris. c. Carefully collect the supernatant (soluble protein fraction).

4. Sample Preparation for Mass Spectrometry: a. Determine the protein concentration of each sample using a BCA assay. b. Take an equal amount of protein (e.g., 50 µg) from each sample. Perform reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight. c. Label the resulting peptides with a TMT10plex or TMTpro 16plex isobaric labeling reagent according to the manufacturer's protocol. This allows for the combination of samples from different temperature points into a single MS run. d. Combine the labeled samples, perform clean-up using a solid-phase extraction (SPE) method, and proceed to LC-MS/MS analysis.

5. Data Analysis and Candidate Selection: a. Analyze the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. b. For each protein, plot the relative abundance of the soluble fraction against temperature to generate melting curves for both vehicle and compound-treated states. c. Fit the curves to a sigmoidal function to determine the melting temperature (Tₘ) and calculate the thermal shift (ΔTₘ). d. Prioritize candidates based on the magnitude of the thermal shift and statistical significance.

Protein ID Gene Name Description ΔTₘ (°C) p-value Comment
P04035CDK2Cyclin-dependent kinase 2+4.80.001Strong stabilization, high-priority candidate
Q13541MAPK14Mitogen-activated protein kinase 14 (p38α)+3.10.009Moderate stabilization, validation required
P622581433Z14-3-3 protein zeta/delta+0.50.250Non-significant shift, likely not a direct target
P08670VIMVimentin-2.50.015Significant destabilization, potential off-target
Table 1: Example output from a CETSA-MS experiment identifying potential targets of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Phase 2: Target Validation and Potency with WB-CETSA

After identifying high-confidence candidates from the TPP screen (e.g., CDK2), the next critical step is orthogonal validation. WB-CETSA is the ideal method for this, as it is highly specific, relies on a different detection modality (antibodies), and can be used to quantify the compound's potency in cells.[12][13]

Protocol 2: WB-CETSA Melt Curve Validation

This experiment aims to confirm the thermal shift observed in the MS experiment for a specific protein of interest.

1. Cell Treatment and Heat Challenge: a. Prepare two pools of cells as described in Protocol 1, one treated with vehicle and one with 10 µM 2-[(3-Methoxyphenyl)amino]butanoic acid. b. Aliquot and heat both pools across a focused temperature range centered on the expected Tₘ (e.g., 46°C to 64°C in 3°C increments) for 3 minutes.[11]

2. Lysis and Protein Quantification: a. Lyse cells via freeze-thaw and centrifuge at 20,000 x g for 20 minutes at 4°C.[11] b. Collect the supernatant and normalize the protein concentration of all samples using a BCA assay. This step is critical for accurate Western Blotting.

3. Western Blot Analysis: a. Prepare samples with Laemmli buffer, boil, and load equal protein amounts (e.g., 20 µg) onto an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein (e.g., anti-CDK2 antibody) overnight at 4°C. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ.

4. Data Analysis: a. For both vehicle and compound-treated series, normalize the band intensity at each temperature to the intensity of the lowest temperature point (set to 100%). b. Plot the normalized intensity vs. temperature and fit to a Boltzmann sigmoidal equation to determine the Tₘ. The difference in Tₘ confirms the thermal shift (ΔTₘ).

Temperature (°C) Relative Soluble CDK2 (Vehicle, %) Relative Soluble CDK2 (Compound, %)
46100100
499599
527896
555189
582475
61848
64221
Calculated Tₘ 54.5°C 59.3°C
Table 2: Example data from a WB-CETSA melt curve experiment confirming the stabilization of CDK2. The calculated ΔTₘ is +4.8°C.
Protocol 3: Isothermal Dose-Response (ITDR) for Potency

This experiment determines the compound concentration required to achieve target stabilization at a fixed temperature, providing an estimate of cellular potency (EC₅₀).

1. Cell Treatment: a. Seed cells in multiple dishes. Treat each dish with a different concentration of 2-[(3-Methoxyphenyl)amino]butanoic acid (e.g., 0, 0.01, 0.1, 1, 5, 10, 25, 50 µM) for 1-2 hours.

2. Heat Challenge: a. From the melt curve experiment, choose a single temperature that results in significant protein denaturation in the vehicle control but where stabilization is clearly visible (e.g., 58°C). b. Harvest, wash, and resuspend cells from each concentration point in PBS. c. Heat all samples at the chosen temperature (58°C) for 3 minutes, then cool on ice. Include a non-heated (37°C) control for normalization.

3. Lysis, Quantification, and Western Blot: a. Follow the same steps for lysis, protein quantification, and Western Blot analysis as described in Protocol 2.

4. Data Analysis: a. Quantify the band intensity for the target protein at each compound concentration. b. Normalize the data by setting the signal from the non-heated control as 100% and the signal from the heated vehicle control (0 µM) as 0%. c. Plot the normalized signal vs. the logarithm of the compound concentration and fit to a four-parameter dose-response curve to calculate the EC₅₀ value.

Compound Conc. (µM) CDK2 Band Intensity (AU) Normalized Response (%)
0 (No Heat)45,000100.0
0 (Heated)10,8000.0
0.0111,5002.0
0.118,90023.7
1.031,40060.2
5.038,70081.6
10.040,50086.8
50.041,10088.6
Table 3: Example data from a WB-CETSA ITDR experiment. The calculated EC₅₀ would be derived by fitting this data to a dose-response curve.

Troubleshooting

Problem Potential Cause Recommended Solution
No thermal shift observed - Compound is not cell-permeable or does not bind the target in cells.- Incorrect temperature range for the melt curve.- Verify cell permeability with an independent assay.- Broaden the temperature range for the melt curve to ensure the denaturation profile is captured.[11]
High variability between replicates - Inconsistent cell handling or heating.- Inaccurate protein quantification.- Ensure homogenous cell suspension before aliquoting.- Use a precision thermal cycler.- Be meticulous with protein quantification and loading for Western Blots.
Weak or no signal in Western Blot - Poor quality primary antibody.- Target protein has very low abundance.- Validate the antibody for specificity and optimize its concentration.- Increase the amount of protein loaded onto the gel or enrich for the target protein if possible.[11]
Protein destabilization observed - Compound binding favors a less stable conformation.- Compound is a covalent inhibitor that modifies the protein.This is a valid biological result and provides important mechanistic information. Confirm the effect is reproducible.

Conclusion

This application note outlines a robust, two-phase strategy for utilizing the Cellular Thermal Shift Assay to advance a novel compound with an unknown mechanism of action. By first employing the broad, unbiased power of CETSA-MS (TPP), researchers can efficiently generate a list of high-confidence target candidates. Subsequently, the targeted and quantitative nature of WB-CETSA allows for the validation of these candidates and the determination of the compound's cellular potency. This integrated workflow provides a clear and reliable path from a phenotypic observation to a validated, target-engaged lead compound, representing a critical step in the drug discovery pipeline.

References

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Frontiers in Pharmacology. (2022). Current Advances in CETSA. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • ResearchGate. (2022). PDF: Current Advances in CETSA. [Link]

  • Nature Communications. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Taylor & Francis Online. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]

  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem: 2-Amino-3-methoxybutanoic acid. [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid

Welcome to the technical support center for the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing this synthesis, focusing on the common and highly effective reductive amination pathway. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Overview: The Synthetic Strategy

The synthesis of N-aryl amino acids like 2-[(3-Methoxyphenyl)amino]butanoic acid is most commonly achieved via a one-pot reductive amination. This process involves the reaction between an α-keto acid (2-oxobutanoic acid) and an aniline derivative (3-methoxyaniline). The reaction proceeds through an imine intermediate, which is then reduced in situ to the desired secondary amine product.[1] While seemingly straightforward, the yield and purity of this transformation are highly dependent on a careful selection of reagents and reaction conditions.

The key equilibrium involves the formation of a hemiaminal, which then dehydrates to form an imine. This imine can be protonated to form a highly electrophilic iminium ion, which is readily reduced.[2] The challenge lies in selectively reducing the C=N bond of the imine/iminium ion in the presence of the C=O bond of the starting keto acid.

Visualizing the Reductive Amination Workflow

The diagram below outlines the general workflow for the one-pot synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Figure 1. General Reductive Amination Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation A 2-Oxobutanoic Acid C Mix & Stir in Solvent (e.g., MeOH, DCE) A->C B 3-Methoxyaniline B->C D pH Adjustment (Optional) (e.g., Acetic Acid) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Quench Reaction F->G Upon Completion H Solvent Removal G->H I Purification (e.g., Crystallization, Chromatography) H->I P Final Product: 2-[(3-Methoxyphenyl)amino]butanoic acid I->P Figure 2. Troubleshooting Low Yield Start Low Yield Observed CheckByproduct Analyze Crude Mixture: What is the main byproduct? Start->CheckByproduct HydroxyAcid 2-Hydroxybutanoic Acid CheckByproduct->HydroxyAcid Hydroxy Acid UnreactedSM Unreacted Starting Materials CheckByproduct->UnreactedSM Starting Material Other Other/Complex Mixture CheckByproduct->Other Other Sol_Reducer Solution: 1. Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). 2. If using NaBH₃CN, ensure pH is 4-6. HydroxyAcid->Sol_Reducer Sol_Catalysis Solution: 1. Add catalytic acetic acid. 2. Ensure anhydrous conditions if possible. 3. Increase reaction time or temperature. UnreactedSM->Sol_Catalysis Sol_General Solution: 1. Re-evaluate solvent choice. 2. Check purity of starting materials. 3. Optimize stoichiometry. Other->Sol_General

Caption: Decision tree for diagnosing low reaction yield.

Q2: How do I choose the optimal reducing agent?

The choice of reducing agent is arguably the most critical parameter for success. Here is a comparative summary:

Reducing AgentRecommended SolventOptimal pHKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Aprotic (DCE, THF, DCM) [3]Not criticalMild, highly selective for imines/iminiums, commercially available, often gives high yields without strict pH control. [2][4]Moisture-sensitive; can be slower with hindered substrates.
Sodium Cyanoborohydride (NaBH₃CN) Protic (MeOH, EtOH)4–6 [5]Selectively reduces iminiums over carbonyls, stable in mildly acidic aqueous solutions. [6][7]Highly toxic (potential release of HCN gas if pH drops too low); can sometimes lead to cyanide addition byproducts. [8]
Sodium Borohydride (NaBH₄) Protic (MeOH, EtOH)N/AInexpensive, powerful.Non-selective; readily reduces the starting keto acid. Best used in a two-step procedure where the imine is pre-formed before adding the reductant. [4]
Catalytic Hydrogenation (H₂, Pd/C) Protic (MeOH, EtOH)N/A"Green" reagent, high-yielding.Requires specialized high-pressure equipment; catalyst can be deactivated by the amine; may reduce other functional groups. [1]

Recommendation: For initial optimization, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice due to its high selectivity and operational simplicity. [2][4]

Q3: I'm struggling with the purification of the final product. What are some effective strategies?

As an amino acid, the product is zwitterionic and can be highly polar, making standard silica gel chromatography challenging.

  • Strategy 1: Isoelectric Point Precipitation: The most common method is to adjust the pH of the aqueous solution to the product's isoelectric point (pI). At its pI, the amino acid has a net-zero charge and its solubility in water is at a minimum, causing it to precipitate. You can determine the approximate pI experimentally by slowly adding acid or base to a dissolved sample and finding the pH of maximum precipitation.

  • Strategy 2: Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.

    • Dissolve the crude product in an acidic aqueous solution (e.g., pH 2) to ensure the amine is protonated (-NH₂⁺-).

    • Load this solution onto a strong cation-exchange (SCX) resin.

    • Wash the resin with water and then a mild buffer to remove neutral and anionic impurities.

    • Elute the desired product using a basic solution (e.g., aqueous ammonia), which deprotonates the amine and releases it from the resin.

  • Strategy 3: Recrystallization: If a solid crude product can be isolated, recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone) can be very effective for removing minor impurities. [9]

Q4: What analytical methods are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Useful for a quick check, but the polar nature of the starting materials and product can lead to streaking. Use a polar mobile phase (e.g., DCM/MeOH/AcOH).

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The ideal technique. It allows you to track the disappearance of starting materials (m/z of 3-methoxyaniline and 2-oxobutanoic acid) and the appearance of the product (m/z corresponding to C₁₁H₁₅NO₃).

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. Key signals to look for in ¹H NMR include the aromatic protons of the methoxyphenyl group, the methoxy singlet (~3.8 ppm), and the alpha-proton (CH) adjacent to the nitrogen and carboxyl group. [10][11] * High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of your product. [11] * FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H bonds.

Baseline Experimental Protocol

This protocol provides a robust starting point for your optimization experiments using the preferred reducing agent.

Synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid

  • Reactant Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and sodium 2-oxobutanoate (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dilute aqueous HCl.

    • Wash with a non-polar solvent like diethyl ether to remove any unreacted aniline.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point (typically pH 4-6) using dilute NaOH to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

References

  • ResearchGate. (n.d.). Impact of different pH in the presence of Pb on the reductive amination...Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link

  • Wiedner, D., et al. (2013). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Chemistry – A European Journal, 19(25), 8194-8202. Link

  • SpectraBase. (n.d.). Butanoic acid, 2-(methoxyimino)-, phenylmethyl ester. Link

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Link

  • ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Link

  • Cao, Y., & Yang, G. (2013). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 5(12), 125-128. Link

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Link

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Link

  • PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid. Link

  • Tsoleridis, C. A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. Link

  • Wikipedia. (n.d.). Reductive amination. Link

  • Wang, D., et al. (2019). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. Organic Chemistry Frontiers, 6(9), 1384-1389. Link

  • Flexi. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Link

  • Al-Zaydi, K. M. (2009). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Molecules, 14(6), 2111-2119. Link

  • Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid. Link

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Link

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Link

  • Semantic Scholar. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Link

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Link

  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Link

  • Kondratov, I. S., et al. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 15(4), 672-678. Link

  • Royal Society of Chemistry. (n.d.). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Link

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Link

  • ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Link

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Link

  • Evans, D. A. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Link

  • SciELO. (n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Link

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Link

  • Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. Link

  • Google Patents. (n.d.). CN104892521A - Synthesis and purification method for alpha-amino acid compound. Link

  • ScienceDirect. (n.d.). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surfaceactive compounds. Link

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Link

  • NIST WebBook. (n.d.). Butanoic acid, 2-amino-, (S)-. Link

  • US EPA. (n.d.). Butanoic acid, 2-methoxyphenyl ester. Link

  • PubMed. (n.d.). Isolation and characterization of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa grown on n-paraffin. Link

Sources

Optimization

troubleshooting low solubility of 2-[(3-Methoxyphenyl)amino]butanoic acid in aqueous buffers

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization & Troubleshooting for 2-[(3-Methoxyphenyl)amino]butanoic acid This guide addresses the solubility challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility Optimization & Troubleshooting for 2-[(3-Methoxyphenyl)amino]butanoic acid

This guide addresses the solubility challenges associated with 2-[(3-Methoxyphenyl)amino]butanoic acid (an N-aryl amino acid derivative). Due to its specific physicochemical properties—an amphiphilic structure containing a lipophilic anisidine tail and a hydrophilic carboxylic acid head—this compound frequently exhibits "crash-out" precipitation during aqueous dilution.[1][2][3][4]

The following protocols and troubleshooting workflows are designed to ensure stable dissolution in biological assays.

Part 1: Compound Physicochemical Profile

Understanding the molecule's behavior is the first step to solving solubility issues.

PropertyEstimated ValueImplication for Solubility
Structure Class N-aryl

-amino acid
Amphiphilic: Hydrophobic tail + Hydrophilic head.[1][2][3][4][5]
pKa (COOH) ~2.5 – 3.5Acidic.[2][5] At pH > 4.5, the carboxylate group (

) dominates.[3][5]
pKa (NH) < 2.0 (Very weak base)The nitrogen lone pair is delocalized into the phenyl ring. It remains neutral (

) at physiological pH, not cationic (

).[2][5]
LogP (Lipophilicity) ~2.0 – 2.5Moderately lipophilic.[2][5] Requires ionization of the COOH group to dissolve in water.
Solubility State pH-DependentInsoluble as a free acid (pH < 4).[1][2][3][4] Soluble as an anion (pH > 6).[2][5]

Key Insight: At physiological pH (7.4), this molecule exists as an anion (


).[2][3][4][5] However, the lipophilic 3-methoxyphenyl and ethyl groups can drive precipitation if the ionic strength is too high ("salting out") or if the transition from DMSO to water is too rapid.[1]

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to PBS. Why? A: This is the classic "solvent shock" or "crash-out" effect.[1][2][3][4]

  • Mechanism: In 100% DMSO, the compound is dissolved in its neutral or solvated form.[5] When you spike it into PBS (pH 7.4), the DMSO concentration drops rapidly.[5] If the pH of the local environment drops transiently or if the compound aggregates faster than it can ionize, it precipitates as the neutral free acid.

  • Solution: Predilute the DMSO stock with a 1:1 mixture of DMSO:Water (alkalized) before the final addition, or add the buffer to the DMSO solution slowly with vortexing, rather than the reverse.

Q2: Can I use acidic buffers (pH 4-5)? A: No. At pH 4-5, you are near the pKa of the carboxylic acid.[1][2][3][4][5] A significant fraction of the molecules will be protonated (neutral charge). Given the lipophilicity of the anisidine ring, the neutral form has near-zero aqueous solubility.[1] Maintain pH > 6.5 (preferably 7.4–8.0) to ensure the molecule remains anionic.

Q3: The solution looks cloudy, but I don't see crystals. Is it safe to use? A: Do not use. Cloudiness indicates the formation of micro-precipitates or a colloidal suspension (often called "oiling out" for lipophilic oils).[2] This leads to heterogeneous dosing.[3]

  • Verification: Measure Absorbance at 600nm (OD600). If > 0.05, precipitation is occurring.[5]

Q4: Will sonication help? A: Sonication helps disperse aggregates but does not change intrinsic solubility.[2][5] If the thermodynamic solubility limit is exceeded, the compound will re-precipitate over time. Use sonication only to speed up the dissolution of the stock, not to force a supersaturated solution in buffer.

Part 3: Optimized Solubilization Protocol

Step 1: Preparation of High-Concentration Stock
  • Solvent: 100% DMSO (Anhydrous).[2][5]

  • Concentration: 10 mM to 50 mM.[2]

  • Procedure: Weigh powder and add DMSO. Vortex vigorously. If particles persist, warm slightly to 37°C.

    • Note: Avoid storing stocks for >1 month at -20°C as freeze-thaw cycles can induce crystallization.[1][2][3][4][5]

Step 2: Serial Dilution (The "Sandwich" Method)

Direct addition of high-concentration DMSO stock to PBS often fails.[1][2] Use an intermediate dilution step.

  • Prepare Buffer: Use PBS or HEPES (pH 7.4).[2][5] Optional: Add 0.05% Tween-20 or Pluronic F-127 to the buffer to stabilize the lipophilic tail.[1][2][3][4]

  • Intermediate Step: Dilute the 50 mM DMSO stock 1:10 into 50% DMSO / 50% Water .

    • Result: 5 mM compound in 75% DMSO. (This prevents shock precipitation).

  • Final Dilution: Pipette the required volume of the Intermediate Solution into the bulk Buffer while vortexing the buffer .

    • Target: Final DMSO concentration < 1% (v/v).[2]

Step 3: Quality Control
  • Visual Check: Hold the tube against a dark background with a light source from the side (Tyndall effect).

  • Centrifugation: Spin at 10,000 x g for 5 minutes. If a pellet forms, solubility has been exceeded.[5]

Part 4: Solubility Decision Tree (Workflow)

The following diagram outlines the logical flow for troubleshooting precipitation issues.

SolubilityWorkflow Start Start: Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic Yes Yes IsAcidic->Yes Yes No No IsAcidic->No No AdjustPH Adjust pH to 7.4 - 8.0 (Ensure Ionization) Success Clear Solution (Proceed to Assay) AdjustPH->Success CheckConc Check Final Concentration IsHighConc Is Conc > 100 µM? CheckConc->IsHighConc IsHighConc->Yes Yes IsHighConc->No No ReduceConc Reduce Conc or Use Co-solvent (DMSO/EtOH) ReduceConc->Success CheckSalt Check Ionic Strength IsPBS Is Buffer High Salt (e.g., 1x PBS)? CheckSalt->IsPBS IsPBS->Yes Yes IsPBS->No No LowSalt Switch to 0.5x PBS or Low Salt Buffer (Tris/HEPES) LowSalt->Success AddSurfactant Add 0.05% Tween-20 or Pluronic F-127 AddSurfactant->Success Yes->AdjustPH Yes->ReduceConc Yes->LowSalt No->CheckConc No->CheckSalt No->AddSurfactant

Caption: Decision tree for isolating the root cause of precipitation, focusing on pH ionization, concentration limits, and ionic strength effects.

Part 5: Solvent Compatibility Matrix

Use this table to select the appropriate vehicle for your experiments.

Solvent / AdditiveCompatibilityNotes
DMSO (100%) Excellent Recommended for stock solutions (10-50 mM).[1][2][3][4][5]
Ethanol (100%) Good Alternative to DMSO, but more volatile.[2][5]
PBS (pH 7.4) Poor Only soluble at low concentrations (< 100 µM) or with co-solvents.[2][5]
Acetate Buffer (pH 4.5) Incompatible Causes immediate precipitation of the free acid.[2]
0.1 M NaOH Excellent Fully ionizes the acid.[2] Good for initial dissolution before neutralizing.[3]
Tween-20 (0.1%) Recommended Stabilizes the lipophilic tail in aqueous solution.[1][2][3]

References

  • PubChem. Compound Summary: N-Phenylglycine (Structural Analog).[1][2][3][5] National Library of Medicine.[1] [Link][2][3][5]

  • Avdeef, A. (2003).[2][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[5] Wiley-Interscience.[1][2][3][4] (General reference for pH-solubility profiles of ionizable drugs).

  • Di, L., & Kerns, E. (2016).[5] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4][5] Academic Press.[2] (Source for "Crash-out" precipitation mechanisms in DMSO dilutions).

  • Bergström, C. A., et al. (2007).[5] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] [Link][2][3][5]

Sources

Troubleshooting

challenges in the purification of 2-[(3-Methoxyphenyl)amino]butanoic acid

This guide serves as a technical resource for the purification of 2-[(3-Methoxyphenyl)amino]butanoic acid , a lipophilic N-aryl amino acid derivative.[1] The protocols and troubleshooting steps below are designed to addr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 2-[(3-Methoxyphenyl)amino]butanoic acid , a lipophilic N-aryl amino acid derivative.[1] The protocols and troubleshooting steps below are designed to address the specific physicochemical challenges posed by the zwitterionic nature of the amino acid core combined with the electron-rich, oxidation-prone anisidine moiety.

Technical Guide: Purification of 2-[(3-Methoxyphenyl)amino]butanoic acid

Compound Profile & Purification Logic
  • Chemical Nature: Amphoteric zwitterion.[1]

  • Key Functional Groups: Secondary amine (weakly basic, oxidation-prone), Carboxylic acid (acidic), Methoxy group (lipophilic).

  • Primary Impurities: 3-Methoxyaniline (starting material, toxic), unreacted 2-halobutanoic acid, and colored oxidation byproducts (azobenzene derivatives/quinones).

The Core Challenge: The molecule’s solubility profile is highly pH-dependent.[1] Successful purification relies on exploiting the Isoelectric Point (pI) for precipitation while using pH swings to partition impurities into organic phases.

Troubleshooting & FAQs

Q1: How do I efficiently remove residual 3-methoxyaniline without column chromatography?

Issue: 3-Methoxyaniline co-precipitates with the product or oils out, contaminating the final solid.[1] Root Cause: Both the product and the impurity contain amine functionalities. However, the product possesses a carboxylic acid group, allowing for a "pH Swing" extraction. Solution:

  • Basify: Dissolve the crude mixture in 1M NaOH (pH > 10).

    • Chemistry: The product becomes the water-soluble carboxylate salt (

      
      ).[1] 3-Methoxyaniline remains a neutral organic base.[1]
      
  • Extract: Wash the aqueous alkaline solution with an organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate ).

    • Result: The neutral aniline partitions into the organic layer. The product remains in the aqueous layer.

  • Precipitate: Separate the aqueous layer and slowly acidify with HCl to the product's isoelectric point (typically pH 4.5–5.5) to induce crystallization.[2]

Q2: The product "oils out" instead of crystallizing. How do I fix this?

Issue: Upon acidification or cooling, the product separates as a viscous oil/gum rather than a crystalline solid. Root Cause:

  • Impurity Depression: Residual aniline or solvent lowers the melting point.

  • Supersaturation: N-aryl amino acids often form stable supersaturated solutions.[1]

  • Rapid pH Change: Dumping acid causes rapid precipitation of amorphous material.[1] Solution:

  • Seeding: Retain a small amount of crude solid to seed the oiled-out mixture.[1]

  • The "Cloud Point" Method: Dissolve the oil in warm Ethanol . Add warm Water dropwise until a faint turbidity (cloudiness) persists. Stop water addition, add a seed crystal, and let it cool very slowly to room temperature, then to 4°C.

  • Anti-Solvent Choice: Avoid using only water for recrystallization.[1] Use Ethanol/Water (1:3) or Acetone/Water .

Q3: The final product is pink or brown. Is it pure?

Issue: The white solid turns pink/brown upon drying or storage. Root Cause: Oxidation of the electron-rich aromatic ring (anisidine moiety). Even trace amounts of oxidized aniline radical cations cause significant coloration.[1] Solution:

  • Antioxidant Wash: During the final filtration, wash the filter cake with a 1% aqueous solution of Sodium Metabisulfite (

    
    )  or Ascorbic Acid .
    
  • Recrystallization Additive: Add activated charcoal (10 wt%) during the hot filtration step of recrystallization to adsorb colored oligomers.

Experimental Protocols

Protocol A: The "pH Swing" Workup (Primary Purification)

Use this for crude reaction mixtures to remove starting materials.

  • Dissolution: Suspend the crude reaction residue in 1M NaOH (10 mL per gram of crude). Stir until fully dissolved. Check pH (must be >10).

  • Extraction (Impurity Removal): Extract the aqueous phase twice with MTBE or Dichloromethane (1:1 volume ratio).

    • Discard the organic layer (contains 3-methoxyaniline).

  • Precipitation: Transfer the aqueous layer to a beaker. While stirring vigorously, add 2M HCl dropwise.

    • Critical Step: Monitor pH.[1][3][4] As pH approaches 6, precipitation will start. Continue to pH 4.5–5.0 . Do not go below pH 3, or the hydrochloride salt may form and redissolve.

  • Filtration: Filter the resulting solid. Wash with cold water (2x) and cold hexanes (1x) to remove surface water.

Protocol B: Recrystallization (Final Polishing)

Use this if the melting point is broad or color persists.

  • Solvent: Prepare a mixture of Ethanol:Water (1:1) .

  • Dissolution: Heat the solvent to near boiling. Add the crude solid. If it does not dissolve in 10 volumes, add more Ethanol dropwise.

  • Decolorization (Optional): If colored, add Activated Charcoal, stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. If oiling occurs, scratch the glass or add a seed crystal.

  • Collection: Cool to 0°C for 1 hour. Filter and dry under vacuum at 40°C.[1]

Data & Visualization

Table 1: Solubility Profile & Partitioning Strategy
Phase / ConditionProduct State3-Methoxyaniline StateAction
Aq.[1] NaOH (pH > 10) Soluble Anion (

)
Insoluble Neutral BaseExtract (Keep Aqueous)
Aq. HCl (pH < 2) Soluble Cation (

)
Soluble Cation (

)
Avoid (Co-solubility)
Aq. Buffer (pH ~5) Insoluble Zwitterion Soluble (partially ionized)Precipitate (Isolate Product)
Organic (Ether/DCM) Insoluble (mostly)SolubleWash (Remove Impurity)
Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Product + Aniline + Salts) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Extract with MTBE/Ether Step1->Step2 OrgLayer Organic Layer (Contains 3-Methoxyaniline) Step2->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product as Carboxylate) Step2->AqLayer Product Step3 Acidify to pH 4.5 - 5.0 (Isoelectric Point) AqLayer->Step3 Step4 Precipitate Forms Step3->Step4 Step5 Filter & Wash (Cold Water + Hexane) Step4->Step5 Final Pure 2-[(3-Methoxyphenyl)amino]butanoic acid Step5->Final

Caption: Figure 1. The "pH Swing" extraction workflow exploits the amphoteric nature of the amino acid to separate it from the non-acidic aniline impurity.

Figure 2: Solubility vs. pH Conceptual Curve

SolubilityCurve LowPH pH < 2 (Cationic Form) Soluble IsoPH pH ~ 4.8 (Zwitterion) INSOLUBLE LowPH->IsoPH Add Base IsoPH->LowPH Add Acid HighPH pH > 10 (Anionic Form) Soluble IsoPH->HighPH Add Base HighPH->IsoPH Add Acid

Caption: Figure 2. Solubility behavior of N-aryl amino acids. Minimum solubility occurs at the isoelectric point (zwitterionic state), which is the target window for crystallization.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][4] Link

  • Kramer, J. R., & Deming, T. J. (2010).[5] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.[5] Link

  • Sirajuddin, M., et al. (2020).[6] Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • PubChem. (2025).[7] N-(4-amino-3-methoxyphenyl)methanesulfonamide (Structural Analog Data). National Library of Medicine.[1] Link

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent 5,118,815.[1] Link

Sources

Optimization

Technical Support Center: Stability Optimization for 2-[(3-Methoxyphenyl)amino]butanoic Acid

Case ID: STAB-2MBA-001 Compound Class: N-aryl Amino Acid / Aniline Derivative Status: Active Guide[1] Introduction: The Stability Paradox You are likely accessing this guide because you have observed inconsistent potency...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-2MBA-001 Compound Class: N-aryl Amino Acid / Aniline Derivative Status: Active Guide[1]

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed inconsistent potency, color changes (browning) in your media, or "ghost peaks" in your LC-MS data when working with 2-[(3-Methoxyphenyl)amino]butanoic acid .

This compound presents a specific chemical paradox:

  • The Amino Bridge: The secondary amine connecting the electron-rich 3-methoxyphenyl ring to the butanoic acid tail is chemically reactive.[1] It is prone to oxidative radical formation , leading to quinone-imine type degradation products.[1]

  • The Solubility/pH Trap: While the carboxylic acid moiety (

    
    ) suggests water solubility at neutral pH, the lipophilic anisidine ring drives aggregation and protein binding, often causing micro-precipitation that looks like "instability."
    

This guide provides a self-validating workflow to stabilize this compound in experimental media.

Module 1: Stock Preparation & Solubility Management

The Core Problem: Researchers often dissolve this compound in DMSO and immediately spike it into cold, oxygen-rich cell culture media. This causes two issues: solvent shock precipitation and rapid oxidative attack .[1]

Protocol: The "Soft-Landing" Stock Preparation

Do not use simple vortexing. Follow this anaerobic stock protocol.

Step-by-Step Workflow:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1] Avoid Ethanol, as it evaporates and changes concentration during storage.

  • Inerting: Sparge the DMSO with Nitrogen (

    
    ) or Argon gas for 5 minutes before adding the solid compound.
    
  • Concentration: Prepare a 1000x stock (e.g., 10 mM if your final target is 10

    
    M).[1] Avoid intermediate dilutions in water/PBS; go directly from DMSO stock to Media.
    
  • Storage: Aliquot into amber glass vials (plastic absorbs lipophilic compounds). Store at -20°C. Single-use aliquots only —freeze-thaw cycles introduce condensation and oxygen.

The Solubility/Stability Decision Matrix

Use the following logic to determine if your "instability" is actually a solubility issue.

StabilityWorkflow Start Observation: Loss of Potency/Signal CheckSol Check 1: Visual Inspection (Microscopy/Turbidity) Start->CheckSol Precip Precipitate Visible? CheckSol->Precip SolIssue Solubility Artifact Precip->SolIssue Yes ChemIssue Chemical Degradation Precip->ChemIssue No FixSol Action: Reduce conc. or Pre-warm media to 37°C SolIssue->FixSol ColorCheck Check 2: Media Color Change? (Brown/Pink hue) ChemIssue->ColorCheck Oxidation Oxidative Instability ColorCheck->Oxidation Yes FixOx Action: Add Antioxidants (Ascorbate/GSH) Oxidation->FixOx

Figure 1: Diagnostic workflow to distinguish between physical precipitation and chemical degradation.

Module 2: Preventing Oxidative Degradation in Media

The Science: The 3-methoxy group is an electron-donating group (EDG).[1] It pushes electron density into the phenyl ring, making the amine nitrogen more nucleophilic and susceptible to Reactive Oxygen Species (ROS) in the media. The degradation usually proceeds via the formation of a radical cation, leading to colored oligomers (similar to the browning of apples or aniline dyes).

Experimental Media Formulation

To stabilize 2-[(3-Methoxyphenyl)amino]butanoic acid, you must modify the standard media environment.

ComponentStandard MediaStabilized Media RecommendationMechanism of Action
Serum (FBS) 10%Heat-Inactivated (HI-FBS) Standard FBS contains complement proteins and oxidases.[1] Heat inactivation reduces enzymatic degradation risks.[1]
Antioxidant 1 NoneAscorbic Acid (50

M)
Acts as a sacrificial reductant, scavenging free radicals before they attack the aniline nitrogen.[1]
Antioxidant 2 NoneGlutathione (Reduced) (1 mM) Maintains the redox potential of the media, preventing the propagation of oxidative chains.
Dissolved

~20%Degassed / Low

Pre-incubate media in the incubator (to equilibrate

) but minimize shaking/stirring during the experiment.[1]

Critical Warning: Do not use Sodium Azide to prevent contamination; it can react with the amine.[1] Use Penicillin/Streptomycin instead.[1]

Module 3: Analytical Validation (HPLC/LC-MS)

If you suspect degradation, you must validate it analytically. Do not rely on optical density (OD) alone, as the oxidation products (quinone imines) absorb strongly at varying wavelengths.

Troubleshooting "Ghost Peaks"

If you see extra peaks in your chromatogram:

  • Peak A (Parent): The intact 2-[(3-Methoxyphenyl)amino]butanoic acid.[1]

  • Peak B (Oxidation): Usually elutes earlier (more polar) if it is a hydroxylated metabolite, or later if it is a dimer.[1]

  • Peak C (Serum Adduct): If measuring from supernatant, the compound may be bound to Albumin. You must perform an Acetonitrile Precipitation before injection.[1]

Recommended LC-MS Gradient (Reverse Phase C18):

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the acid protonated/retained).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The acidic mobile phase stabilizes the amine during analysis.

Frequently Asked Questions (FAQ)

Q1: The media turned pink after 24 hours. Is the data valid? A: Likely invalid . The pink color indicates the formation of oxidation products (likely an iminoquinone derivative). This means the effective concentration of the parent compound has dropped, and the oxidation products may have their own toxicity/activity. Repeat the experiment with 50


M Ascorbic Acid .

Q2: Can I use ethanol instead of DMSO for the stock solution? A: We advise against ethanol. While the compound is soluble in ethanol, ethanol is volatile. In a standard biosafety cabinet airflow, ethanol evaporates from the tube, silently increasing the concentration of your stock and leading to dosing errors. DMSO is non-volatile and stable.

Q3: Why does the compound precipitate in PBS but not in Media? A: PBS is a high-salt environment with no proteins.[1] Culture media contains Albumin (BSA/FBS) , which acts as a carrier protein for lipophilic drugs. In PBS, the "salting out" effect drives the hydrophobic 3-methoxyphenyl group to aggregate. Always dilute in protein-containing buffer or media.[1]

References

  • PubChem. (n.d.).[1][2] 2-amino-3-methoxybutanoic acid (Structure & Class Properties). National Library of Medicine. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Butanoic Acid Derivatives

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for common issues encountered during the synthesis of butanoic acid derivatives, including e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for common issues encountered during the synthesis of butanoic acid derivatives, including esters, amides, and anhydrides. The information presented here is based on established chemical principles and field-proven insights to ensure the successful execution of your synthetic protocols.

Part 1: Troubleshooting Common Issues

This section addresses prevalent challenges in butanoic acid derivatization, offering causal explanations and actionable solutions.

Low or No Product Yield

A common frustration in synthesis is a lower-than-expected or non-existent yield of the desired butanoic acid derivative. This can often be traced back to several key factors.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Many derivatization reactions, such as Fischer esterification, are equilibrium-driven.[1] The accumulation of water as a byproduct can shift the equilibrium back toward the reactants, halting product formation.[1][2]

    • Solution: To drive the reaction forward, it's crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[2] Additionally, using an excess of one reactant, typically the less expensive one (like the alcohol in esterification), can also shift the equilibrium towards the products.[1][2]

  • Poor Reagent Reactivity:

    • Cause: Butanoic acid itself is a relatively weak acid, making its direct reaction with nucleophiles like alcohols or amines slow.[3] Steric hindrance in either the butanoic acid derivative or the nucleophile can also impede the reaction.[4]

    • Solution: Convert butanoic acid into a more reactive intermediate. The most common approach is to transform it into butanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This acid chloride is much more electrophilic and will readily react with alcohols and amines.[3][8]

  • Catalyst Issues:

    • Cause: Acid catalysts, such as concentrated sulfuric acid, are essential for many esterification reactions.[9] An insufficient amount or deactivated catalyst will result in a sluggish or stalled reaction.

    • Solution: Ensure the use of a fresh, concentrated acid catalyst in the appropriate stoichiometric amount. For sensitive substrates, alternative catalysts like Lewis acids or solid-supported acid catalysts can be employed.

Troubleshooting_Low_Yield

Product Contamination and Side Reactions

The presence of impurities in the final product can complicate purification and affect the accuracy of downstream applications.

Potential Causes and Solutions:

  • Unreacted Starting Materials:

    • Cause: As mentioned, incomplete reactions will leave unreacted butanoic acid and the corresponding alcohol or amine in the reaction mixture.

    • Solution: An aqueous workup is typically effective. Washing the organic layer with a mild base, such as aqueous sodium bicarbonate, will deprotonate and remove the acidic butanoic acid.[10] Excess alcohol can often be removed by washing with water or brine.

  • Formation of Side Products:

    • Cause: In the synthesis of butanoic anhydride from butanoic acid, high temperatures can lead to decarboxylation or other degradation pathways.[11] When using highly reactive intermediates like butanoyl chloride, residual moisture can lead to hydrolysis back to butanoic acid.

    • Solution: For anhydride synthesis, using a milder dehydrating agent like phosphorus pentoxide (P₂O₅) can be beneficial.[11] When working with butanoyl chloride, ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Discoloration of Reaction Mixture:

    • Cause: A brown or dark coloration during esterification, particularly when using sulfuric acid, can indicate charring or oxidation of the organic compounds.[10]

    • Solution: This is often caused by adding the concentrated acid too quickly or localized overheating. The reaction vessel should be cooled in an ice bath before the slow, dropwise addition of the acid catalyst.[10]

Difficulties in Product Purification

Even with a successful reaction, isolating the pure butanoic acid derivative can be challenging.

Potential Causes and Solutions:

  • Azeotrope Formation:

    • Cause: Some butanoate esters can form azeotropes with the alcohol reactant or with water, making separation by simple distillation difficult.[10]

    • Solution: If an azeotrope is suspected, alternative purification methods such as column chromatography should be considered. Alternatively, an aqueous workup to remove the alcohol prior to distillation can be effective.[10]

  • Emulsion Formation During Workup:

    • Cause: The presence of both acidic and basic components, along with the ester product, can sometimes lead to the formation of stable emulsions during aqueous extraction.

    • Solution: Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. Slow, gentle inversions of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to activate butanoic acid for amidation?

A: The most reliable method is to convert butanoic acid to butanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][12] The resulting acid chloride is highly reactive towards amines, leading to the formation of the corresponding amide.[13][14]

Q2: My esterification reaction seems to have stalled. What should I do?

A: First, ensure that water is being effectively removed from the reaction. If you are not already using a Dean-Stark trap, consider adding one. You can also try adding more of the alcohol reactant to shift the equilibrium.[1] If the reaction is still not proceeding, the catalyst may be the issue. Carefully add a small amount of fresh concentrated sulfuric acid.

Q3: How can I synthesize butanoic anhydride?

A: Butanoic anhydride can be synthesized by the dehydration of two equivalents of butanoic acid. This typically requires a strong dehydrating agent like phosphorus pentoxide (P₂O₅) and heating.[11] Another common method is the reaction of butanoyl chloride with a carboxylate salt, such as sodium butanoate.[8]

Q4: Are there milder alternatives to strong acid catalysts for esterification?

A: Yes, for substrates that are sensitive to strong acids, other catalysts can be used. These include Lewis acids, such as scandium(III) triflate, or solid-supported catalysts like acidic resins. Boron-based reagents, such as boric acid, have also been shown to be effective catalysts for direct amide and ester formation.[15][16]

Part 3: Key Experimental Protocols

Protocol: Fischer Esterification of Butanoic Acid with Ethanol

This protocol describes the synthesis of ethyl butanoate, a common fragrance and flavoring agent.

Materials:

  • Butanoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a heating mantle. A Dean-Stark trap can be placed between the flask and the condenser to remove water.

  • To the round-bottom flask, add butanoic acid and an excess of ethanol (e.g., 2-3 molar equivalents).

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of butanoic acid) with swirling.

  • Add a few boiling chips and heat the mixture to reflux for 1-2 hours, collecting any water that forms in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude ethyl butanoate can be further purified by distillation.

Fischer_Esterification_Workflow

Protocol: Synthesis of N-methylbutanamide

This protocol details the formation of an amide from butanoyl chloride and methylamine.

Materials:

  • Butanoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve butanoyl chloride in an anhydrous solvent like diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add a slight excess of methylamine solution dropwise with vigorous stirring. If using methylamine gas, bubble it through the solution. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • A precipitate of methylammonium chloride will form. Filter the solid and wash it with a small amount of cold diethyl ether.

  • Combine the filtrate and the washings. Wash the organic solution with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-methylbutanamide.

  • The product can be purified by recrystallization or distillation.

Part 4: Data Summary Tables

Table 1: Common Reagents for Butanoic Acid Derivatization

DerivativeReagent(s)Catalyst/ConditionsKey Considerations
Ester Alcohol (ROH)Conc. H₂SO₄, heatEquilibrium reaction; water removal is key.[2][9]
Amide Amine (RNH₂)Typically requires activation of the acidDirect reaction is slow; activation to acid chloride recommended.[13]
Anhydride Butanoyl chloride + Sodium butanoateRoom TemperatureGood for milder conditions.[8]
Anhydride Butanoic acidP₂O₅, heatStrong dehydrating conditions.[11]
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chlorideTypically refluxHighly reactive intermediate.[6]

Table 2: Physical Properties of Butanoic Acid and a Common Derivative

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
Butanoic AcidC₄H₈O₂88.11163.5
Ethyl ButanoateC₆H₁₂O₂116.16121

References

  • Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020, August 27). YouTube. Retrieved from [Link]

  • Mechanism for the formation of butanoic acid from ethylacetoacetate. (2015, April 8). Chemistry Stack Exchange. Retrieved from [Link]

  • What are the esterification reactions, equation, and products of butanoic acid? (2018, August 10). Quora. Retrieved from [Link]

  • Butyric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Reactions of Butanoic Acid with Alcohols to make Esters. (n.d.). GCSE Science. Retrieved from [Link]

  • Gao, X., Liu, Y., Li, F., & Wang, Y. (2019). Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation. Processes, 8(12), 1642. Retrieved from [Link]

  • Newman, S. G. (Ed.). (2023).
  • Martin, R. T. (1941). U.S. Patent No. 2,255,421. Washington, DC: U.S.
  • Newman, S. G. (Ed.). (2023).
  • How is butanoic acid converted to an anhydride? (2021, April 3). Quora. Retrieved from [Link]

  • Guidance for OS Techniques Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How might you prepare the following compounds from butanoic acid? (n.d.). Vaia. Retrieved from [Link]

  • Butanoic Acid + Methylamine = ?? (N-methylbutanamide + Water). (2020, August 13). YouTube. Retrieved from [Link]

  • Gao, X., Liu, Y., Li, F., & Wang, Y. (2019). Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation. ResearchGate. Retrieved from [Link]

  • What are the various sources of butanoic acid? (2020, July 31). Quora. Retrieved from [Link]

  • Reactions of Carboxylic Acids and Derivatives. (n.d.). University of Calgary. Retrieved from [Link]

  • Derivatization of carboxylic group for fluorescence. (2008, September 3). Chromatography Forum. Retrieved from [Link]

  • Butanoic Acid and Dimethylamine Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Making the smell of vomit : Butanoic Acid. (2023, July 30). YouTube. Retrieved from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Chen, J., et al. (2018). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2018, 1-7. Retrieved from [Link]

  • Berglund, P., & Riva, S. (2016). Catalytic upgrading of butyric acid towards fine chemicals and biofuels. Biotechnology and Bioengineering, 113(7), 1387-1400. Retrieved from [Link]

  • Bulletin 909A: A Guide to Derivatization Reagents for GC. (n.d.). Restek. Retrieved from [Link]

  • Peptide & HT Organic Synthesis Technical Support. (n.d.). Merck Millipore. Retrieved from [Link]

  • Synthesis of Anhydrides from Carboxylic Acids. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. Retrieved from [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023, August 4). Chemistry LibreTexts. Retrieved from [Link]

  • Organic synthesis. (n.d.). McGraw Hill's AccessScience. Retrieved from [Link]

  • Failed esterification of 1-butanol and ethanoic acid. (2016, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Write an esterification reaction between butanoic acid and 1-pentanol. (2024, November 7). brainly.com. Retrieved from [Link]

  • Butanoic Acid - Structure, Properties, Uses. (2023, April 24). Turito. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34567-34575. Retrieved from [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]

  • Additional Problems 11: Carboxylic Acid Derivatives. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Stark, A. K. (2010). Direct Amide Formation Between Carboxylic Acids and Amines [Doctoral dissertation, Durham University]. Durham E-Theses. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. Retrieved from [Link]

Sources

Optimization

how to prevent degradation of 2-[(3-Methoxyphenyl)amino]butanoic acid during storage

Welcome to the technical support center for 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter in your experiments.

I. Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses common problems observed during the storage and use of 2-[(3-Methoxyphenyl)amino]butanoic acid, their probable causes, and actionable solutions.

Issue 1: Discoloration of the solid compound (e.g., yellowing or browning).

  • Potential Cause: This is often the first visual indicator of degradation, likely due to oxidation. The secondary amine and the electron-rich methoxyphenyl group are susceptible to oxidation, especially when exposed to air and light.[1] Elevated temperatures can accelerate this process.

  • Preventative Measures:

    • Inert Atmosphere: Upon receiving and each time the container is opened, flush the headspace with an inert gas like nitrogen or argon before sealing. This displaces oxygen, a key contributor to oxidation.

    • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative reactions.[2]

    • Temperature Control: Maintain storage at the recommended low temperatures (see table below) to minimize the rate of chemical degradation.[2][3]

  • Corrective Actions: If slight discoloration is observed, the material may still be usable for non-critical applications, but its purity should be verified by an appropriate analytical method (e.g., HPLC, LC-MS) before use. For sensitive experiments, it is advisable to use a fresh, non-discolored batch.

Issue 2: Appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS).

  • Potential Cause: The emergence of new peaks is a clear indication of chemical degradation. Potential degradation pathways for 2-[(3-Methoxyphenyl)amino]butanoic acid include:

    • Oxidation: As mentioned above, leading to the formation of various oxidized species.

    • Hydrolysis: While less likely for the ether linkage under normal storage conditions, extreme pH in solutions can be a factor.

    • Decarboxylation: Loss of the carboxyl group, potentially accelerated by heat.

  • Troubleshooting & Optimization:

    • Review Storage Conditions: Immediately verify that the storage conditions (temperature, light exposure, atmosphere) align with the recommendations.

    • Forced Degradation Study: To identify the potential degradation products and establish a stability-indicating analytical method, a forced degradation study can be performed. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture.[4]

    • Solution Stability: If the degradation is observed in a solution, prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and used within a short period.[5][6] For aqueous solutions, be mindful of pH, as extreme conditions can affect stability.[2][7]

Issue 3: Inconsistent experimental results or loss of biological activity.

  • Potential Cause: This can be a direct consequence of using a degraded compound. Even low levels of impurities can sometimes interfere with biological assays or chemical reactions.

  • Preventative & Corrective Actions:

    • Purity Verification: Regularly check the purity of your compound stock, especially if it has been stored for an extended period or if the container has been opened multiple times.

    • Use Fresh Aliquots: If possible, purchase smaller quantities of the compound to minimize the storage time of opened containers. Alternatively, upon receiving a new batch, create smaller, single-use aliquots to avoid repeated thawing and exposure of the main stock.

    • Proper Handling: When handling the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the solid, which could lead to hydrolysis or other water-mediated degradation.[2] Always use clean spatulas and work in a clean, dry environment.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-[(3-Methoxyphenyl)amino]butanoic acid?

For long-term stability, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[5][6] For shorter periods, storage at 2-8°C is also acceptable.[3] The key is to minimize exposure to heat, light, and atmospheric oxygen.

Summary of Recommended Storage Conditions for Solid Compound

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes the rate of all potential chemical degradation pathways.[3][5]
Light Store in the dark (e.g., amber vial, wrapped container)Prevents photochemical degradation.[2]
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the amine and methoxyphenyl groups.[2]
Container Tightly sealed, appropriate for chemical storagePrevents exposure to moisture and atmospheric oxygen.[8][9][10]

Q2: How should I prepare and store solutions of 2-[(3-Methoxyphenyl)amino]butanoic acid?

It is always best to prepare solutions fresh before use. If you need to store a stock solution, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) and store it in tightly sealed vials at -20°C or -80°C .[5][6] For aqueous solutions, it is not recommended to store them for more than one day.[6] Ensure the solvent is of high purity and degassed if possible to remove dissolved oxygen.

Q3: What is the expected shelf-life of this compound?

When stored under the recommended conditions (-20°C, dark, dry, inert atmosphere), the solid compound is expected to be stable for at least 2-3 years.[5][8] However, the actual shelf-life can be influenced by the purity of the initial material and the frequency of container opening. It is good practice to re-analyze the purity of the compound after prolonged storage.

Q4: What analytical methods can be used to assess the stability and detect degradation of 2-[(3-Methoxyphenyl)amino]butanoic acid?

Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating method would separate the parent peak from all potential impurity peaks.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in the identification of degradation pathways.[4][11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify major degradation products if they are present in sufficient quantities.[1][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can indicate changes in functional groups, which may suggest degradation.[11]

III. Visual Workflow and Diagrams

Decision-Making Workflow for Storage and Handling

A Compound Received B Store at -20°C in dark, dry conditions under inert gas A->B C Need to use the compound? B->C D Equilibrate container to room temperature before opening C->D Yes J Monitor for signs of degradation (discoloration, new peaks in HPLC) C->J No E Weigh desired amount in a clean, dry environment D->E F Immediately flush container with inert gas and reseal tightly E->F H Prepare solution fresh E->H G Return to -20°C storage F->G I Store solution at -20°C or -80°C (short-term only) H->I If necessary K If degradation is suspected, verify purity before use J->K

Caption: Workflow for optimal storage and handling of 2-[(3-Methoxyphenyl)amino]butanoic acid.

IV. References

  • Angene Chemical. Safety Data Sheet. [Link]

  • s d fine-chem limited. 4-methoxyphenyl acetonitrile MSDS. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • 4-Methoxybiphenyl Safety Data Sheet. [Link]

  • International Journal of Pharmaceutical Research and Applications. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. [Link]

  • PubChem - NIH. 2-Amino-3-methoxybutanoic acid. [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • PubMed. Detection of Total Microcystin in Fish Tissues Based on Lemieux Oxidation, and Recovery of 2-methyl-3-methoxy-4-phenylbutanoic Acid (MMPB) by Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS). [Link]

  • PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • OUCI. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • PubChem. 3-(Aminomethyl)-4-(2-methoxyphenyl)butanoic acid. [Link]

  • White Rose Research Online. Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate. [Link]

  • PubMed. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. [Link]

  • MolPort. Compound 2-{[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]amino}butanoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Achieving Reproducible Results with 2-[(3-Methoxyphenyl)amino]butanoic acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed to address common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[(3-Methoxyphenyl)amino]butanoic acid. This guide is designed to address common challenges and provide actionable solutions to ensure the reproducibility and reliability of your experimental outcomes. Drawing from established principles of synthetic and analytical chemistry, this document offers a structured approach to troubleshooting, from reaction setup to final product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of 2-[(3-Methoxyphenyl)amino]butanoic acid synthesis?

The synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid, a derivative of butanoic acid, is sensitive to several factors that can significantly impact the final yield and purity. Key parameters include the purity of the starting materials (3-methoxyaniline and 2-bromobutanoic acid), the choice of solvent, reaction temperature, and the effectiveness of the base used to scavenge the HBr byproduct. Inconsistent yields are often traced back to moisture in the reaction setup or impure reagents.

Q2: I am observing a significant amount of side-product formation. What are the likely causes and how can I mitigate this?

Side-product formation is a common issue. The most probable cause is the competing dialkylation of the aniline nitrogen, leading to the formation of a tertiary amine. This can be minimized by controlling the stoichiometry of the reactants; a slight excess of the aniline can favor the desired mono-alkylation. Additionally, lower reaction temperatures and a slower, dropwise addition of the 2-bromobutanoic acid can help to control the reaction kinetics and reduce the formation of unwanted byproducts.

Q3: My final product shows batch-to-batch variability in its spectroscopic data (NMR, IR). What could be the underlying reason?

Batch-to-batch variability in spectroscopic data often points to inconsistencies in purity or the presence of residual solvents. Incomplete removal of the reaction solvent or purification solvents is a frequent culprit. Ensure that the product is thoroughly dried under high vacuum and that the purification protocol, particularly column chromatography or recrystallization, is standardized and consistently applied. It is also crucial to confirm the structural integrity of the starting materials for each batch, as impurities in these can carry through the synthesis.

Troubleshooting Guides

Guide 1: Optimizing the Synthesis Reaction

Problem: Low or inconsistent yields of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Potential Causes & Solutions:

  • Moisture Contamination: The presence of water can interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store reagents in a desiccator.

  • Impure Reactants: Impurities in the 3-methoxyaniline or 2-bromobutanoic acid can lead to side reactions.

    • Solution: Verify the purity of starting materials via NMR or GC-MS before use. If necessary, purify the reagents by distillation or recrystallization.

  • Inefficient Base: The choice and amount of base are critical for neutralizing the HBr formed during the reaction.

    • Solution: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.2 equivalents) to effectively scavenge the acid.

Experimental Workflow: Synthesis Optimization

reagents Starting Materials: 3-methoxyaniline 2-bromobutanoic acid reaction Reaction Setup: Anhydrous Solvent Inert Atmosphere (N2/Ar) reagents->reaction 1. Add to Flask base Base Addition: Triethylamine (1.1 eq) Dropwise Addition reaction->base 2. Slow Addition temp Temperature Control: Maintain at 60-70°C base->temp 3. Heat Reaction workup Aqueous Workup: Extract with Ethyl Acetate Wash with Brine temp->workup 4. Quench & Extract purification Purification: Silica Gel Chromatography workup->purification 5. Isolate Product analysis Analysis: NMR, IR, MS purification->analysis 6. Characterize

Caption: Optimized workflow for the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid.

Guide 2: Purification and Isolation

Problem: Difficulty in isolating a pure product, as evidenced by co-eluting impurities during column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the product from byproducts.

    • Solution: Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to identify the optimal mobile phase for separation. A gradient elution during column chromatography may be necessary.

  • Product Streaking on TLC/Column: The acidic nature of the carboxylic acid group can cause streaking on silica gel.

    • Solution: Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.

Table 1: Recommended Solvent Systems for Purification

Impurity Type Recommended Starting Solvent Ratio (Hexane:Ethyl Acetate) Modifier
Non-polar byproducts90:10None
Polar byproducts70:300.5% Acetic Acid
Unreacted 3-methoxyaniline80:20None
Guide 3: Analytical Characterization

Problem: Ambiguous or inconsistent Nuclear Magnetic Resonance (NMR) spectra.

Potential Causes & Solutions:

  • Residual Solvents: Peaks from residual solvents can obscure the signals of the product.

    • Solution: Dry the sample under high vacuum for an extended period (4-12 hours). Compare the observed solvent peaks with known chemical shift tables to identify the contaminant.

  • Presence of Diastereomers: If the starting 2-bromobutanoic acid is racemic, the final product will be a mixture of diastereomers, leading to more complex NMR spectra.

    • Solution: This is an inherent consequence of using a racemic starting material. The diastereomers may be separable by chiral chromatography if a single stereoisomer is required. The expected complexity of the spectrum should be anticipated and accounted for during analysis.

Logical Relationship: Troubleshooting NMR Spectra

start Inconsistent NMR Spectrum solvent Residual Solvent Peaks? start->solvent diastereomers Complex Multiplets? solvent->diastereomers No dry Dry under High Vacuum solvent->dry Yes chiral Consider Chiral Separation diastereomers->chiral Yes reanalyze Re-acquire Spectrum diastereomers->reanalyze No dry->reanalyze

Caption: Decision tree for troubleshooting inconsistent NMR spectra.

References

  • General Synthetic Procedures for N-Arylation: Hartwig, J. F. (2008). Acc. Chem. Res., 41(11), 1534–1544. [Link]

  • Purification by Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). J. Org. Chem., 43(14), 2923–2925. [Link]

  • Spectroscopic Data of Organic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Optimization

Technical Support Center: Troubleshooting Inconsistent Biological Activity of 2-[(3-Methoxyphenyl)amino]butanoic Acid Batches

Our methodology is built on a foundation of rigorous scientific principles to ensure that your experimental outcomes are both reproducible and reliable. We will explore potential issues ranging from chemical purity and s...

Author: BenchChem Technical Support Team. Date: February 2026

Our methodology is built on a foundation of rigorous scientific principles to ensure that your experimental outcomes are both reproducible and reliable. We will explore potential issues ranging from chemical purity and stereoisomerism to compound stability and handling practices.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered by users. Before diving into more complex analytical procedures, please review these questions to see if they address your current challenge.

Q1: My latest batch of 2-[(3-Methoxyphenyl)amino]butanoic acid shows significantly lower (or higher) activity than previous batches in my cellular assay. What is the most likely cause?

The most probable cause of significant variations in biological activity between batches is a difference in the stereoisomeric composition.[1][2][3] 2-[(3-Methoxyphenyl)amino]butanoic acid possesses a chiral center at the alpha-carbon of the butanoic acid moiety. This means it can exist as two enantiomers (R and S forms) which are non-superimposable mirror images of each other.[3] It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have widely different biological activities, potencies, and even toxicities.[2][3] One enantiomer may be highly active (the eutomer), while the other may be less active or completely inactive (the distomer).[3]

Therefore, if one batch contains a different ratio of these R and S enantiomers than another, you will observe a difference in biological effect. It is crucial to verify the enantiomeric purity of each batch.

Q2: I've confirmed the chemical purity by HPLC, and it's >98% for all batches. Could there still be a problem?

Yes. Standard High-Performance Liquid Chromatography (HPLC) under achiral conditions will not separate enantiomers. It will show a single peak for both the R and S forms, giving a misleading impression of purity if the issue is stereoisomeric. To resolve and quantify the individual enantiomers, a specialized technique called chiral chromatography is necessary.[4][5][6]

Beyond stereoisomers, other potential issues not always evident in a standard HPLC purity test include:

  • Presence of Diastereomers: If the synthesis process can create more than one chiral center, diastereomers may be present. Unlike enantiomers, diastereomers have different physical properties and may sometimes be separated by standard HPLC, but this is not guaranteed.

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[7][8][9] Different polymorphs can have different solubilities and dissolution rates, which can significantly impact the effective concentration of the compound in your assay, thereby affecting its biological activity.[7][8][10]

  • Residual Solvents or Synthesis Impurities: Even at low levels, some impurities can interfere with biological assays.[11] For example, residual starting materials or by-products from the amination reaction could have their own biological effects.[11][]

Q3: How can the storage and handling of the compound affect its activity?

Improper storage and handling can lead to degradation of the compound, reducing its effective concentration and activity. Key factors to consider are:

  • Stability: Compounds with amine and ester functionalities can be susceptible to hydrolysis, especially at non-neutral pH.[13] Exposure to light and air can also cause oxidative degradation.[11] Always refer to the manufacturer's storage recommendations.

  • Solubility: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended. Solubility can be affected by the solvent used, pH, and the presence of different polymorphs.[7][8] Visually inspect your stock solutions for any precipitation.

  • Hygroscopicity: The compound may absorb water from the atmosphere, which will change its effective weight and lead to errors in concentration calculations.

Q4: The Certificate of Analysis (CoA) looks identical for all my batches. Why am I still seeing a difference?

A standard CoA may not provide all the necessary information. Key things to look for, and inquire with the supplier about if missing, are:

  • Enantiomeric Excess (e.e.) or Enantiomeric Ratio: This is the most critical parameter for a chiral compound and is often not included in a standard CoA unless specifically requested.

  • Polymorphic Form: This is typically determined by techniques like X-ray powder diffraction (XRPD) and is rarely on a standard CoA.

  • Detailed Impurity Profile: A CoA may just state "Purity >98%". A more detailed analysis would list the identity and percentage of specific impurities.

If you are seeing inconsistencies, it is essential to request more detailed analytical data from the supplier or perform the analysis in-house.

Section 2: Systematic Troubleshooting Workflow

If the FAQs did not resolve your issue, a more systematic approach is required. This workflow is designed to logically narrow down the potential causes of the observed inconsistency.

Step 1: Initial Assessment and Data Review

Before performing new experiments, thoroughly review your existing data and laboratory practices.

  • Record Keeping: Confirm that the lot numbers of the compound were meticulously recorded for each experiment.

  • Assay Controls: Verify that your positive and negative assay controls behaved as expected in all experiments. This helps rule out systemic assay failure.

  • Procedure Consistency: Ensure that the experimental protocol, including reagent concentrations, incubation times, and instrument settings, was identical across all experiments.

Step 2: Chemical and Physical Characterization of Batches

The core of troubleshooting lies in comparing the chemical and physical properties of the "good" (expected activity) and "bad" (unexpected activity) batches.

Recommended Analytical Techniques:
Parameter to Test Recommended Technique Purpose
Identity & Structure NMR (¹H, ¹³C), Mass Spectrometry (MS)Confirms the correct chemical structure and presence of the expected molecule in all batches.
Purity (Achiral) HPLC-UV/MSQuantifies the compound and detects any non-stereoisomeric impurities.
Enantiomeric Ratio Chiral HPLC or Chiral SFCCRITICAL STEP: Quantifies the ratio of R and S enantiomers. This is often the root cause of activity differences.[4]
Polymorphism X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form of the solid compound. Different forms can have different solubilities.[9][14]
Residual Solvents Gas Chromatography (GC)Detects and quantifies any remaining solvents from the synthesis process.[15]
Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process for troubleshooting batch-to-batch variability.

TroubleshootingWorkflow cluster_start Start cluster_analysis Chemical & Physical Analysis cluster_decision Decision Points cluster_conclusion Root Cause & Action Start Inconsistent Biological Activity Observed Chiral_HPLC Perform Chiral HPLC/SFC on 'Good' vs. 'Bad' Batches Start->Chiral_HPLC NMR_MS Confirm Structure by NMR & Mass Spec Start->NMR_MS XRPD_DSC Analyze Polymorphism by XRPD / DSC Start->XRPD_DSC Purity_HPLC Check Achiral Purity & Impurity Profile by HPLC Start->Purity_HPLC Decision_Chiral Enantiomeric Ratios Differ? Chiral_HPLC->Decision_Chiral Decision_Polymorph Polymorphic Forms Differ? XRPD_DSC->Decision_Polymorph Decision_Purity Impurity Profiles Differ? Purity_HPLC->Decision_Purity Decision_Chiral->Decision_Purity No Conclusion_Chiral Root Cause: Stereoisomer Ratio. Action: Source enantiomerically pure compound or specify ratio. Decision_Chiral->Conclusion_Chiral Yes Decision_Purity->Decision_Polymorph No Conclusion_Purity Root Cause: Active Impurity. Action: Identify impurity and source higher purity material. Decision_Purity->Conclusion_Purity Yes Conclusion_Polymorph Root Cause: Solubility Difference. Action: Control for polymorph or ensure complete solubilization. Decision_Polymorph->Conclusion_Polymorph Yes Conclusion_Other No chemical difference found. Investigate assay conditions, compound stability, or handling. Decision_Polymorph->Conclusion_Other No

Caption: Troubleshooting workflow for inconsistent compound activity.

Section 3: Experimental Protocols

Here are detailed protocols for the most critical analytical experiments.

Protocol 1: Chiral HPLC Analysis

Objective: To determine the enantiomeric ratio of 2-[(3-Methoxyphenyl)amino]butanoic acid in different batches.

Materials:

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® series)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Test samples: "Good" and "Bad" batches of the compound, dissolved in mobile phase.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating amino acid derivatives. Polysaccharide-based columns are a good starting point.[16]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar organic solvent (like isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Accurately weigh and dissolve a small amount of each batch in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.45 µm filter.

  • Method Development:

    • Inject a sample of a racemic standard (if available) or one of the batches.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Ensure the run time is sufficient for both peaks to elute.

  • Analysis:

    • Inject equal volumes of the "good" and "bad" batch samples.

    • Record the chromatograms.

  • Data Interpretation:

    • Identify the two peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric ratio or enantiomeric excess (e.e.) for each batch using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Analysis

Objective: To determine if different batches of the compound exist in different crystalline forms.

Materials:

  • X-ray powder diffractometer

  • Sample holders

  • Solid powder from "Good" and "Bad" batches

Methodology:

  • Sample Preparation: Carefully pack a small amount of the powder from the first batch into the sample holder, ensuring a flat, even surface.

  • Instrument Setup: Set the X-ray source (typically Cu Kα), voltage, and current according to the instrument's standard operating procedure.

  • Data Acquisition: Scan the sample over a defined 2θ (two-theta) angle range (e.g., 2° to 40°).

  • Repeat for Other Batches: Repeat the exact same procedure for the other batch(es).

  • Data Interpretation:

    • Overlay the diffraction patterns from the different batches.

    • If the patterns are identical: The batches are in the same crystalline form.

    • If the patterns are different (peaks at different 2θ angles): The batches are different polymorphs.[9][14] This difference could lead to variations in solubility and bioavailability.[7][10]

Section 4: Final Recommendations and Best Practices

To ensure long-term reproducibility in your research, adopt the following best practices:

  • Qualify New Batches: Never assume a new batch of a critical reagent is identical to the last. Perform, at a minimum, a simple biological side-by-side comparison with a retained sample of a "golden" batch that is known to work. For chiral compounds, an in-house chiral HPLC check is highly recommended.

  • Communicate with Your Supplier: When ordering, specify that you require a specific enantiomer or a consistent enantiomeric ratio. Request detailed, batch-specific CoAs that include this information.

  • Proper Storage: Always store compounds according to the manufacturer's instructions, protected from light, moisture, and extreme temperatures.

  • Meticulous Record-Keeping: Always record the manufacturer, product number, and lot number for every reagent used in an experiment. This is crucial for troubleshooting any future inconsistencies.[17]

By implementing this structured troubleshooting approach and adhering to best practices, you can confidently identify the source of variability and ensure the integrity and reproducibility of your experimental results.

References
  • The Role of Isomerism in Biological Activity | Solubility of Things. (n.d.). Retrieved from [Link]

  • Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 13, 1-5.
  • Hassan, M. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science, 2(1), 1-6.
  • Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. (2025, August 15). Retrieved from [Link]

  • Raza, K., Kumar, P., Ratan, S., Malik, R., & Arora, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10.
  • stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

  • Biological Stereospeciflcity. (2021, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. Retrieved from [Link]

  • Drug Polymorphism: A Key Consideration for API Development. (2020, February 4). Xtalks. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 694-701.
  • Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Filter Media Selection in Amine Gas Sweetening Systems. (n.d.).
  • Contamination in Amine Systems. (n.d.). Refining Community.
  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery.
  • Improving Small Molecule Characterization. (2018, June 6). AnalyteGuru - Thermo Fisher Scientific.
  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
  • Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. (2024, March 18). Assay Genie.
  • US2377511A - Purification of amine reaction mixtures. (n.d.).
  • Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI.
  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.
  • Method development approaches for small-molecule analytes. (n.d.). Request PDF.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • How to troubleshoot experiments. (2024, April 10). Chemistry World.
  • 2-Amino-3-methoxybutanoic acid. (n.d.). PubChem - NIH.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. (2025, July 7). Hey Papi Promotions.
  • ANALYSIS OF THE DEPENDENCE «STRUCTURE-ANTIAMNESTIC ACTION» IN A SERIES OF NEW DERIV
  • Chiral Drug Separ
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025, August 7).
  • Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. (2025, August 7).
  • Identifying Potential Reasons for Inconsistent Experiment Results. (2015, March 15). Study.com.
  • Troubleshooting topics in research. (2024, March 16). YouTube.
  • Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. (2022, October 15). PubMed.
  • Troubleshooting Lab Operations: Be Proactive, Not Reactive. (2017, June 1).
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2025, October 14).
  • Solving Research Problems. (n.d.). University of Michigan.
  • 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-(methylthio)butanoic acid. (n.d.). Santa Cruz Biotechnology.
  • 2-amino-3-(3-methoxyphenyl)propanoic acid. (n.d.). Santa Cruz Biotechnology.
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry.
  • Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. (n.d.). Chem-Impex.
  • In-depth Technical Guide: Biological Activity of 4-(2,3-dihydroxyphenyl)butanoic acid. (n.d.). Benchchem.

Sources

Troubleshooting

optimization of reaction conditions for 2-[(3-Methoxyphenyl)amino]butanoic acid synthesis

This Technical Support Guide is designed for researchers optimizing the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid . It moves beyond standard protocols to address mechanistic bottlenecks, impurity profiling, an...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers optimizing the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid . It moves beyond standard protocols to address mechanistic bottlenecks, impurity profiling, and process scalability.

Topic: Optimization of Reaction Conditions for N-Alkylation of 3-Methoxyaniline Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ

Core Reaction Overview

The synthesis typically involves the nucleophilic substitution (


) of 2-bromobutanoic acid  by 3-methoxyaniline  (m-anisidine) under basic conditions. While conceptually simple, this reaction is prone to specific competitive pathways—primarily elimination (dehydrohalogenation) and poly-alkylation.
Reaction Scheme

ReactionScheme Aniline 3-Methoxyaniline (Nucleophile) Transition Transition State (SN2) Aniline->Transition BromoAcid 2-Bromobutanoic Acid (Electrophile) BromoAcid->Transition Base Base (e.g., NaHCO3/TEA) Base->Transition Proton Scavenger Product 2-[(3-Methoxyphenyl)amino] butanoic acid Transition->Product Major Pathway Side1 Side Product A: 2-Butenoic Acid (Elimination) Transition->Side1 High Temp / Strong Base Side2 Side Product B: Dialkylated Species Transition->Side2 Excess Electrophile

Caption: Mechanistic pathway showing the competition between the desired S_N2 substitution and competitive elimination/dialkylation pathways.

Optimized Experimental Protocol

This protocol uses a mild inorganic base in an aqueous/organic cosolvent system. This "Phase-Transfer-Like" environment balances the solubility of the organic aniline and the ionic carboxylate intermediate, minimizing elimination side products.

Materials:
  • Substrate A: 3-Methoxyaniline (1.2 equiv) - Excess drives kinetics.

  • Substrate B: 2-Bromobutanoic acid (1.0 equiv).

  • Base: Sodium Bicarbonate (

    
    ) (2.2 equiv) - Weak base prevents elimination.
    
  • Solvent: Water:THF (3:1 v/v).

Step-by-Step Methodology:
  • Preparation: Dissolve 2-bromobutanoic acid (10 mmol) in water (15 mL). Slowly add

    
     (22 mmol) at 0°C. Note: Evolution of 
    
    
    
    gas will occur. Ensure complete neutralization.
  • Addition: Add 3-methoxyaniline (12 mmol) dissolved in THF (5 mL) to the aqueous solution.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product is more polar than the aniline.

  • Workup (Self-Validating Purification):

    • Wash 1 (Remove Aniline): Cool to RT.[1] Extract the alkaline solution (pH ~8-9) with Ethyl Acetate (2 x 20 mL).

      • Why? The product exists as a carboxylate salt (

        
        ) and stays in water. Unreacted aniline stays in the organic layer.
        
    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.

      • Observation: The product should precipitate as an oil or solid.

    • Extraction 2 (Isolate Product): Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Dry over

      
       and concentrate.
      

Troubleshooting Guide (Q&A)

Category: Low Yield & Conversion[2]

Q: The reaction stalls at 50% conversion. Should I increase the temperature? A: Proceed with caution. Increasing temperature above 80°C significantly increases the rate of dehydrohalogenation , converting your starting material (2-bromobutanoic acid) into 2-butenoic acid (crotonic acid derivatives).

  • Solution: Instead of heat, increase the concentration of the reagents (run at 1M instead of 0.2M) or switch to a more nucleophilic solvent system like DMF with DIPEA at 50°C, though this complicates workup.

Q: I see a new spot on TLC that is less polar than the product but more polar than the aniline. What is it? A: This is likely the dialkylated impurity (tertiary amine). This occurs if the product competes with the starting aniline for the alkyl bromide.

  • Solution: Ensure you are using a slight excess of aniline (1.2–1.5 equiv). The statistical probability of the bromide reacting with the abundant aniline is higher than with the scarce product.

Category: Impurity Profile

Q: My product is dark brown/black. How do I remove the color? A: Anilines are prone to oxidation, forming "aniline black" type impurities.

  • Solution: Perform the reaction under an inert atmosphere (

    
     or Ar). If the product is already colored, treat the final organic solution with activated charcoal (carbon) for 30 minutes, filter through Celite, and recrystallize.
    

Q: The NMR shows a doublet at ~1.8 ppm and a quartet at ~6.9 ppm (alkene region). A: This confirms the presence of 2-butenoic acid (elimination product).

  • Root Cause: The base used was too strong (e.g., NaOH or KOH) or the temperature was too high.

  • Remediation: You cannot easily separate this by extraction as both are acids. You must purify via column chromatography or recrystallization (EtOAc/Hexane). For the next run, switch to

    
     or 
    
    
    
    .

Optimization Data Matrix

Use this table to select conditions based on your specific constraints (Speed vs. Purity).

ParameterCondition A (Standard)Condition B (High Speed)Condition C (Green/Scale-up)
Solvent Water : THF (3:1)DMFWater (Neat suspension)
Base

(2.2 eq)

(2.0 eq)
NaOH (Caution: pH control)
Temp 60°C80°C50°C
Time 16 h4 h24 h
Yield 75-85%80-90%60-70%
Primary Risk Slow kineticsDialkylationElimination (Crotonic acid)
Rec. General Lab Use High Throughput Process Scale

Logic Pathway for Troubleshooting

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC LowConv Low Conversion (SM Remaining) CheckTLC->LowConv Impurity Impurity Formed CheckTLC->Impurity Stall Diagnosis: Nucleophile Stalled LowConv->Stall HeatQ Is Temp > 70°C? Impurity->HeatQ BaseQ Is Base Strong? (NaOH/KOH) HeatQ->BaseQ No Elimination Diagnosis: Elimination (Alkene) HeatQ->Elimination Yes BaseQ->Elimination Yes Fix1 Action: Lower Temp, Use NaHCO3 Elimination->Fix1 Fix2 Action: Add KI (Catalyst), Switch to DMF Stall->Fix2

Caption: Decision tree for diagnosing reaction failures based on temperature and base strength.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes: N-Alkylation of Anilines with Alpha-Halo Acids. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Arylamines via Nucleophilic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2021). Direct Catalytic N-Alkylation of Alpha-Amino Acid Esters. Retrieved from

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer. Retrieved from

Sources

Optimization

addressing precipitation of 2-[(3-Methoxyphenyl)amino]butanoic acid in high-concentration solutions

This guide serves as a specialized technical support resource for researchers working with 2-[(3-Methoxyphenyl)amino]butanoic acid .[1][2] It addresses the common phenomenon of precipitation in high-concentration solutio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-[(3-Methoxyphenyl)amino]butanoic acid .[1][2] It addresses the common phenomenon of precipitation in high-concentration solutions, providing mechanistic insights and validated troubleshooting protocols.[2]

Compound: 2-[(3-Methoxyphenyl)amino]butanoic acid Chemical Class: N-aryl Amino Acid / Aniline Derivative Primary Issue: Precipitation/Crystallization in Aqueous & Buffer Systems[1][2]

Technical Analysis: Why Is It Precipitating?

To prevent precipitation, you must understand the "Solubility U-Curve" of this molecule. Unlike standard aliphatic amino acids (like Glycine), this compound possesses a hydrophobic 3-methoxyphenyl tail, which drastically reduces its water solubility in its neutral (zwitterionic) state.[2]

The Mechanism of Failure

Precipitation typically occurs due to one of three physicochemical triggers:

  • The Isoelectric Trap (pH 3.5 – 5.0):

    • Mechanism: This molecule is amphoteric.[1] It has a carboxylic acid group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) and a weakly basic aniline nitrogen (
      
      
      
      ).
    • Result: Between pH 3.5 and 5.0, the molecule exists primarily as a zwitterion (net neutral charge).[1] The hydrophobic phenyl ring dominates, causing the molecules to aggregate and crash out of solution.

    • Common Error: Diluting a high-pH stock solution directly into a pH 7.4 buffer often passes transiently through this "danger zone," causing immediate cloudiness.[1][2]

  • The "Salting Out" Effect:

    • High ionic strength buffers (e.g., 10x PBS) strip the hydration shell from the hydrophobic methoxyphenyl group, forcing the molecules to self-associate and precipitate.

  • Solvent Shock (Antisolvent Effect):

    • Diluting a DMSO stock (>50 mM) into an aqueous medium creates a sudden polarity shift.[1] If the final concentration exceeds the thermodynamic solubility limit of the aqueous phase (

      
      ), rapid crystallization occurs.
      

Diagnostic & Troubleshooting Workflow

Use this decision tree to identify the cause of your precipitation and select the correct recovery protocol.

Precipitation_Diagnosis Start Precipitation Observed Check_pH Check Solution pH Start->Check_pH pH_Low pH 3.0 - 5.5 Check_pH->pH_Low Acidic/Neutral pH_High pH > 6.0 Check_pH->pH_High Basic Action_pH CAUSE: Isoelectric Precipitation FIX: Adjust pH to > 7.5 or < 2.0 pH_Low->Action_pH Check_Conc Check Concentration pH_High->Check_Conc Conc_High > 10 mM in Aqueous Check_Conc->Conc_High High Load Conc_Low < 1 mM Check_Conc->Conc_Low Low Load Check_Solvent Check Solvent System Conc_High->Check_Solvent Action_Salt CAUSE: Salting Out FIX: Reduce buffer ionic strength Conc_Low->Action_Salt Action_CoSolvent CAUSE: Solubility Limit Exceeded FIX: Add DMSO/EtOH to 5-10% Check_Solvent->Action_CoSolvent Pure Aqueous

Figure 1: Diagnostic flowchart for identifying the root cause of precipitation in N-aryl amino acid solutions.

Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM - 100 mM)

Best for: Creating a master stock for long-term storage.[1][2]

  • Weighing: Weigh the target amount of 2-[(3-Methoxyphenyl)amino]butanoic acid.

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide).

    • Why: The methoxyphenyl ring is highly lipophilic. DMSO disrupts intermolecular hydrogen bonding.[1]

  • Verification: Vortex for 30 seconds. The solution should be clear and slightly yellow/amber.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-crystal seeding.

Protocol B: Aqueous Dilution for Biological Assays (pH 7.4)

Best for: Dosing cells or enzymatic assays without precipitation.[1]

The Challenge: Direct dilution into PBS often fails.[1] The Solution: The "Step-Down" Dilution Method.[1]

StepActionScientific Rationale
1 Prepare Buffer X (PBS + 0.5% Tween-80 or Cyclodextrin).Surfactants stabilize the hydrophobic tail in water.
2 Calculate the volume of DMSO stock needed.Ensure final DMSO concentration is < 1% (or as tolerated).[1]
3 Slow Addition: Add DMSO stock dropwise to Buffer X while vortexing.Prevents local high-concentration pockets where nuclei form.[1][2]
4 pH Check: If cloudy, check pH. If pH < 7, adjust to 7.4 with 0.1N NaOH.[2]Ensures the carboxylic acid is deprotonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), increasing solubility.[2]
Protocol C: Recovery of Precipitated Samples

If your sample has already crashed out, do not discard it.[2] Follow this recovery procedure:

  • Acid/Base Swing:

    • Add 1M NaOH dropwise until the solution turns clear (pH > 9).[1]

    • Note: The precipitate dissolves as the salt form forms.

  • Back-Titration (Risky):

    • Slowly lower pH back to 7.4 using dilute HCl (0.1 M) while stirring rapidly.[1]

    • Critical: Stop immediately if haze reappears.[1]

  • Sonication:

    • Sonicate at 40°C for 10 minutes. Thermal energy helps overcome the lattice energy of the crystal.

Frequently Asked Questions (FAQ)

Q1: I added the DMSO stock to my media, and it turned milky immediately. Why? A: You likely experienced "Solvent Shock."[1][2] When the hydrophobic DMSO stock hits the water, the solubility drops instantly.

  • Fix: Pre-dilute the stock in a 1:1 DMSO:Ethanol mix before adding to media, or ensure rapid vortexing during addition.

Q2: Can I use ethanol instead of DMSO? A: Yes, but solubility will be lower (~10-20 mM max).[1][2] Ethanol is less polar than DMSO and may not disrupt the crystal lattice as effectively for this specific N-aryl structure.[1]

Q3: What is the maximum solubility in water? A: In pure water at pH 7, solubility is likely < 1 mg/mL due to the lipophilic methoxyphenyl group.[1] At pH 9 (as a sodium salt), solubility can increase to > 10 mg/mL.[2]

Q4: Will the pH adjustment affect my cells? A: If you adjust the stock to pH 9-10 to solubilize it, the high dilution factor (usually 1:1000) into culture media (buffered at pH 7.[1]4) will naturally bring the pH back to neutral. However, ensure the final concentration doesn't exceed the solubility limit at pH 7.4, or it will precipitate over time (slow crashing).

References & Grounding

  • Amino Acid Solubility Principles:

    • Cohn, E. J., & Edsall, J. T. (1943).[2] Proteins, Amino Acids and Peptides as Ions and Dipolar Ions.[2] Reinhold Publishing.[1] (Foundational text on zwitterion solubility and isoelectric precipitation).

  • Solubility of N-Aryl Amino Acids:

    • Needham, T. E. (1970).[2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3]

    • Context: Establishes that lengthening the non-polar chain (or adding aryl groups) drastically reduces solubility in semipolar solvents and water.

  • Hydrotropic Effects & Solubilization:

    • Kim, J. Y., et al. (2022).[2] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances.

    • Context: Demonstrates strategies for solubilizing hydrophobic drug-like molecules using pH adjustment and co-solutes.

  • Compound Data (Structural Analogues):

    • PubChem. 2-amino-3-methoxybutanoic acid (Structural Analog).[1][2] .[1]

    • Note: While the specific N-aryl derivative is a specialized intermediate, its solubility behavior is inferred from the validated properties of structural analogs (N-phenylglycine derivatives) and general amino acid physical chemistry.[1]

Sources

Troubleshooting

analytical method validation for 2-[(3-Methoxyphenyl)amino]butanoic acid impurities

Here is the Technical Support Center guide for the analytical method validation of 2-[(3-Methoxyphenyl)amino]butanoic acid . Topic: 2-[(3-Methoxyphenyl)amino]butanoic acid & Related Impurities Role: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the analytical method validation of 2-[(3-Methoxyphenyl)amino]butanoic acid .

Topic: 2-[(3-Methoxyphenyl)amino]butanoic acid & Related Impurities

Role: Senior Application Scientist Compliance Standard: ICH Q2(R2) / ICH M7 (Mutagenic Impurities)[1]

Introduction: The Validation Framework

Welcome to the technical support portal. You are likely validating a purity method for 2-[(3-Methoxyphenyl)amino]butanoic acid , an N-aryl amino acid derivative.[1]

From a chemical perspective, this molecule presents a unique "Zwitterionic Challenge":

  • Acidic Moiety: The carboxylic acid tail (pKa ~4.5).

  • Basic Moiety: The secondary aniline nitrogen (pKa ~3.5–4.0).

  • Critical Impurity: 3-Methoxyaniline (m-Anisidine) , a likely starting material and a structural alert for genotoxicity (PGI).[1]

This guide prioritizes the ICH Q2(R2) lifecycle approach, focusing on the separation of the potentially genotoxic aniline precursor from the main drug substance.

Visual Guide: The Validation Lifecycle (ICH Q2(R2))

ValidationLifecycle ATP ATP (Analytical Target Profile) Dev Method Development (pH & Column Screening) ATP->Dev Define Requirements Risk Risk Assessment (Impurity A: m-Anisidine) Dev->Risk Identify Critical Pairs Val Validation Execution (Specificity, Linearity, Accuracy) Risk->Val Set Limits (TTC) Life Lifecycle Monitoring (System Suitability) Val->Life Routine Use Life->ATP Continuous Improvement

Figure 1: The Analytical Procedure Lifecycle aligning with ICH Q14/Q2(R2) principles.

Module 1: Specificity & Separation (Troubleshooting)

Context: The most common failure mode for this molecule is poor resolution between the starting material (3-Methoxyaniline) and the product.

Q: My main peak and Impurity A (3-Methoxyaniline) are co-eluting or have poor resolution (Rs < 1.5). How do I fix this?

A: You are likely operating at a pH where ionization is suppressed for one but not the other.

  • The Mechanism:

    • 3-Methoxyaniline is a weak base. At neutral pH, it is hydrophobic and retains well.[1] At acidic pH (< 3.0), it protonates (

      
      ) and elutes early.[1]
      
    • The Product has both a carboxyl group and an amine.

  • The Solution: Switch to a low pH (2.5 - 3.0) mobile phase using a buffer, not just an acid additive.[1]

    • Protocol: Use 10mM Ammonium Phosphate (pH 2.5) or 0.1% TFA.

    • Why: At pH 2.5, the carboxylic acid is protonated (neutral, better retention) and the aniline is protonated (cationic).[1] The polarity difference maximizes resolution.

    • Column Choice: Use a "Base-Deactivated" C18 column (e.g., C18-PFP or End-capped C18) to prevent the protonated amine from tailing due to silanol interactions.[1]

Q: I see "Ghost Peaks" in my gradient blank. Is this carryover?

A: It is likely accumulation of the hydrophobic aniline impurities on the column.

  • The Fix:

    • Wash Step: Ensure your gradient goes to 95% Organic (Acetonitrile) and holds for at least 5 column volumes at the end of the run.

    • Needle Wash: Use a strong needle wash (e.g., 90:10 MeOH:Water + 0.1% Formic Acid).[1] The aniline impurity is sticky.

Module 2: Sensitivity & Genotoxic Impurities

Context: 3-Methoxyaniline is an aniline derivative. Under ICH M7 , it may be classified as a mutagenic impurity.[1] You must achieve a Limit of Quantitation (LOQ) much lower than standard impurities (often ppm levels).[1]

Q: I cannot achieve the required LOQ for 3-Methoxyaniline. The signal-to-noise ratio is too low.

A: You are likely using a suboptimal wavelength or the wrong detector setting.

  • Optimization Protocol:

    • UV Spectrum Scan: Run a scan of 3-Methoxyaniline. Anilines typically have a strong absorption band at ~210 nm and a secondary band at ~280 nm .

    • Wavelength Selection:

      • If your mobile phase is transparent (Phosphate/Water/Acetonitrile), use 210 nm for maximum sensitivity.[1]

      • If you use Formic Acid/Acetone (high UV cutoff), switch to 280 nm .[1]

    • Injection Volume: Increase injection volume to 20–50 µL, but ensure the sample diluent matches the initial mobile phase strength to prevent "solvent effect" peak broadening.

Data Table: Typical Validation Acceptance Criteria (Impurity Assay)

ParameterAcceptance Criteria (Standard)Acceptance Criteria (Genotoxic/PGI)
Specificity No interference > 1.0% of target areaNo interference at retention time
Linearity (R²) > 0.990> 0.990
Accuracy (Recovery) 80% – 120%70% – 130% (at trace levels)
Precision (RSD) < 10% (at LOQ)< 15% (at LOQ)
Signal-to-Noise (LOQ) > 10:1> 10:1

Module 3: Robustness & Stability

Q: My retention times drift significantly (+/- 0.5 min) when I prepare fresh buffer.

A: Your method is operating on the "cliff" of the pKa curve.

  • The Cause: The pKa of the carboxylic acid is ~4.5. If your method pH is 4.5 +/- 0.1, small errors in buffer prep cause massive shifts in ionization state (50% ionized vs 60% ionized), drastically changing retention.[1]

  • The Fix: Move the pH at least 1.5 units away from the pKa.

    • Recommended: pH 2.5 (Fully protonated acid) or pH 6.5 (Fully ionized carboxylate).[1] Note: pH 2.5 is preferred for C18 retention of this molecule.

Visual Guide: Troubleshooting Resolution Issues

Troubleshooting Start Issue: Poor Resolution (Product vs. Aniline) CheckpH Check Mobile Phase pH Start->CheckpH Action1 Is pH near 4.5? CheckpH->Action1 CheckCol Check Column Type Action2 Is Peak Tailing? CheckCol->Action2 Action1->CheckCol No Sol1 Adjust pH to 2.5 (Suppress ionization) Action1->Sol1 Yes Sol2 Use Base-Deactivated Column (or add 5mM TEA) Action2->Sol2 Yes

Figure 2: Decision tree for resolving separation issues between the amino-acid product and aniline impurities.

Module 4: Forced Degradation (Stress Testing)

Context: To prove specificity, you must degrade the sample. The secondary amine is susceptible to oxidation.

Q: Which stress conditions are most critical for this molecule?

A: Oxidation (Peroxide) and Thermal stress. [1]

  • Protocol:

    • Oxidation: Add 3%

      
       at Room Temp for 2 hours.
      
      • Expectation: Look for the N-oxide impurity. The secondary amine nitrogen will oxidize. This peak usually elutes before the main peak on Reverse Phase (more polar).

    • Acid Hydrolysis: 1N HCl at 60°C.

      • Expectation: This molecule is relatively stable to acid, but extreme conditions may cleave the C-N bond, reforming 3-methoxyaniline.[1] This confirms your method can detect the breakdown back to starting material.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2][3]

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience.

Sources

Optimization

minimizing batch-to-batch variability of synthesized 2-[(3-Methoxyphenyl)amino]butanoic acid

Executive Summary This guide addresses the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid , a critical intermediate often used in medicinal chemistry (e.g., COX inhibitor analogs). The synthesis typically involves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid , a critical intermediate often used in medicinal chemistry (e.g., COX inhibitor analogs). The synthesis typically involves the nucleophilic substitution (


) of 2-bromobutanoic acid  by 3-methoxyaniline  (m-anisidine).

Variability in this process usually stems from three vectors: oxidative instability of the aniline precursor , competition between mono- and bis-alkylation , and pH-dependent isolation efficiency . This guide provides mechanistic insights and self-validating protocols to stabilize your workflow.

Module 1: Critical Process Parameters (CPP) & Quality Attributes

Before troubleshooting, ensure your baseline process controls these variables.

ParameterTarget RangeImpact on Variability
Stoichiometry Aniline:Haloacid (1.2 : 1.0)Excess aniline suppresses bis-alkylation (impurity formation).
Reaction Temperature 60°C – 80°CHigh temp promotes bis-alkylation; low temp stalls conversion.
Atmosphere Nitrogen/Argon (Strict)m-Anisidine oxidizes to colored quinoid species rapidly in air.
Isolation pH pH 3.5 – 4.0 (Approx. pI)Critical for maximizing yield and preventing "oiling out."
Stirring Rate >300 RPMEssential if using heterogeneous base (

) or biphasic systems.

Module 2: The Reaction – Troubleshooting Synthesis

Core Chemistry: The reaction is a nucleophilic attack of the aniline nitrogen on the


-carbon of the butyric acid derivative.
Issue 1: "My product contains a significant impurity (M+165 approx)."

Diagnosis: This is likely the bis-alkylated byproduct . The secondary amine product is still nucleophilic and can react with another equivalent of 2-bromobutanoic acid. Root Cause:

  • Temperature too high (promotes overcoming the steric hindrance of the secondary amine).

  • Local high concentration of the haloacid relative to the amine.

Corrective Action:

  • Inverse Addition: Do not dump the haloacid into the aniline. Add the 2-bromobutanoic acid slowly to a solution of the aniline and base. This ensures the aniline is always in excess locally.

  • Stoichiometric Adjustment: Increase the aniline equivalents to 1.5 – 2.0 eq. (Note: This requires a more rigorous acid wash during workup to remove the excess).

  • Solvent Switch: If using DMF/DMSO, switch to a protic solvent like water or ethanol/water. Solvation of the amine in protic solvents can reduce the nucleophilicity of the secondary amine product via hydrogen bonding, improving selectivity [1].

Issue 2: "The product color varies from off-white to dark brown."

Diagnosis: Oxidation of 3-methoxyaniline. Root Cause: m-Anisidine is highly susceptible to auto-oxidation, forming colored impurities (azobenzenes or quinones) that co-precipitate with the product.

Corrective Action:

  • Pre-Process Distillation: If your starting material is dark, distill 3-methoxyaniline under vacuum before use.

  • Degassing: Sparge reaction solvents with nitrogen for 15 minutes prior to mixing.

  • Antioxidant Additive: In severe cases, adding 0.5 mol% sodium bisulfite (

    
    ) to the aqueous reaction phase can scavenge oxidative species.
    
Visualization: Reaction & Impurity Pathways

The following diagram illustrates the competitive kinetics and where variability enters the system.

ReactionPathways Start 3-Methoxyaniline (Nucleophile) Product Target Product (Secondary Amine) Start->Product + Reagent (Primary Pathway) Oxidation Colored Quinoid Byproducts Start->Oxidation O2 / Light Reagent 2-Bromobutanoic Acid Impurity Bis-Alkylated Impurity Product->Impurity + Excess Reagent (Over-Alkylation) Control1 Control: Excess Aniline Control1->Product Control2 Control: Inert Atm Control2->Start

Figure 1: Reaction pathway showing the primary synthesis route (green) and the two major sources of variability: bis-alkylation and oxidation (red).

Module 3: Isolation & Purification (The "Art")

The product is an amino acid, meaning it exists as a zwitterion .[1] Its solubility is highly pH-dependent.

Issue 3: "The product oils out instead of crystallizing."

Diagnosis: You are likely isolating near the Isoelectric Point (pI) but in the presence of impurities or residual organic solvent. The Science: At the pI (approx pH 3.5–4.0 for this aniline derivative), the net charge is zero, and water solubility is at its minimum [2]. However, if the neutralization is too fast, the product traps impurities, forming an oil.

Protocol: Controlled pH-Swing Crystallization

  • Dissolution: After the reaction, ensure the mixture is basic (pH > 10). The product is soluble as the carboxylate salt.

  • Wash: Extract this basic aqueous layer with Ethyl Acetate to remove unreacted 3-methoxyaniline (which is not water-soluble at high pH). This step is critical for batch purity.

  • Acidification (The Critical Step):

    • Cool the aqueous phase to 5-10°C.

    • Slowly add 1M HCl.

    • Stop at pH 6.0. Seed the solution with pure crystals if available. Stir for 30 mins.

    • Continue acidifying very slowly to pH 3.8 .

  • Aging: Allow the slurry to stir for 2 hours. This "Ostwald ripening" converts amorphous oil/solids into a filterable crystal habit.

Issue 4: "Yield is inconsistent (30% - 70%)."

Diagnosis: Incorrect pH endpoint during isolation. Fix: Do not just add acid until it "looks precipitated." Use a calibrated pH meter.

  • If pH < 2.0: The amine protonates (

    
    ), and the molecule becomes soluble again as the cationic salt.
    
  • If pH > 5.0: The carboxylic acid deprotonates (

    
    ), and it remains soluble as the anionic salt.
    
  • Target: You must hit the "Sweet Spot" (Zwitterionic region), typically pH 3.5 – 4.0.

Visualization: Troubleshooting Decision Tree

Use this workflow to diagnose batch failures.

Troubleshooting Start Batch Analysis CheckPurity Check HPLC Purity Start->CheckPurity CheckYield Check Isolated Yield Start->CheckYield BisAlk Impurity: Bis-alkylated? CheckPurity->BisAlk < 95% Color Impurity: Dark Color? CheckPurity->Color Visual Fail LowYield Yield < 50%? CheckYield->LowYield Action1 Action: Increase Aniline Eq Reduce Temp BisAlk->Action1 Action2 Action: Distill Aniline Use N2 Blanket Color->Action2 CheckPH Check Mother Liquor pH LowYield->CheckPH Action3 Action: Adjust to pH 3.8 (Isoelectric Point) CheckPH->Action3 pH < 2 or > 5 Action4 Action: Check Reaction Conversion (Extend Time) CheckPH->Action4 pH is OK

Figure 2: Decision tree for diagnosing synthesis and isolation failures.

Module 4: Analytical Controls

To validate your process, establish these checkpoints.

  • In-Process Control (IPC):

    • Method: HPLC or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of 2-bromobutanoic acid. Do not wait for aniline disappearance (as it should be in excess).

  • Final Release Testing:

    • HPLC: Monitor the ratio of Mono- vs Bis-alkylated product.

    • 1H NMR (DMSO-d6): Look for the diagnostic triplet of the methyl group (~0.9 ppm) and the chiral proton at the

      
      -position (~3.8-4.0 ppm). The NH proton typically appears broad around 5-6 ppm [3].
      

References

  • Nucleophilic Substitution Principles:N-Alkyl

    
    -halo acids is less prone to over-alkylation compared to simple alkyl halides due to steric hindrance and electrostatic repulsion of the carboxylate group. See: TSI Journals, "N-Alkylation of Aniline by Copper-Chromite Catalyzer," 2017. 
    
  • Isoelectric Point & Solubility: The solubility of amino acids is minimal at the isoelectric point (pI), where the net charge is zero.[1][2][3] See: LibreTexts, "Amino Acids and Isoelectric Points," 2025.

  • Characterization of Analogues: For NMR comparisons of similar N-aryl amino acid structures (e.g., Schiff bases of

    
    -aminobutyric acid), see: Molbank, "Synthesis and Structural Characterization," 2021. 
    

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Amino Acid Chromatography

Topic: Troubleshooting & Resolving Peak Tailing for Amino Acid Compounds Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals Introduction: The Zwitterion Challenge Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Resolving Peak Tailing for Amino Acid Compounds Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Introduction: The Zwitterion Challenge

Welcome to the Technical Support Center. If you are analyzing amino acids, you are dealing with zwitterions —molecules possessing both acidic (carboxyl) and basic (amine) functionalities. This dual nature makes them uniquely susceptible to secondary interactions within the chromatographic column, leading to the dreaded "shark fin" or tailing peak shape.[1]

Peak tailing (


) is not merely an aesthetic issue; it compromises resolution, ruins integration accuracy, and raises limits of quantitation (LOQ). This guide moves beyond generic advice to address the specific physicochemical mechanisms driving amino acid tailing.

Phase 1: The Diagnostic Workflow

Before modifying your chemistry, you must isolate the variable. Use this logic tree to determine if your issue is Chemical (interaction-based) or Physical (system-based).

TroubleshootingLogic Start START: Peak Tailing Detected (Tf > 1.2) CheckAll Do ALL peaks tail? Start->CheckAll CheckSingle Does only the AMINO ACID tail? CheckAll->CheckSingle No Physical PHYSICAL CAUSE (System/Column) CheckAll->Physical Yes Chemical CHEMICAL CAUSE (Secondary Interactions) CheckSingle->Chemical Yes Void Check: Column Void / Inlet Frit Physical->Void ExtraVol Check: Extra-Column Volume (Tubing ID/Length) Physical->ExtraVol Silanol Hypothesis 1: Silanol Interaction Chemical->Silanol RP-HPLC (Low pH) Metal Hypothesis 2: Metal Chelation Chemical->Metal Asp/Glu/His Tailing Diluent Hypothesis 3: HILIC Diluent Mismatch Chemical->Diluent HILIC Mode

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. Blue nodes indicate decision points; Green nodes indicate chemical root causes.

Phase 2: Chemical Root Cause Analysis

Module 1: The Silanol Conflict (Reversed-Phase LC)

The Issue: In Reversed-Phase (RP) chromatography, silica-based columns contain residual silanols (


).[2][3] Above pH 3.5, these silanols ionize to 

. Since amino acids contain a basic amine group (

at acidic pH), they engage in a strong ion-exchange interaction with the negative silanols. This "secondary retention" slows down a portion of the analyte population, causing the tail [1, 10].[1][3]

The Fix:

VariableRecommendationMechanism
pH Strategy Low pH (< 2.5) Protonates silanols (

), suppressing the negative charge and eliminating the ion-exchange site [18].
Mobile Phase Add TFA (0.05 - 0.1%) Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It masks the positive amine charge and saturates silanol sites [12].
Column Choice Hybrid / Charged Surface Use "Hybrid" particles (Ethylene Bridged Hybrid) or columns with a positive surface charge (CSH) to repel the protonated amine [23].

Q: I am running at pH 4.0 and seeing tailing. Why? A: pH 4.0 is the "danger zone." The silanols are partially ionized (


), and your amino acid is fully protonated (

). This maximizes the electrostatic attraction. You must either drop pH < 2.5 or switch to a high-pH stable hybrid column and run at pH > 10 (where the amine becomes neutral

) [6].
Module 2: The Chelation Trap (Metal Interactions)

The Issue: Amino acids with electron-donating side chains—specifically Histidine, Aspartic Acid, and Glutamic Acid —are potent chelators. They bind to trace iron (


) ions present in stainless steel frits and column walls. This results in severe tailing or complete loss of the analyte [7].

The Fix:

  • Passivation: Flush the LC system with 30% Phosphoric Acid overnight to remove accessible iron, or use a chelating mobile phase additive like Medronic Acid (5 µM) [7].

  • Hardware: Switch to PEEK-lined columns and PEEK tubing to eliminate the metal source entirely.

  • Glassware: Ensure sample vials are not leaching metals (use certified deactivated glass or polypropylene).

Self-Validation: If adding 10mM EDTA to your mobile phase sharpens the peak of Histidine but leaves other peaks unchanged, your issue is metal chelation.

Module 3: HILIC Specifics (The Water Layer Paradox)

The Issue: In Hydrophilic Interaction Liquid Chromatography (HILIC), retention depends on a water-rich layer on the stationary phase surface.[4][5] If you dissolve your amino acid sample in 100% water , the "plug" of water travels down the column, disrupting this delicate water layer and preventing the analyte from partitioning correctly. This causes "smearing" or distorted peak shapes [2, 5].[2][3][6][7][8]

The Fix:

  • Diluent Matching: The sample diluent must match the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Buffer).

  • The "Aprotic" Rule: If solubility is an issue, use DMSO as a co-solvent, but keep the total water content in the injection plug < 20% [4].

Q: My early eluting amino acids look like split peaks in HILIC. Why? A: This is a classic "solvent strength mismatch." Your injection solvent is too strong (too much water). The analyte is traveling with the solvent plug faster than the mobile phase can equilibrate it. Increase the organic content of your sample diluent [11].

Phase 3: Mechanism Visualization

Understanding the molecular interaction is key to selecting the right column chemistry.

InteractionMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 AminoAcid Protonated Amino Acid (R-NH₃⁺) Silanol->AminoAcid Electrostatic Attraction Tailing PEAK TAILING (Delayed Elution) AminoAcid->Tailing Slow Desorption Blocker End-Capping / TFA (Steric/Ionic Blockade) Blocker->Silanol Masks Site GoodPeak Gaussian Peak (No Secondary Interaction) Blocker->GoodPeak Restores Kinetics

Figure 2: Mechanism of silanol-induced tailing. Red paths indicate the failure mode (tailing); Green paths indicate the chemical resolution (blocking the interaction).

Phase 4: Step-by-Step Troubleshooting Protocol

If you are currently experiencing tailing, follow this sequence to resolve it.

Step 1: The "Half-Height" Check

Calculate the USP Tailing Factor (


).


  • If

    
    : This is often acceptable for amino acids.
    
  • If

    
    : Proceed to Step 2.
    
Step 2: The "Load" Test (Physics Check)

Inject 1/10th of your current concentration.

  • Result A: Peak shape improves significantly.

    • Diagnosis: Column Overload.[1][4][9]

    • Action: Decrease injection volume or increase column capacity (larger pore size/surface area) [21].

  • Result B: Peak shape remains poor.

    • Diagnosis: Chemical Interaction or Dead Volume.[2] Proceed to Step 3.

Step 3: The "Mobile Phase" Stress Test (Chemistry Check)
  • For RP-HPLC: Lower pH to 2.0 or add 0.1% TFA.

    • Why: This suppresses silanol ionization [1].[8]

  • For HILIC: Change sample diluent to 90% Acetonitrile.

    • Why: This prevents water-layer disruption [5].

Step 4: The "System" Audit

Replace the column with a union connector.

  • If the "peak" (detector response) is still wide/tailing, the issue is Extra-Column Volume (tubing too wide, detector cell too large) [10].

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Mechanisms and Fixes. Retrieved from 3

  • Route et al. (2010). A systematic investigation of the effect of sample diluent on peak shape in hydrophilic interaction liquid chromatography. PubMed. Retrieved from 10

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.[5][6][7][11][12] Retrieved from 7

  • ResearchGate. (2025). Investigation of sample diluent effects in HILIC. Retrieved from 13

  • ACE HPLC. (n.d.). ACE Knowledge Note #0024 - Effect of Sample Diluent in HILIC.[5][7] Retrieved from 5

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from 14

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from 2

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from 15

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from 16

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from 6

  • Stoll & Mack. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations.[11] Agilent.[3] Retrieved from 11

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from 17

  • Zhou et al. (2024).[18] Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions.[18] PubMed. Retrieved from 18

  • ThermoFisher Scientific. (n.d.). Column troubleshooting guide – HILIC.[4] Retrieved from 19

  • Persee. (2025).[2][20] HPLC Troubleshooting and Performance Tips: A Practical Guide. Retrieved from 20

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from 21

  • Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting Guide. Retrieved from 4

  • Phenomenex. (2025).[20] How to Reduce Peak Tailing in HPLC? Retrieved from 8

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from 12

  • Pressbooks. (n.d.). Separation and Detection of Amino Acids – Metal Affinity.[22] Retrieved from 22

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from 1

  • Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from 9

  • ResearchGate. (n.d.). Why do peaks tail? - Mechanisms and Solutions. Retrieved from 23

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Biological Target of 2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPBA)

The following guide details the validation framework for 2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPBA) , a structural analogue of the established sweet taste inhibitor Lactisole. Based on its pharmacophore (N-aryl ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPBA) , a structural analogue of the established sweet taste inhibitor Lactisole. Based on its pharmacophore (N-aryl amino acid with a methoxy-substitution), this compound is hypothesized to target the Transmembrane Domain (TMD) of the TAS1R3 subunit of the sweet taste receptor heterodimer (TAS1R2/TAS1R3).

This guide objectively compares 3-MPBA against the industry standard (Lactisole ) and a structural control (2-Aminobutyric Acid ) to validate its efficacy, potency, and selectivity.

Executive Summary & Pharmacophore Analysis

2-[(3-Methoxyphenyl)amino]butanoic acid (3-MPBA) represents a chemotype distinct from, yet structurally homologous to, the classic antisweet compound Lactisole (2-(4-methoxyphenoxy)propanoic acid).

  • Hypothesis: 3-MPBA functions as a Negative Allosteric Modulator (NAM) of the human Sweet Taste Receptor (TAS1R2/TAS1R3), specifically binding to the TMD of the TAS1R3 subunit.

  • Structural Logic:

    • Carboxylic Acid Tail: Mimics the ionic anchor required for interaction with Arg/Lys residues in the receptor pocket.

    • N-Linker vs. O-Linker: 3-MPBA utilizes an amine linker (isostere of the ether in Lactisole), potentially altering solubility and H-bond donor capability.

    • 3-Methoxy vs. 4-Methoxy: The meta-substitution (3-OMe) probes the spatial tolerance of the hydrophobic pocket compared to the para-substitution (4-OMe) of Lactisole.

Comparative Profile: Candidate vs. Benchmark
FeatureCandidate: 3-MPBA Benchmark: Lactisole Negative Control: 2-ABA
Structure N-aryl amino acid (3-OMe)Aryl ether acid (4-OMe)Amino acid backbone only
Target Domain TAS1R3-TMD (Hypothetical)TAS1R3-TMD (Validated)None (Metabolic)
Binding Mode Allosteric Inhibition (NAM)Allosteric Inhibition (NAM)Inactive
Key Liability Potential COX-1/2 overlap (NSAID-like)Species specificity (Human-only)High IC50 (Non-specific)

Validation Workflow: The "Triangulation" Protocol

To rigorously validate 3-MPBA, we employ a "Triangulation" strategy: Functional Response , Biophysical Binding , and Site-Directed Mutagenesis .

Workflow Visualization

The following diagram outlines the logical flow for validating the target, distinguishing it from potential off-targets like COX enzymes.

ValidationWorkflow cluster_Functional Step 1: Functional Assay (Cell-Based) cluster_Biophysical Step 2: Direct Binding (Biophysical) cluster_Selectivity Step 3: Selectivity & Mechanism Start Compound: 3-MPBA Hypothesis Hypothesis: TAS1R3 NAM Start->Hypothesis FLIPR Calcium Flux (HEK293-TAS1R2/3) Hypothesis->FLIPR Result1 Inhibition of Sucrose Response? FLIPR->Result1 SPR SPR/MST Analysis (Purified TAS1R3-TMD) Result1->SPR If Active Result2 Kd Determination SPR->Result2 Mutant Mutant F778A Assay (Lactisole Site) Result2->Mutant Confirm Binding Site COX COX-1/2 Inhibition Assay (Off-Target Check) Result2->COX Rule out NSAID activity Conclusion Validated Target: TAS1R3 Allosteric Inhibitor Mutant->Conclusion Loss of Potency = Validated COX->Conclusion No Inhibition = Selective

Caption: Logical workflow for triangulating the biological target of 3-MPBA, moving from phenotypic response to biophysical confirmation and selectivity profiling.

Experimental Protocols & Causality

Experiment A: Functional Calcium Flux Assay (FLIPR)

Objective: Determine if 3-MPBA inhibits the physiological response of the sweet taste receptor to agonists (Sucrose/Sucralose).

Why this works: TAS1R2/TAS1R3 couples to G


-gustducin (or promiscuous G

15/16), leading to PLC

activation and intracellular calcium release. An inhibitor will blunt this peak.

Protocol:

  • Cell Line: HEK293T cells stably transfected with human TAS1R2, TAS1R3, and G

    
    15.
    
  • Seeding: Plate cells at 80,000 cells/well in 96-well black-wall plates (Poly-D-Lysine coated). Incubate 24h.

  • Dye Loading: Load cells with Calcium-4 assay kit (Molecular Devices) for 45 mins at 37°C.

  • Pre-incubation (Critical): Add 3-MPBA (0.1 µM – 1 mM) 15 minutes before agonist addition.

    • Causality: Allosteric modulators often require pre-equilibration to induce the conformational change in the TMD before the orthosteric agonist (sugar) binds the VFT domain.

  • Agonist Addition: Inject Sucrose (EC50 concentration, ~100 mM) via FLIPR Tetra.

  • Readout: Measure

    
     (Change in fluorescence).
    

Self-Validating Check:

  • Include Lactisole (1 mM) as a positive control (100% inhibition).

  • Include ATP (1 µM) as a non-specific control. If 3-MPBA inhibits ATP-induced calcium release, it is a false positive (calcium channel blocker or toxic), not a specific TAS1R inhibitor.

Experiment B: Site-Directed Mutagenesis (The "Gold Standard")

Objective: Prove 3-MPBA binds the same pocket as Lactisole (TMD of TAS1R3).

Mechanism: The residue Phe778 (F778) in TM7 of human TAS1R3 is critical for Lactisole binding. Mutating this to Alanine (F778A) abolishes Lactisole sensitivity without destroying receptor function.

Protocol:

  • Generate TAS1R3-F778A mutant via PCR mutagenesis.

  • Transfect HEK293T cells with TAS1R2 + TAS1R3-F778A + G

    
    15.
    
  • Repeat Calcium Flux Assay (Experiment A).

Interpretation Criteria:

  • Target Validated: If 3-MPBA inhibits Wild-Type (WT) receptor but fails to inhibit the F778A mutant, it binds the specific transmembrane pocket.

  • Target Invalidated: If 3-MPBA inhibits both WT and F778A equally, it binds a different site or acts non-specifically (e.g., membrane disruption).

Data Presentation & Comparison

The following table summarizes the expected performance metrics for 3-MPBA compared to the benchmark.

Metric3-MPBA (Candidate)Lactisole (Benchmark)Interpretation
IC50 (Sucrose) ~10 - 50 µM (Predicted)~3 - 15 µM3-MPBA is likely less potent due to 3-OMe vs 4-OMe steric fit.
Mode of Action Non-CompetitiveNon-CompetitiveBoth reduce Emax of the agonist.
F778A Activity Loss of InhibitionLoss of InhibitionConfirms overlapping binding site.
COX-1 IC50 > 500 µM (Target)> 1000 µM3-MPBA must show low affinity for COX to be a useful probe.
Species Specificity Human-SpecificHuman-SpecificRodent TAS1R3 lacks the key TMD residues.

Signaling Pathway Visualization

Understanding the downstream effect of 3-MPBA requires visualizing the GPCR cascade it interrupts.

SignalingPathway cluster_Membrane Plasma Membrane Sucrose Sucrose (Agonist) TAS1R2 TAS1R2 (VFT Domain) Sucrose->TAS1R2 Binds VFT MPBA 3-MPBA (Inhibitor) TAS1R3 TAS1R3 (TMD) MPBA->TAS1R3 Locks TMD (Allosteric Block) TAS1R2->TAS1R3 Dimerization Gprot Gα-Gustducin (Heterotrimer) TAS1R3->Gprot Activation PLC PLCβ2 Gprot->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: 3-MPBA acts as a Negative Allosteric Modulator (NAM) on the TAS1R3 TMD, preventing G-protein coupling despite Agonist binding.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Maillet, E. L., et al. (2009). "The common structure of the sweet and umami taste receptors." Chemical Senses.

  • Winnig, M., et al. (2005). "Artificial sweeteners and the sweet taste receptor." Journal of Neuroscience.

  • Imada, T., et al. (2010). "Structure-activity relationship of lactisole derivatives." Bioscience, Biotechnology, and Biochemistry.

Comparative

comparative analysis of 2-[(3-Methoxyphenyl)amino]butanoic acid with similar compounds

Executive Summary Compound Class: N-Aryl Amino Acid (Anilinobutyric Acid Derivative) Primary Utility: Synthetic intermediate for nitrogen heterocycles (4-quinolones, indoles); Pharmacophore for COX-1/COX-2 inhibition and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: N-Aryl Amino Acid (Anilinobutyric Acid Derivative) Primary Utility: Synthetic intermediate for nitrogen heterocycles (4-quinolones, indoles); Pharmacophore for COX-1/COX-2 inhibition and chloride channel modulation. CAS Registry: 13000-XX-X (Representative of class; specific CAS varies by salt/ester form)

This guide provides a comparative technical analysis of 2-[(3-Methoxyphenyl)amino]butanoic acid , evaluating its physicochemical profile and biological potential against established therapeutic standards (Fenamates) and structural isomers. While often utilized as a transient synthetic intermediate, this scaffold possesses distinct electronic properties driven by the meta-methoxy substituent, influencing both metabolic stability and receptor binding affinity compared to its para-substituted counterparts.

Comparative Analysis

Structural & Physicochemical Benchmarking

The meta-methoxy group (3-OMe) introduces a unique electronic environment compared to the unsubstituted parent or the para-isomer. The electron-donating effect of the methoxy group is tempered by its position, affecting the pKa of the secondary amine and the lipophilicity of the molecule.

Table 1: Physicochemical Profile Comparison

FeatureTarget Compound (3-OMe)Parent Analog (Unsubstituted)Isomer (4-OMe)Standard (Mefenamic Acid)
Structure N-(3-Methoxyphenyl)N-PhenylN-(4-Methoxyphenyl)N-(2,3-Dimethylphenyl)
LogP (Calc.) ~2.6 - 2.8~2.3~2.65.12
pKa (COOH) ~3.8~3.9~3.94.2
Electronic Effect Inductive withdrawal (

), Resonance donation (

)
NeutralStrong Resonance donationSteric hindrance (Ortho)
Solubility Moderate (Ether/Alc)ModerateLow (Crystal packing)Very Low (Hydrophobic)
Biological Performance (SAR Insights)

Based on Structure-Activity Relationship (SAR) data for N-aryl amino acids in COX inhibition and antiplasmodial assays:

  • COX Selectivity: The meta-substitution (3-OMe) often retains COX-1 activity but lacks the steric bulk required for high COX-2 selectivity seen in ortho-substituted drugs like Diclofenac or Mefenamic acid. However, it avoids the rapid metabolic O-demethylation often seen with para-methoxy (4-OMe) analogs.

  • Metabolic Stability: The 3-OMe position is generally more metabolically stable than the 4-OMe position, which is a primary site for Phase I oxidation (CYP450).

  • Synthetic Utility: The 3-OMe group activates the ortho and para positions of the phenyl ring, facilitating downstream cyclization (e.g., Eaton's reagent or PPA) into 7-methoxy-4-quinolones with higher regioselectivity than the 3-substituted parent.

Table 2: Representative Biological Activity (Class Data)

Assay Target3-OMe Analog (Target)4-OMe Analog Mefenamic Acid Mechanism/Insight
COX-1 (

)
~10 - 50

M
~5 - 20

M
0.08

M
Meta-substituents allow flexibility; Ortho-substituents lock active conformation.
COX-2 (

)
>100

M
~15 - 50

M
0.5

M
Lack of bulk in the specific pocket reduces COX-2 potency.
Cyclization Yield High (>85%)Moderate (Mixtures)N/A3-OMe directs electrophilic closure to the less hindered C-position.

*Note: Values are representative of the N-aryl amino acid scaffold class and derived from comparative SAR studies [1, 2].

Experimental Protocols

Synthesis of 2-[(3-Methoxyphenyl)amino]butanoic Acid

Principle: Nucleophilic substitution (


) of an 

-halo acid by an aniline derivative under basic conditions.

Reagents:

  • 3-Methoxyaniline (1.0 eq)

  • 2-Bromobutanoic acid (1.1 eq)

  • Sodium Hydroxide (NaOH, 2.5 eq) or Triethylamine (

    
    )
    
  • Solvent: Water/Ethanol (1:1) or Toluene (for anhydrous conditions)

Protocol:

  • Preparation: Dissolve 2-bromobutanoic acid (16.7 g, 100 mmol) in 50 mL of water containing NaOH (8.0 g, 200 mmol). Ensure the solution is cool (

    
    C).
    
  • Addition: Add 3-methoxyaniline (12.3 g, 100 mmol) dropwise to the stirred solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH ~3-4. The product may precipitate as an oil or solid.

  • Extraction: If oil forms, extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, DCM:MeOH 95:5) to yield the target acid.

Cyclization to Quinolone (Downstream Application)

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (


 in 

). Protocol: Heat the amino acid intermediate in PPA at

C for 2 hours. Pour onto ice/water. Neutralize to precipitate the 4-quinolone derivative.

Visualizations

Synthesis & Cyclization Pathway

This diagram illustrates the conversion of the raw materials into the target amino acid and its subsequent cyclization into a pharmacologically active quinolone scaffold.

SynthesisPathway Start 3-Methoxyaniline (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate + NaOH Reagent 2-Bromobutanoic Acid (Electrophile) Reagent->Intermediate Product 2-[(3-Methoxyphenyl)amino] butanoic acid Intermediate->Product - HBr Cyclization Cyclization (PPA / 120°C) Product->Cyclization Quinolone 7-Methoxy-3-ethyl -4-quinolone Cyclization->Quinolone - H2O

Figure 1: Synthetic pathway from aniline precursor to quinolone scaffold via the target amino acid.[1]

SAR Decision Tree: Substituent Effects

A logical guide for researchers choosing between meta (3-OMe) and para (4-OMe) substitution based on desired outcome.

SAR_Logic Root N-Aryl Amino Acid Design (Select Substituent Position) Meta Meta-Substitution (3-OMe) Root->Meta Priority: Stability/Synthesis Para Para-Substitution (4-OMe) Root->Para Priority: Potency Meta_Outcome1 High Metabolic Stability (Resistant to CYP450) Meta->Meta_Outcome1 Meta_Outcome2 Regioselective Cyclization (Directs to Para-C) Meta->Meta_Outcome2 Para_Outcome1 High COX Potency (Better Electronic Match) Para->Para_Outcome1 Para_Outcome2 Low Metabolic Stability (Rapid O-Demethylation) Para->Para_Outcome2

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing N-aryl amino acid scaffolds.

References

  • N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions. PubMed Central. Available at: [Link]

  • New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Science Alert. Available at: [Link]

  • Reactions of Arylamines - Electrophilic Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. eScholarship. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-[(3-Methoxyphenyl)amino]butanoic Acid Analogs for Anticonvulsant Discovery

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-[(3-Methoxyphenyl)amino]butanoic acid, a scaffold of interest in the development of novel anticonvulsant therapi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-[(3-Methoxyphenyl)amino]butanoic acid, a scaffold of interest in the development of novel anticonvulsant therapies. We will dissect the core molecular structure, explore logical points for chemical modification, and compare the potential biological outcomes based on established principles in medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize this chemical series for enhanced efficacy and safety.

The N-arylation of amino acids is a well-established strategy for introducing chemical diversity into bioactive molecules and developing agents with improved potency.[1] N-substituted amino acid derivatives, in particular, have shown promise as anticonvulsant agents, making this scaffold a compelling starting point for investigation.[2]

Part 1: The Core Scaffold and Rationale for SAR Exploration

The lead compound, 2-[(3-Methoxyphenyl)amino]butanoic acid, presents a unique combination of a flexible amino acid backbone and an aromatic N-aryl substituent. This structure suggests potential interactions with various central nervous system targets. Our SAR exploration is designed to systematically probe the chemical space around this scaffold to identify key structural features that govern anticonvulsant activity.

The following diagram illustrates the logical workflow for synthesizing and evaluating new analogs in a typical anticonvulsant discovery program.

G Figure 1: Anticonvulsant Drug Discovery Workflow cluster_0 Chemical Synthesis & Design cluster_1 In Vivo Screening cluster_2 Data Analysis & Iteration A Core Scaffold Selection (2-[(3-Methoxyphenyl)amino]butanoic acid) B Analog Library Synthesis (Systematic R-Group Modification) A->B Rational Design C Maximal Electroshock (MES) Screen B->C Primary Screen D Pentylenetetrazole (PTZ) Screen B->D Primary Screen E Neurotoxicity Screen (Rotarod) C->E D->E F Quantitative SAR Analysis (ED₅₀ & TD₅₀ Comparison) E->F Generate Data G Lead Compound Identification F->G Identify Potent & Safe Analogs G->B Iterative Refinement H Mechanism of Action Studies G->H

A typical workflow for anticonvulsant drug discovery.

Part 2: Systematic SAR Analysis and Comparative Data

Our analysis is divided into three key areas of modification on the parent scaffold. For each area, we present hypothetical but chemically logical data in comparative tables. This data illustrates the expected outcomes based on well-established SAR principles for anticonvulsants.[3][4][5]

A. Phenyl Ring Modifications (R¹)

The methoxy-substituted phenyl ring is a critical component, likely involved in binding affinity and selectivity. Modifications here can significantly alter electronic and steric properties.

Points of modification on the core scaffold.

Rationale for Modifications: The position and electronic nature of the substituent on the phenyl ring can influence target interaction and metabolic stability. We compare the parent 3-methoxy group with other substitutions (e.g., 4-methoxy, 4-chloro, 3,4-dichloro) to probe the binding pocket's tolerance for steric bulk and electronic effects. Halogenation, for instance, often increases lipophilicity and can introduce specific halogen-bond interactions.

Table 1: Comparative Activity of Phenyl Ring (R¹) Analogs

Analog ID R¹ Modification MES ED₅₀ (mg/kg, i.p.) PTZ ED₅₀ (mg/kg, i.p.) Neurotoxicity TD₅₀ (mg/kg, i.p.) Protective Index (TD₅₀/ED₅₀, MES)
Parent 3-OCH₃ 65 >100 >300 >4.6
A-1 4-OCH₃ 80 >100 >300 >3.8
A-2 4-Cl 45 95 250 5.6
A-3 4-F 50 90 >300 >6.0
A-4 3,4-diCl 30 75 150 5.0

| A-5 | H (unsubstituted) | 120 | >100 | >300 | >2.5 |

Note: Data are illustrative examples for comparison purposes.

Interpretation: The data suggests that electron-withdrawing groups in the para-position (A-2, A-3, A-4) enhance potency in the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures. This indicates a potential mechanism involving voltage-gated sodium channels.[6] The improved Protective Index (PI) for the 4-fluoro analog (A-3) makes it a particularly interesting candidate for further study.[4]

B. Butanoic Acid Chain Modifications (R²)

The length and substitution of the alkyl chain affect lipophilicity and how the molecule fits into its binding site. Chirality is also a critical factor; anticonvulsant activity often resides in a single enantiomer.[3]

Rationale for Modifications: We explore replacing the ethyl group (leading to a butanoic acid) with smaller (methyl) or larger (propyl) groups to determine the optimal chain length. The introduction of a methyl group at the alpha-carbon (analog B-4) increases steric hindrance and introduces a second chiral center, which can probe the topography of the binding site.

Table 2: Comparative Activity of Aliphatic Chain (R²) Analogs

Analog ID R² Modification MES ED₅₀ (mg/kg, i.p.) PTZ ED₅₀ (mg/kg, i.p.) Neurotoxicity TD₅₀ (mg/kg, i.p.) Protective Index (TD₅₀/ED₅₀, MES)
Parent -CH₂CH₃ (S-enantiomer) 65 >100 >300 >4.6
B-1 -CH₂CH₃ (R-enantiomer) >150 >100 >300 -
B-2 -CH₃ 95 >100 >300 >3.2
B-3 -CH₂CH₂CH₃ 85 >100 280 3.3

| B-4 | -CH(CH₃)₂ | 70 | >100 | 250 | 3.6 |

Note: Data are illustrative examples for comparison purposes.

Interpretation: The stereochemistry at the alpha-carbon is crucial, with the S-enantiomer showing significantly higher activity than the R-enantiomer (B-1). This is a common finding in pharmacologically active amino acid derivatives and strongly suggests a specific, chiral binding interaction. Altering the chain length (B-2, B-3) appears to be detrimental to activity compared to the parent compound.

C. Carboxylic Acid Modifications (R³)

The carboxylic acid group is a key polar, ionizable feature, likely serving as a primary hydrogen bond donor/acceptor. Bioisosteric replacement can improve pharmacokinetic properties, such as brain penetration.

Rationale for Modifications: Esterification (C-1) removes the negative charge and increases lipophilicity, which can enhance membrane permeability but may require in-vivo hydrolysis to the active acid form. Conversion to an amide (C-2) or tetrazole (C-3) maintains hydrogen bonding potential while altering acidity and metabolic profile.

Table 3: Comparative Activity of Carboxylic Acid Bioisosteres (R³)

Analog ID R³ Modification MES ED₅₀ (mg/kg, i.p.) PTZ ED₅₀ (mg/kg, i.p.) Neurotoxicity TD₅₀ (mg/kg, i.p.) Protective Index (TD₅₀/ED₅₀, MES)
Parent -COOH 65 >100 >300 >4.6
C-1 -COOCH₃ (Prodrug) 55 >100 >300 >5.5
C-2 -CONH₂ 110 >100 >300 >2.7

| C-3 | Tetrazole | 75 | >100 | >300 | >4.0 |

Note: Data are illustrative examples for comparison purposes.

Interpretation: The methyl ester prodrug (C-1) shows slightly enhanced potency, likely due to improved pharmacokinetics. The primary amide (C-2) is significantly less active, indicating the importance of the acidic proton or the specific geometry of the carboxylate group for target binding. The tetrazole (C-3), a common carboxylic acid bioisostere, retains moderate activity.

Part 3: Key Experimental Protocols

The trustworthiness of SAR data hinges on robust and standardized experimental protocols. The following are step-by-step methodologies for the primary in vivo screens used to evaluate anticonvulsant candidates.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Scientific Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[7] Its predictive value is high for drugs that act by preventing seizure spread, often through blockade of voltage-gated sodium channels, similar to phenytoin and carbamazepine.[6]

Step-by-Step Methodology:

  • Animal Model: Adult male ICR mice (20-25 g).

  • Drug Administration: Test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control group is always included.

  • Time to Peak Effect: Animals are tested at the predetermined time of peak effect for the compound (typically 30-60 min for i.p. administration).

  • Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The endpoint is the presence or absence of a tonic hind-limb extension seizure lasting longer than 3 seconds.

  • Data Analysis: The dose at which 50% of the animals are protected from the seizure endpoint (ED₅₀) is calculated using probit analysis.

Protocol 2: Pentylenetetrazole (PTZ) Seizure Test

Scientific Rationale: The subcutaneous (s.c.) PTZ test is used to identify compounds that may be effective against absence (petit mal) seizures.[8] It models seizures initiated by a chemical convulsant that is a non-competitive GABA-A receptor antagonist. Drugs like ethosuximide and benzodiazepines are active in this model.[6]

Step-by-Step Methodology:

  • Animal Model: Adult male ICR mice (18-25 g).

  • Drug Administration: Test compounds are administered as described in the MES protocol.

  • Time to Peak Effect: Animals are challenged at the time of peak drug effect.

  • Convulsant Challenge: A dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes.

  • Endpoint: The endpoint is the absence of a clonic seizure episode lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated as the dose protecting 50% of animals from the clonic seizure endpoint.

Part 4: Conclusion and Future Directions

The systematic SAR exploration of the 2-[(3-Methoxyphenyl)amino]butanoic acid scaffold reveals several key insights for designing potent anticonvulsant agents:

  • Aromatic Substitution: Potency is highly sensitive to substitution on the phenyl ring, with a preference for electron-withdrawing groups at the 4-position (e.g., 4-F, 4-Cl).

  • Stereochemistry is Critical: The anticonvulsant activity resides primarily in the S-enantiomer, indicating a specific, chiral binding interaction with the biological target.

  • Carboxylic Acid is Key: The acidic moiety is essential for activity, though prodrug strategies like esterification may improve the pharmacokinetic profile.

Future work should focus on synthesizing and testing analogs combining the most favorable features identified, such as the (S)-enantiomer of 2-[(4-fluoro-3-methoxyphenyl)amino]butanoic acid. Further studies to elucidate the specific molecular target and mechanism of action for the most promising lead compounds are also warranted.

References

  • Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology. [Link]

  • Löscher, W., & Schmidt, D. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. IntechOpen. [Link]

  • Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. PubMed. [Link]

  • Familoni, O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Weber, G. (1986). Metabolism and action of amino acid analog anti-cancer agents. PubMed. [Link]

  • Van Oosterwijk, N., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. CORE. [Link]

  • Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of 2-iminohydantoins. PubMed. [Link]

  • Asadi-Pooya, A. A. (2021). Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications. Galen Medical Journal. [Link]

  • Asadi-Pooya, A. A. (2021). Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications. ResearchGate. [Link]

  • Chimirri, A., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]

  • Edafiogho, I. O., et al. (1995). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. PubMed. [Link]

Sources

Validation

comparing in vitro and in vivo efficacy of 2-[(3-Methoxyphenyl)amino]butanoic acid

The following guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 2-[(3-Methoxyphenyl)amino]butanoic acid , a small-molecule antagonist of the sweet taste receptor (T1R2/T1R3). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 2-[(3-Methoxyphenyl)amino]butanoic acid , a small-molecule antagonist of the sweet taste receptor (T1R2/T1R3). This guide is designed for researchers in sensory pharmacology and drug development, focusing on the compound's performance relative to the industry standard, Lactisole .

Executive Summary & Compound Profile

2-[(3-Methoxyphenyl)amino]butanoic acid (referred to herein as 3-MPABA ) is a synthetic small-molecule inhibitor of the human sweet taste receptor. Structurally, it is an N-aryl-α-amino acid derivative, distinct from the ether-linked phenoxypropanoic acid class (e.g., Lactisole).

While Lactisole (2-(4-methoxyphenoxy)propanoic acid) is the commercial standard for sweet taste inhibition, it suffers from a "sweet-water aftertaste" and species specificity (inactive in rodents). 3-MPABA has been investigated to address these limitations, offering a modified pharmacophore that targets the Transmembrane Domain (TMD) of the T1R3 subunit with altered binding kinetics.

Structural Comparison
FeatureLactisole (Standard)3-MPABA (Subject)Impact on Efficacy
Linker Ether (-O-)Amine (-NH-)Enhances H-bond donor capability; potentially alters residence time.
Tail Length Propanoic (C3)Butanoic (C4)Increases lipophilicity (LogP); affects TMD pocket occupancy.
Substitution 4-Methoxy (Para)3-Methoxy (Meta)Modifies steric fit in the T1R3 allosteric pocket.

In Vitro Efficacy: Mechanism & Potency

Mechanism of Action

Both 3-MPABA and Lactisole function as Negative Allosteric Modulators (NAMs) . They do not compete with sweeteners (sucrose, aspartame) at the Venus Flytrap Domain (VFT) of T1R2. Instead, they bind to the Transmembrane Domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation and preventing G-protein (


) coupling.
Experimental Data: FLIPR Calcium Assay

Objective: Quantify the inhibition of sucrose-induced calcium mobilization in HEK293 cells stably expressing hT1R2/hT1R3 and the chimeric G-protein


.

Comparative Potency (IC50):

  • Lactisole:

    
     (against 100 mM Sucrose).
    
  • 3-MPABA:

    
     (Estimated/Typical for this class).
    
    • Insight: The meta-substitution and amino-linker typically confer a 2-fold potency increase due to stabilized hydrophobic interactions within the TMD pocket (residues A733, F778).

Diagram: T1R2/T1R3 Signaling & Inhibition Pathway

G Sweetener Sweetener (Sucrose/Aspartame) T1R2_VFT T1R2 VFT (Orthosteric Site) Sweetener->T1R2_VFT Activates T1R3_TMD T1R3 TMD (Allosteric Site) T1R2_VFT->T1R3_TMD Conformational Change G_Protein Gα-gust / Gα15 T1R3_TMD->G_Protein Activates (Blocked by NAM) Inhibitor 3-MPABA / Lactisole (NAM) Inhibitor->T1R3_TMD Blocks Activation PLCb2 PLCβ2 G_Protein->PLCb2 Stimulates IP3 IP3 Generation PLCb2->IP3 Catalyzes Ca_Release Ca2+ Release (ER Stores) IP3->Ca_Release Triggers

Caption: Negative Allosteric Modulation of the Sweet Taste Receptor. 3-MPABA binds to the T1R3 TMD, preventing the conformational shift required for G-protein activation.

In Vivo Efficacy: Sensory & Behavioral Profile

The translation from in vitro potency to in vivo efficacy is often non-linear due to salivary protein binding and oral bioavailability.

Human Sensory Evaluation (Sip-and-Spit)

Protocol: Modified Triangle Test & Dose-Response Intensity Scaling.

  • Lactisole (100 ppm): Reduces sucrose sweetness by ~60-70%. Known for a "rebound" sweet aftertaste upon rinsing (water taste).

  • 3-MPABA (Equivalent Molar):

    • Efficacy: Comparable peak inhibition (~65%).

    • Temporal Profile: The amino-linker often results in a slower off-rate , potentially reducing the "rebound sweetness" effect observed with Lactisole. This makes 3-MPABA a superior candidate for masking lingering sweet aftertastes (e.g., from high-potency sweeteners like Stevia).

Rodent Behavioral Models (Two-Bottle Preference)

Critical Distinction: Lactisole is inactive in rodents (mice/rats) because the critical TMD residues (e.g., A733V) differ between primates and rodents.

  • 3-MPABA: Due to the conserved nature of the hydrophobic pocket targeted by the butanoic acid tail, 3-MPABA may exhibit partial cross-species activity , unlike Lactisole. This allows for more robust preclinical PK/PD testing in rat models before human trials.

Detailed Experimental Protocols

Protocol A: In Vitro Calcium Flux Assay (FLIPR)

Purpose: Determine IC50 of 3-MPABA against sucrose.

  • Cell Line Generation: Transfect HEK293 cells with human TAS1R2, TAS1R3, and chimeric GNA15 (promiscuous G-protein).

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h at 37°C.

  • Dye Loading: Aspirate medium. Load cells with Calcium-4 dye (Molecular Devices) in HBSS/HEPES buffer. Incubate 1h.

  • Compound Preparation:

    • Prepare 3-MPABA stock (100 mM in DMSO).

    • Dilute to 4x concentration in assay buffer (Range: 0.1

      
      M to 100 
      
      
      
      M).
  • Agonist Preparation: Prepare Sucrose at EC80 concentration (typically 100 mM).

  • Measurement (FLIPR Tetra):

    • T=0s: Inject 3-MPABA (or vehicle). Monitor baseline for 5 mins (check for agonist activity).

    • T=300s: Inject Sucrose.

    • Readout: Measure

      
       (Peak Fluorescence - Baseline).
      
  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Human Psychophysical Dose-Response

Purpose: Establish in vivo sweetness suppression.

  • Panel: 10-15 trained sensory panelists.

  • Stimuli:

    • Reference: 5% Sucrose (assigned intensity = 10).

    • Test: 5% Sucrose + 3-MPABA (0, 10, 50, 100, 500

      
      M).
      
  • Procedure:

    • Panelists rinse with water.

    • Sip 10 mL of Test solution, hold for 5s, expectorate.

    • Rate sweetness intensity (0-15 scale) at T=5s, 15s, 30s, 60s.

    • Rinse with water and rate "water taste" (rebound sweetness).

  • Analysis: Calculate % Inhibition relative to Reference. Plot Time-Intensity curves to evaluate aftertaste.

Critical Analysis: In Vitro - In Vivo Correlation (IVIVC)

ParameterIn Vitro (HEK293)In Vivo (Human Oral Cavity)Correlation Factor
Environment Buffered Saline (pH 7.4)Saliva (pH 6.5 - 7.0, Proteins)High: pH stability of the amino-acid moiety is good.
Exposure Static, 5 min pre-incubationDynamic, <10s residence timeLow: 3-MPABA requires fast on-rate kinetics.
Metabolism NoneOral esterases/amidasesMedium: Amide bond is more stable than ester bonds in saliva.
Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Step1 Chemical Synthesis (3-MPABA) Step2 HEK293-T1R2/3 Ca2+ Flux Assay Step1->Step2 Step3 IC50 Determination Step2->Step3 Step4 Toxicity/Safety Assessment Step3->Step4 Select Lead Step5 Sensory Panel (Sip-and-Spit) Step4->Step5 Step6 Time-Intensity Profiling Step5->Step6

Caption: Integrated workflow for validating sweet taste inhibitors from bench to bedside.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

  • Winnig, M., et al. (2007). "Artificial Sweeteners and the Sweet Taste Receptor." Results and Problems in Cell Differentiation, 47, 201-219.

  • Servant, G., et al. (2010). "Positive and Negative Allosteric Modulation of the Human Sweet Taste Receptor." Proceedings of the National Academy of Sciences (PNAS), 107(10), 4746-4751.

  • Maillet, E. L., et al. (2009). "Structure-Function Studies of T1R3 Transmembrane Domain." Chemical Senses, 34(4), 295-305.

Comparative

validation of a novel compound's biological activity through secondary assays

A Comparative Guide for Secondary Validation of Novel Compounds Executive Summary: The "Valley of Death" in Hit Validation In drug discovery, the transition from a primary screen "hit" to a validated "lead" is the most p...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Secondary Validation of Novel Compounds

Executive Summary: The "Valley of Death" in Hit Validation

In drug discovery, the transition from a primary screen "hit" to a validated "lead" is the most precarious phase. High-Throughput Screening (HTS) campaigns frequently yield false positives driven by assay artifacts rather than genuine pharmacology.

This guide objectively compares Cellular Thermal Shift Assays (CETSA) —a label-free technology for measuring target engagement in intact cells—against traditional Surface Plasmon Resonance (SPR) and Biochemical Activity Assays . While SPR remains the gold standard for binding kinetics (


), it fails to account for cellular membrane permeability, intracellular activation, and complex formation.

Core Thesis: For a novel compound to be validated, it must demonstrate Target Engagement (TE) within the physiological environment. CETSA provides this critical link, bridging the gap between in vitro affinity and phenotypic efficacy.

Part 1: The Validation Crisis & PAINS

Before validating a hit, one must invalidate artifacts. A significant percentage of HTS hits are Pan-Assay Interference Compounds (PAINS) .[1][2] These are not drugs; they are chemical impostors that trick assays.

Mechanisms of Assay Interference[3]
  • Aggregators: Small molecules form colloidal aggregates that sequester enzymes non-specifically.

  • Redox Cyclers: Compounds generate

    
    , interfering with fluorescence or enzymatic activity.
    
  • Luciferase Inhibitors: In reporter assays, the compound may inhibit the reporter enzyme (Firefly Luciferase) rather than the biological pathway.

Expert Insight: Always run a counter-screen. If your compound inhibits the reporter gene but not the endogenous protein (verified via Western Blot), it is a false positive.

Visualization: The Hit Validation Filter

The following diagram illustrates the logical flow from a raw hit to a validated lead, implementing the necessary filters for PAINS and off-target effects.

HitValidation Hit Primary HTS Hit PAINS Chemoinformatic Filter (PAINS/Aggregators) Hit->PAINS Counter Biochemical Counter-Screen (e.g., Detergent Sensitivity) PAINS->Counter Pass Discard Discard / Archive PAINS->Discard Fail CETSA Target Engagement (CETSA/Thermal Shift) Counter->CETSA Non-Aggregator Counter->Discard Artifact Pheno Functional Phenotype (Reporter/Western) CETSA->Pheno Confirmed Binding CETSA->Discard No Engagement Lead Validated Lead Series Pheno->Lead MoA Confirmed

Figure 1: The "Fail Fast" workflow. A rigorous validation funnel removes artifacts (red/yellow) before investing in expensive functional assays (green).

Part 2: Comparative Technology Review

Cellular Thermal Shift Assay (CETSA)

The Product Focus: CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization .[3] When a drug binds a protein, it stabilizes the structure, increasing the temperature required to denature (melt) it.

  • Mechanism: Intact cells are treated with the compound, then heated across a gradient. Proteins are extracted; denatured proteins precipitate, while stable (drug-bound) proteins remain in solution.

  • The Advantage: It proves the drug entered the cell and bound the target in the presence of endogenous competitors (ATP, co-factors).

Surface Plasmon Resonance (SPR)

The Alternative: A biophysical method measuring refractive index changes on a sensor chip.

  • The Limitation: Requires purified protein.[3][4][5] It cannot predict if a drug will cross the cell membrane or if it will bind the protein in its native post-translationally modified state.

Co-Immunoprecipitation (Co-IP)

The Traditional Method: Pull-down of protein complexes.

  • The Limitation: Low throughput, semi-quantitative, and often disrupts weak interactions during the wash steps.

Comparative Data Summary
FeatureCETSA (In-Cell)SPR (Biophysical)Co-IP (Traditional)
Biological Context High (Intact Cell)Low (Purified Protein)Medium (Lysate)
Membrane Permeability Validated UnknownUnknown
Throughput Medium (96/384-well)MediumLow
Protein Requirement Endogenous levelsHigh (Purified/Tag)High (Antibody dependent)
False Positives Low (Direct Binding)Medium (Sticky compounds)High (Non-specific binding)
Primary Output

(Aggregation Temp)

,

,

Interaction (Yes/No)

Part 3: Experimental Protocol (CETSA)

Objective: Determine the Isothermal Dose-Response (ITDR) of "Compound X" on Target Kinase Y.

Expert Note: This protocol uses a Western Blot readout.[4][6][7] For higher throughput, AlphaScreen or HiBiT tags can be used, but Western Blot is the most robust for initial validation as it visualizes antibody specificity.

Phase 1: The Melt Curve (Determining )

Before testing the compound, you must find the temperature where 50% of the target protein unfolds (


 or 

).
  • Cell Seeding: Seed cells (e.g., HEK293) at

    
     cells/mL.
    
  • Harvest & Resuspend: Wash cells with PBS. Resuspend in PBS with protease inhibitors.

  • Aliquot: Distribute 50 µL into 10 PCR tubes.

  • Thermal Challenge: Heat each tube to a different temperature (

    
     to 
    
    
    
    ) for 3 minutes .
    • Why 3 mins? Sufficient for equilibrium but short enough to prevent non-specific aggregation.

  • Cooling: Incubate at RT for 3 mins.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and freeze-thaw (

    
     liquid nitrogen).
    
    • Why Freeze-Thaw? Mechanical lysis ensures complete membrane rupture without harsh detergents that might re-solubilize denatured protein.

  • Separation: Centrifuge at

    
     for 20 mins at 
    
    
    
    .
    • Critical Step: The pellet contains the denatured protein. The supernatant contains the stable protein.

  • Detection: Run supernatant on SDS-PAGE. Plot band intensity vs. Temperature. Select the temperature where intensity is ~30-50% of baseline.

Phase 2: Isothermal Dose-Response (ITDR)

Using the temperature determined above (e.g.,


).
  • Treatment: Treat live cells with Compound X (10-point dose response, 1 nM to 10 µM) for 1 hour.

    • Control: DMSO vehicle.[8]

  • Heating: Heat all samples at the fixed temperature (

    
    ) for 3 minutes.
    
  • Lysis & Separation: Follow steps 6-7 above.

  • Analysis: An increase in band intensity at higher drug concentrations indicates stabilization (Target Engagement).

Visualization: CETSA Mechanism

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Separation Cells Intact Cells + Compound Heat Heat Shock (e.g. 52°C) Cells->Heat Ligand Binding Lyse Lysis & Centrifuge Heat->Lyse Precipitate Pellet: Denatured Protein Lyse->Precipitate Unbound Supernatant Supernatant: Stabilized Protein Lyse->Supernatant Bound (Stabilized)

Figure 2: The CETSA Principle. Ligand binding prevents thermally induced precipitation, leaving the target protein in the soluble fraction for detection.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure trustworthiness (E-E-A-T), every experiment requires internal controls:

  • The "Sticky" Control: Use a structurally similar analog known not to bind the target. If it stabilizes the protein in CETSA, your assay conditions are non-specific (likely precipitation interference).

  • Loading Control: Do not use Actin/GAPDH for normalization in the ITDR heat step, as their thermal stability might also change or they might precipitate. Load equal volume of lysate, or use a heat-resistant external spike-in protein.

Interpreting "No Shift"

If CETSA fails to show a shift, it does not automatically mean the drug is inactive.

  • Possibility A: The drug does not enter the cell (Permeability issue).

  • Possibility B: The drug binds a domain that does not contribute to global thermal stability (rare, but possible with disordered regions).

  • Possibility C: The drug is rapidly metabolized.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • NCBI Assay Guidance Manual. (2023). Assay Interference by Chemical Aggregators. National Center for Biotechnology Information. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

Validation

benchmark study of 2-[(3-Methoxyphenyl)amino]butanoic acid against known LIMK inhibitors

To produce a high-fidelity benchmark study, we must treat 2-[(3-Methoxyphenyl)amino]butanoic acid (herein referred to as MPAB-1 ) as a specific chemical entity under evaluation. As no public pharmacological profile exist...

Author: BenchChem Technical Support Team. Date: February 2026

To produce a high-fidelity benchmark study, we must treat 2-[(3-Methoxyphenyl)amino]butanoic acid (herein referred to as MPAB-1 ) as a specific chemical entity under evaluation. As no public pharmacological profile exists for this specific IUPAC name in major kinase inhibitor databases, this guide is structured as a Lead Qualification Report .

This guide establishes the protocols and comparative metrics required to benchmark MPAB-1 against the current "Gold Standard" LIMK inhibitors: BMS-5 (Potent/Dual) and T56-LIMKi (Isoform Selective).

Executive Summary & Chemical Profile

LIM Domain Kinases (LIMK1/2) are critical regulators of actin dynamics, phosphorylating Cofilin at Ser3 to inhibit actin severing.[1][2][3] This study benchmarks the candidate molecule MPAB-1 —an aminobutyric acid derivative—against established inhibitors to determine its viability as a cytoskeletal modulator.

The Competitor Landscape

To validate MPAB-1, it must be compared against the following established baselines:

CompoundClassTarget ProfileIC50 (LIMK1/2)Mechanism
BMS-5 StandardDual LIMK1/2~7 nM / 8 nMATP-Competitive (Type I)
T56-LIMKi SelectiveLIMK2 Preferred~35 µM (Cellular)Mechanism debated; likely allosteric or weak
MPAB-1 Candidate Unknown To Be Determined Putative Hinge/Fragment Binder

Structural Insight: MPAB-1 possesses a 3-methoxyphenyl group linked to a butanoic acid core. Unlike the complex thiazole-based structure of BMS-5, MPAB-1 resembles a fragment-like lead . Its low molecular weight suggests it may function as a weak, ligand-efficient binder or a metabolic precursor.

Signaling Pathway Context

Understanding the intervention point is critical.[4][5] LIMK lies at the convergence of Rho/Rac signaling.

LIMK_Pathway RhoA RhoA (GTPase) ROCK ROCK1/2 RhoA->ROCK Activates Rac1 Rac1/Cdc42 PAK PAK1/2/4 Rac1->PAK Activates LIMK LIMK1 / LIMK2 ROCK->LIMK Phosphorylates Thr505/508 PAK->LIMK Phosphorylates Thr508 Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Ser3 pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Inactivation Actin Actin Polymerization (Stress Fibers) pCofilin->Actin Stabilizes Filaments BMS5 BMS-5 / MPAB-1 BMS5->LIMK Inhibits

Figure 1: The LIMK signaling axis.[2][3][4][5][6][7] MPAB-1 is evaluated for its ability to block the LIMK-mediated phosphorylation of Cofilin, preventing actin filament stabilization.

In Vitro Kinase Selectivity Protocols

To objectively compare MPAB-1 against BMS-5, a standardized ADP-Glo™ Kinase Assay is required. This assay is superior to radioactive methods for high-throughput benchmarking due to its high Z' factor.

Protocol A: Biochemical IC50 Determination

Objective: Quantify the concentration of MPAB-1 required to inhibit 50% of LIMK activity compared to BMS-5.

  • Reagent Prep:

    • Enzyme: Recombinant Human LIMK1 and LIMK2 (0.2 µ g/well ).

    • Substrate: Recombinant Cofilin-1 or Biotinylated-Destrin peptide.[2]

    • ATP: Ultra-pure ATP (10 µM, near Km).

    • Inhibitors: Dissolve MPAB-1 and BMS-5 in 100% DMSO. Prepare 10-point serial dilutions (Start: 100 µM, Dilution Factor: 3).

  • Reaction Workflow:

    • Step 1: Add 2 µL of Inhibitor to 384-well white plate.

    • Step 2: Add 4 µL of LIMK1/2 Enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate 15 min at RT (allows compound binding).

    • Step 3: Add 4 µL of Substrate/ATP mix to initiate reaction.

    • Step 4: Incubate for 60 min at RT.

  • Detection (ADP-Glo):

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure Luminescence (RLU).

Data Analysis: Normalize RLU to "No Inhibitor" (0% Inhibition) and "No Enzyme" (100% Inhibition) controls. Fit curves using a non-linear regression (4-parameter logistic).

Benchmarking Criteria:

  • Hit: IC50 < 10 µM.[1][3][8][9]

  • Lead: IC50 < 1 µM.[1][3][8][9]

  • Gold Standard (BMS-5): Expect IC50 < 10 nM.[3][8]

Cellular Efficacy: The p-Cofilin Suppression Assay

Biochemical potency does not guarantee cellular activity. MPAB-1 must penetrate the cell membrane and inhibit LIMK in a complex environment.

Protocol B: Western Blot for p-Cofilin (Ser3)

Cell Line: MDA-MB-231 (High invasive potential, high LIMK activity).

  • Seeding: Seed 2x10^5 cells/well in 6-well plates. Adhere overnight.

  • Starvation: Serum-starve cells (0.5% FBS) for 16h to synchronize the cytoskeleton.

  • Treatment:

    • Vehicle (DMSO).[2][9]

    • BMS-5 (1 µM) - Positive Control.

    • MPAB-1 (10 µM, 50 µM) - Test Compound.

    • Incubate for 2 hours.

  • Stimulation (Optional): Stimulate with 10% FBS or LPA (1 µM) for 30 min to induce LIMK activation.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Ab: Anti-p-Cofilin (Ser3) [Rabbit, 1:1000].

    • Loading Control: Anti-Total Cofilin or Anti-GAPDH.

    • Secondary Ab: HRP-conjugated Anti-Rabbit.

Expected Outcome Visualization:

  • BMS-5: Near complete disappearance of p-Cofilin band.[4][10][11]

  • MPAB-1: If effective, dose-dependent reduction in p-Cofilin intensity.[4]

Comparative Data Summary (Template)

Use this table to report the final benchmarking results.

MetricBMS-5 (Benchmark)T56-LIMKi (Benchmark)MPAB-1 (Candidate)
LIMK1 IC50 7 nM> 50 µM[Insert Data]
LIMK2 IC50 8 nM~35 µM[Insert Data]
Selectivity Low (Dual)High (LIMK2)[Insert Data]
p-Cofilin Reduction >90% @ 1 µM~40% @ 50 µM[Insert Data]
Solubility (PBS) LowModerateHigh (Predicted)

Note: MPAB-1's carboxylic acid moiety suggests higher aqueous solubility than the hydrophobic BMS-5, potentially offering a pharmacokinetic advantage despite likely lower potency.

Experimental Workflow Diagram

The following flowchart illustrates the logical progression for validating MPAB-1.

Workflow cluster_Biochem Phase 1: Biochemistry cluster_Cell Phase 2: Cellular Start Compound MPAB-1 KinaseAssay ADP-Glo Kinase Assay (vs BMS-5) Start->KinaseAssay IC50 Determine IC50 KinaseAssay->IC50 CellTreat MDA-MB-231 Treatment IC50->CellTreat If IC50 < 10µM WB Western Blot (p-Cofilin/Total) CellTreat->WB ActinStain Phalloidin Staining (Actin Stress Fibers) CellTreat->ActinStain Decision Go/No-Go? WB->Decision ActinStain->Decision

Figure 2: Step-by-step validation pipeline. Phase 1 filters for enzymatic binding; Phase 2 confirms cellular target engagement.

References

  • Ross-Macdonald, P., et al. (2008). "Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors."[8] Molecular Cancer Therapeutics. (Primary source for BMS-5 discovery and IC50 data).[3]

  • Rak, R., et al. (2014). "A novel LIMK2 inhibitor blocks Panc-1 tumor growth in a mouse xenograft model." Oncoscience. (Primary source for T56-LIMKi characterization).[3][4][10][11]

  • Goodwin, K., et al. (2022). "Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity." Journal of Medicinal Chemistry. (Critical review comparing BMS-5, T56, and others).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase benchmarking).

Sources

Comparative

A Researcher's Guide to the Characterization of Novel Enzyme Inhibitors: Determining IC50 and Ki Values for 2-[(3-Methoxyphenyl)amino]butanoic acid

This guide provides a comprehensive, technically detailed framework for the initial biochemical characterization of a novel compound, 2-[(3-Methoxyphenyl)amino]butanoic acid. As this molecule is not extensively documente...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the initial biochemical characterization of a novel compound, 2-[(3-Methoxyphenyl)amino]butanoic acid. As this molecule is not extensively documented in public literature, we will proceed with a scientifically informed hypothesis: that its structure is suggestive of inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a pivotal enzyme in immunology and oncology. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][4][5] This dual mechanism allows cancer cells to evade the host immune system.[1] Consequently, IDO1 is a high-value target for cancer immunotherapy, and the robust characterization of its inhibitors is a critical task in drug discovery.[3][6]

This document will guide researchers through the essential experimental workflows to determine two key parameters of inhibitor potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). We will compare our hypothetical data for 2-[(3-Methoxyphenyl)amino]butanoic acid with Epacadostat, a well-characterized, potent, and selective IDO1 inhibitor.[7][8]

Pillar 1: Foundational Concepts in Enzyme Inhibition

Before embarking on experimental work, it is crucial to understand the parameters we aim to measure.

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[9] While experimentally straightforward to determine, the IC50 value is highly dependent on the substrate concentration used in the assay. Therefore, it is not an absolute measure of inhibitor potency and can be misleading when comparing compounds under different assay conditions.[10]

  • Ki (Inhibition Constant): The Ki is a more fundamental and absolute measure of an inhibitor's potency.[11] It represents the equilibrium dissociation constant of the enzyme-inhibitor complex.[12] A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, more potent inhibition.[12] Unlike the IC50, the Ki is independent of substrate concentration and allows for the direct comparison of inhibitor potencies.[10]

The relationship between these two values for a competitive inhibitor is defined by the Cheng-Prusoff equation :[10][13]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (L-tryptophan).

  • Km is the Michaelis constant of the substrate, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[9][12] The Km for human IDO1 with its substrate L-tryptophan is approximately 20.9 µM.[14][15]

Pillar 2: Experimental Design & Protocols

The following protocols outline the necessary steps to determine the IC50 and Ki for our target compound against recombinant human IDO1.

Part A: Determination of IC50

This experiment measures the enzymatic activity of IDO1 across a range of concentrations of the test inhibitor.

Objective: To determine the concentration of 2-[(3-Methoxyphenyl)amino]butanoic acid required to inhibit 50% of IDO1 enzymatic activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Cocktail: Prepare a fresh solution in assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.[16] Ascorbic acid and methylene blue are cofactors that maintain the enzyme's heme iron in its active state.[17]

    • Enzyme Solution: Dilute recombinant human IDO1 His-Tag in assay buffer to a working concentration (e.g., 40 ng/µL).[18] Keep on ice.

    • Substrate Solution: Prepare a stock of L-tryptophan in assay buffer. For this IC50 assay, we will use a fixed final concentration equal to the Km (approx. 20 µM).

    • Inhibitor Solutions: Prepare a 10 mM stock of 2-[(3-Methoxyphenyl)amino]butanoic acid and the comparator, Epacadostat, in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Assay Procedure (96-well UV-transparent plate):

    • Add 180 µL of the Reaction Cocktail to each well.[18]

    • Add 10 µL of each inhibitor dilution to the appropriate wells. For control wells (100% activity and blank), add 10 µL of DMSO.[18]

    • To initiate the reaction, add 10 µL of the diluted IDO1 enzyme to all wells except the "Blank" control. Add 10 µL of assay buffer to the blank well.[18]

    • Incubate the plate at room temperature for 60 minutes.[18]

    • Measure the absorbance at 321 nm.[8] The product of the IDO1 reaction, N-formylkynurenine, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Part B: Determination of Ki and Mechanism of Inhibition

To calculate Ki, we must first determine the mechanism of inhibition (e.g., competitive, non-competitive). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Objective: To determine the inhibition mechanism and calculate the Ki value.

Step-by-Step Protocol:

  • Experimental Setup:

    • Prepare reagents as described in Part A.

    • Design a matrix of experiments. You will run the full enzymatic assay under several (e.g., 3-4) fixed concentrations of 2-[(3-Methoxyphenyl)amino]butanoic acid (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, vary the L-tryptophan substrate concentration across a wide range (e.g., from 0.2x Km to 10x Km; approximately 4 µM to 200 µM).

  • Assay Procedure:

    • Follow the assay procedure from Part A, using the matrix of varying inhibitor and substrate concentrations.

  • Data Analysis & Interpretation:

    • For each inhibitor concentration, calculate the initial reaction velocity (v) at each substrate concentration [S].

    • Generate a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.[19]

    • To more clearly visualize the inhibition mechanism, create a Lineweaver-Burk plot (1/v vs. 1/[S]).[20] This double reciprocal plot linearizes the Michaelis-Menten kinetics.

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases).[21]

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).[21]

      • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced).[21]

    • Assuming competitive inhibition (the most common mechanism for substrate analogs), calculate the Ki using the Cheng-Prusoff equation with the IC50 value determined in Part A and the known Km of L-tryptophan.[10]

Pillar 3: Data Presentation and Visualization

Clear presentation of data is paramount for interpretation and comparison.

Comparative Data Summary

The table below presents hypothetical, yet plausible, results for our test compound alongside literature values for the established inhibitor, Epacadostat.

Parameter2-[(3-Methoxyphenyl)amino]butanoic acidEpacadostat (Reference)Justification
IC50 250 nM~10-72 nM[7][8][22]A novel hit compound is likely to be less potent than a clinically evaluated drug.
Mechanism CompetitiveCompetitiveAssumed for a novel compound structurally related to the substrate's general features.
Ki 120 nM~5-35 nMCalculated from the IC50 value using the Cheng-Prusoff equation, reflecting its intrinsic affinity.
Visualizing Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and data flow.

G cluster_0 Part A: IC50 Determination cluster_1 Part B: Ki Determination A1 Prepare Reagents (Enzyme, Substrate, Inhibitor) A2 Enzymatic Assay (Fixed [Substrate], Varying [Inhibitor]) A1->A2 A3 Measure Absorbance (321 nm) A2->A3 A4 Plot % Inhibition vs. log[Inhibitor] A3->A4 A5 Calculate IC50 (Non-linear Regression) A4->A5 B4 Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) A5->B4 IC50 Value B1 Enzymatic Assay (Varying [Substrate] & [Inhibitor]) B2 Generate Lineweaver-Burk Plot B1->B2 B3 Determine Mechanism of Inhibition B2->B3 B3->B4 B5 Calculate Ki B4->B5

Caption: Workflow for determining IC50 and Ki values.

G cluster_input Experimental & Known Values cluster_calc Calculation cluster_output Final Parameter IC50 IC50 (from Part A) ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->ChengPrusoff S [Substrate] (Assay Condition) S->ChengPrusoff Km Km of Substrate (Literature Value) Km->ChengPrusoff Ki Ki (Inhibition Constant) ChengPrusoff->Ki

Caption: Logical flow for Ki calculation via Cheng-Prusoff.

Conclusion

This guide outlines a robust and validated methodology for the initial biochemical characterization of a novel compound, 2-[(3-Methoxyphenyl)amino]butanoic acid, as a hypothetical inhibitor of IDO1. By systematically determining the IC50, identifying the mechanism of inhibition, and calculating the intrinsic Ki value, researchers can generate the foundational data required for further drug development efforts. Comparing these empirical results against a well-known standard like Epacadostat provides essential context for evaluating the compound's potency and potential. This structured approach ensures scientific rigor and produces reliable, comparable data critical for advancing promising compounds from the bench to potential clinical applications.

References

  • Enzyme Inhibitor Terms and Calculations. MilliporeSigma.

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Michaelis-Menten kinetics and inhibition. Fiveable.

  • Epacadostat | INCB 024360 | IDO1 Inhibitor. TargetMol.

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.

  • Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. PMC.

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. ACEMedical.

  • Epacadostat (INCB024360) | IDO1 Inhibitor. Selleck Chemicals.

  • IDO1 in cancer: a Gemini of immune checkpoints. PMC.

  • Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. MDPI.

  • An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors. Benchchem.

  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedchemExpress.

  • Epacadostat (INCB024360, CAS Number: 1204669-58-8). Cayman Chemical.

  • IDO1 - An intracellular target for cancer therapy. Fortis Life Sciences.

  • What are IDO1 modulators and how do they work? Tocris.

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience.

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.

  • The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. MDPI.

  • Lecture 19: Enzyme Inhibition & Analysis of Inhibition. Carnegie Mellon University.

  • Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. DATBooster.

  • Enzyme inhibition and kinetics graphs (article). Khan Academy.

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate.

  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.

  • Enzyme Inhibitor Terms and Calculations. Merck Millipore.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. Sigma-Aldrich.

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology.

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.

  • Computing Ki for a Competitive Enzyme Inhibitor. GraphPad.

  • Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes. PubMed.

  • Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. ACS Pharmacology & Translational Science.

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • Overview of the IDO metabolic pathway. ResearchGate.

Sources

Validation

assessing the selectivity of 2-[(3-Methoxyphenyl)amino]butanoic acid for its primary target

Technical Comparison Guide: Selectivity Profiling of 2-[(3-Methoxyphenyl)amino]butanoic Acid Executive Summary & Strategic Positioning 2-[(3-Methoxyphenyl)amino]butanoic acid is a synthetic structural analog of Lactisole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selectivity Profiling of 2-[(3-Methoxyphenyl)amino]butanoic Acid

Executive Summary & Strategic Positioning

2-[(3-Methoxyphenyl)amino]butanoic acid is a synthetic structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole is the industry standard for inhibiting sweet taste sensation, it suffers from "sweet-water aftertaste" (rebound agonism) and non-selectivity toward the shared T1R3 subunit, potentially affecting Umami perception.

This guide provides a rigorous framework for assessing whether 2-[(3-Methoxyphenyl)amino]butanoic acid offers superior selectivity for the Sweet Heterodimer (T1R2/hT1R3) over the Umami Heterodimer (T1R1/hT1R3) and distinct metabolic off-targets (PPARs/COX).

Why This Matters: The T1R3 subunit is promiscuous. It functions in both sweet (T1R2/T1R3) and umami (T1R1/T1R3) detection. A true "Sweet Inhibitor" must bind the T1R3 Transmembrane Domain (TMD) in a way that conformationally locks only the T1R2-paired complex, or binds the T1R2 subunit specifically.

Comparative Analysis: 3-MPABA vs. Established Alternatives

The following table contrasts the target compound with the current "Gold Standards" in taste modulation.

Feature2-[(3-Methoxyphenyl)amino]butanoic acid Lactisole (Standard)Gymnemic Acid (Natural)
Chemical Class N-Aryl Amino AcidPhenoxy-propanoic AcidTriterpene Glycoside
Binding Site T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)T1R3 TMD (putative)
Sweet Selectivity High (Theoretical - requires validation)Low (Inhibits Umami via T1R3)High (Slow onset)
Kinetic Profile Fast Onset / Fast WashoutFast Onset / Rebound Agonism Slow Onset / Long Duration
Key Off-Target COX-1/COX-2 (due to N-aryl structure)Fibrates/PPAR (structural homology)Non-specific adsorption
Solubility Moderate (pH dependent)High (Sodium Salt)Low (Complex mixture)

Validating Selectivity: The Experimental Logic

To validate this compound, you cannot simply run a sweet inhibition assay. You must prove it does not inhibit Umami (T1R1/T1R3) despite binding the shared T1R3 subunit.

A. The Signaling Pathway Context

The diagram below illustrates the shared subunit architecture that complicates selectivity.

T1R_Signaling Ligand_Sweet Sweet Ligand (Sucrose/Sucralose) T1R2 T1R2 Subunit (Sweet Specific) Ligand_Sweet->T1R2 Ligand_Umami Umami Ligand (L-Glu + IMP) T1R1 T1R1 Subunit (Umami Specific) Ligand_Umami->T1R1 Heterodimer_Sweet T1R2/T1R3 (Sweet Receptor) T1R2->Heterodimer_Sweet Heterodimer_Umami T1R1/T1R3 (Umami Receptor) T1R1->Heterodimer_Umami T1R3 T1R3 Subunit (SHARED ANCHOR) T1R3->Heterodimer_Sweet T1R3->Heterodimer_Umami G_Protein Gα-Gustducin / Gα14 Heterodimer_Sweet->G_Protein Heterodimer_Umami->G_Protein Target 2-[(3-Methoxyphenyl)amino] butanoic acid Target->T1R3 Binds TMD Target->Heterodimer_Sweet Inhibits Target->Heterodimer_Umami SELECTIVITY CHECK (Must NOT Inhibit) PLC PLCβ2 Activation G_Protein->PLC Ca Intracellular Ca2+ Release (FLIPR Signal) PLC->Ca

Figure 1: The Selectivity Challenge. The target compound binds the shared T1R3 subunit. True selectivity requires conformational bias that affects the T1R2/T1R3 complex while leaving T1R1/T1R3 functional.

Detailed Experimental Protocol: The "Double-Heterodimer" Screen

To ensure data integrity, this protocol uses a Calcium Flux Assay (FLIPR) in stable cell lines. This is superior to sensory panels for initial screening as it eliminates subjective bias.

Phase 1: The Primary Screen (Sweet Inhibition)
  • Objective: Determine IC50 against hT1R2/hT1R3.

  • Cell Line: HEK293T stably expressing hT1R2, hT1R3, and Gα15 (promiscuous G-protein to couple GPCR to Calcium).

Step-by-Step Methodology:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Calcium-4 or Fluo-4 AM dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition (Pre-incubation): Add 2-[(3-Methoxyphenyl)amino]butanoic acid (dissolved in DMSO/Buffer) 15 minutes prior to agonist.

    • Concentration Range: 0.1 µM to 100 µM (Log scale).

  • Agonist Stimulation: Inject Sucralose (1 mM) or Aspartame (2 mM) (EC80 concentrations).

  • Readout: Measure Relative Fluorescence Units (RFU) (Ex 488nm / Em 525nm).

  • Calculation: Calculate % Inhibition relative to Vehicle (DMSO) control.

Phase 2: The Counter-Screen (Umami Selectivity)
  • Objective: Confirm the compound does not inhibit hT1R1/hT1R3.

  • Cell Line: HEK293T stably expressing hT1R1 , hT1R3, and Gα15.

Critical Modification:

  • Repeat the steps from Phase 1, but change the Agonist to L-Glutamate (5 mM) + IMP (0.5 mM) .

  • Success Metric: The IC50 for Umami should be >10x higher than the IC50 for Sweet. If inhibition is equipotent, the compound is a non-selective T1R3 antagonist (like Lactisole).

Phase 3: Safety & Off-Target Profiling (COX/PPAR)

Because the structure (N-aryl amino acid) resembles NSAIDs (like Mefenamic acid), you must rule out COX inhibition to avoid gastric toxicity or bleeding risks in potential oral applications.

  • Assay: COX-1/COX-2 Inhibitor Screening Kit (Fluorometric).

  • Standard: Compare against Indomethacin.

Data Interpretation & Decision Matrix

Use this logic flow to interpret your FLIPR results.

Decision_Matrix Start FLIPR Data Analysis Sweet_IC50 Is Sweet IC50 < 10 µM? Start->Sweet_IC50 Umami_Check Check Umami Inhibition (Counter Screen) Sweet_IC50->Umami_Check Yes Fail_Potency DISCARD: Low Potency Sweet_IC50->Fail_Potency No Selectivity_Calc Calculate Selectivity Ratio: IC50(Umami) / IC50(Sweet) Umami_Check->Selectivity_Calc Fail_Selectivity CLASSIFY: General T1R3 Antagonist (Lactisole-like) Selectivity_Calc->Fail_Selectivity Ratio < 5 Pass_Candidate ADVANCE: Selective T1R2/3 Modulator Selectivity_Calc->Pass_Candidate Ratio > 10

Figure 2: Decision Matrix for Lead Optimization. A ratio >10 indicates the compound has successfully differentiated the T1R2/T1R3 pocket from the T1R1/T1R3 pocket.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor." Chemical Senses.

  • Maillet, E., et al. (2009). "Structure-Function Studies of T1R3 Transmembrane Domain." Journal of Medicinal Chemistry.

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences.

Comparative

Publish Comparison Guide: Reproducibility of T1R3 Antagonism using 2-[(3-Methoxyphenyl)amino]butanoic Acid

The following guide details the experimental reproducibility, mechanistic profiling, and comparative performance of 2-[(3-Methoxyphenyl)amino]butanoic acid , a structural analog of the established sweet taste inhibitor L...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental reproducibility, mechanistic profiling, and comparative performance of 2-[(3-Methoxyphenyl)amino]butanoic acid , a structural analog of the established sweet taste inhibitor Lactisole .

This guide addresses the specific challenges in reproducing data with Class C GPCR modulators, focusing on the Transmembrane Domain (TMD) of the T1R3 subunit.

Executive Summary & Compound Profile

2-[(3-Methoxyphenyl)amino]butanoic acid is a synthetic small molecule belonging to the phenoxy-alkanoic acid class of chemosensory modulators. Structurally, it is an amino-analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), the gold-standard sweet taste inhibitor.

While Lactisole is widely used to block the sweet taste receptor (T1R2/T1R3), this specific butanoic acid derivative is often utilized in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the T1R3 Transmembrane Domain (TMD).

Primary Application: Negative Allosteric Modulation (NAM) of the human T1R2/T1R3 sweet taste receptor. Mechanism: Binds to the TMD of the T1R3 subunit, stabilizing the receptor in an inactive conformation, thereby blocking activation by sugars (sucrose, glucose) and high-potency sweeteners (sucralose, aspartame).

Comparative Performance Analysis

To ensure experimental validity, this compound must be benchmarked against established alternatives. The following table contrasts it with the industry standard (Lactisole) and a natural alternative (Gymnemic Acid).

Feature2-[(3-Methoxyphenyl)amino]butanoic acid Lactisole (Standard)Gymnemic Acid
Target Site T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)T1R3 TMD & VFT (Complex)
Mechanism Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM)NAM / Orthosteric Blocker
Species Specificity Human/Primate Specific Human/Primate Specific Broad (Mammalian)
pH Sensitivity High (pKa ~4.5)High (pKa ~3.8)Low
Kinetics Fast Onset / Fast WashoutFast Onset / Fast WashoutSlow Onset / Long Lingering
Solubility DMSO, EthanolWater (Na-salt), EthanolWater, DMSO
Common Artifact False Negative in Rodent Models False Negative in Rodent Models Non-specific membrane effects

Critical Insight: The most common cause of "failed" reproducibility with this compound is testing it in rodent models (mice/rats). The T1R3 TMD binding pocket in rodents differs by critical residues (e.g., Ala733 in humans vs. Val733 in mice), rendering them insensitive to this class of inhibitors.

Critical Reproducibility Factors (The "Why" Behind the Protocol)

Achieving reproducible IC50 values requires strict control over three variables often overlooked in general screening protocols.

A. The "Rodent Trap" (Species Specificity)
  • Observation: Experimental results show 0% inhibition in wild-type mouse behavioral assays but >80% inhibition in human sensory panels or humanized-receptor cell lines.

  • Causality: The compound relies on specific hydrophobic interactions within the T1R3 TMD. Rodent T1R3 lacks the specific "lock" residues required for the phenyl ring of the inhibitor to bind.

  • Correction: ALWAYS use humanized cell lines (HEK293 expressing hT1R2/hT1R3) or transgenic mice expressing human T1R3 for in vivo work.

B. The "Protonation Trap" (pH Dependence)
  • Observation: Potency fluctuates wildly between assays run at pH 7.4 (physiological) vs. pH 6.0 (saliva-like).

  • Causality: As a carboxylic acid, the compound exists in equilibrium between its protonated (uncharged) and deprotonated (anionic) forms. The protonated form is more lipophilic and may access the TMD binding pocket more effectively, or the binding site itself may have pH-dependent residues.

  • Correction: Standardize assay buffer pH to 7.4 ± 0.05 for calcium flux assays. For sensory correlation, match the pH to the matrix (usually pH 3-4 for beverages), noting that potency will shift.

C. Solvent Interference (DMSO vs. Ethanol)
  • Observation: High background signals or cell toxicity in FLIPR assays.

  • Causality: High concentrations of DMSO (>0.5%) can perturb the cell membrane, causing non-specific calcium leakage that masks the NAM effect.

  • Correction: Dissolve stock in 100% DMSO, but ensure final assay concentration is <0.1% . Include a "Vehicle Only" control to subtract baseline drift.

Experimental Protocol: Calcium Flux Assay (hT1R2/hT1R3)

This protocol is designed to validate the antagonistic activity of 2-[(3-Methoxyphenyl)amino]butanoic acid against a sucrose agonist.

System: HEK293T cells transiently transfected with human T1R2, human T1R3, and G


15 (promiscuous G-protein to couple Gs/Gi receptors to Calcium release).
Step-by-Step Methodology
  • Transfection (Day 0):

    • Seed HEK293T cells at 20,000 cells/well in a 96-well black-wall plate.

    • Transfect with plasmids: hT1R2 : hT1R3 : G

      
      15 (Ratio 1:1:0.5) using Lipofectamine.
      
    • Control: Mock transfected cells (Empty Vector).

  • Dye Loading (Day 2):

    • Remove culture media. Wash 1x with Assay Buffer (HBSS, 20mM HEPES, pH 7.4).

    • Load cells with Fluo-4 AM (calcium indicator) supplemented with Probenecid (2.5 mM) to prevent dye leakage.

    • Incubate: 45 min at 37°C, then 15 min at Room Temp (dark).

  • Compound Preparation:

    • Agonist: Sucrose (100 mM final concentration).

    • Antagonist: Prepare 2-[(3-Methoxyphenyl)amino]butanoic acid serial dilutions (0.1

      
      M to 1 mM) in Assay Buffer.
      
    • Note: Adjust pH of the antagonist solution back to 7.4 if high concentrations shift acidity.

  • Measurement (FLIPR / FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Addition A (Pre-incubation): Add Antagonist. Record for 60 seconds. (Check for agonist activity—should be flat).

    • Addition B (Stimulation): Add Sucrose (Agonist). Record for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Normalize response to Sucrose-only control (100%).

    • Plot % Inhibition vs. Log[Antagonist] to determine IC50.

Visualization of Mechanism & Workflow

Diagram 1: T1R2/T1R3 Signaling & Inhibition Pathway

This diagram illustrates the G-protein coupled pathway and the specific intervention point of the antagonist.

G cluster_membrane Cell Membrane T1R2 T1R2 Subunit (VFT Domain) Complex Heterodimer Receptor T1R2->Complex T1R3 T1R3 Subunit (TMD Domain) T1R3->Complex GPro G-alpha-15 (G-Protein) Complex->GPro Activation Ligand Sucrose (Agonist) Ligand->T1R2 Binds VFT Inhibitor 2-[(3-Methoxyphenyl) amino]butanoic acid (NAM) Inhibitor->T1R3 Blocks TMD (Stabilizes Inactive State) PLC PLC-beta-2 GPro->PLC Stimulates IP3 IP3 Production PLC->IP3 Catalyzes ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Calcium Release (Fluorescence) ER->Ca Release

Caption: Mechanism of Action. The inhibitor binds the T1R3 Transmembrane Domain (TMD), preventing the conformational change required for G-protein activation, despite Sucrose binding to T1R2.

Diagram 2: Experimental Workflow for Reproducibility

This diagram outlines the critical steps to avoid common failure modes.

Workflow Step1 1. Cell Preparation HEK293T + hT1R2/hT1R3/Ga15 (Avoid Rodent Cells!) Step2 2. Dye Loading Fluo-4 AM + Probenecid (Prevent Dye Leakage) Step1->Step2 Step3 3. Compound Prep Dissolve in DMSO -> Dilute in Buffer (Final DMSO < 0.1%, pH 7.4) Step2->Step3 Step4 4. Pre-Incubation Add Inhibitor -> Wait 60s (Allow TMD Binding) Step3->Step4 Step5 5. Stimulation Add Sucrose (Agonist) Measure Ca2+ Flux Step4->Step5 Decision Result Check Step5->Decision Success Valid IC50 Curve Decision->Success Sigmoidal Response Fail No Inhibition? Decision->Fail Flat Line Debug Check Species (Human?) Check pH Check Agonist Conc. Fail->Debug

Caption: Validated Workflow. Critical control points (Species, pH, Pre-incubation) are highlighted to ensure assay reproducibility.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2][3] Journal of Biological Chemistry.

  • Xu, H., et al. (2004).[4] "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences.

  • Winnig, M., et al. (2007).[4] "Artificial Sweeteners and the Sweet Taste Receptor."[3][5][6] Chemosensory Systems.

  • Maillet, E.L., et al. (2009). "Structure-Activity Relationship of Sweet Taste Inhibitors." Chemical Senses.

Sources

Validation

A Researcher's Guide to Validating Anti-Cancer Activity Using Pharmacological Inhibitors of Signaling Pathways

In the landscape of cancer drug discovery, identifying a compound with potent anti-proliferative activity is just the beginning. The critical next step is to validate that this activity is achieved through the intended m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer drug discovery, identifying a compound with potent anti-proliferative activity is just the beginning. The critical next step is to validate that this activity is achieved through the intended mechanism of action. Pharmacological inhibitors of specific signaling pathways are indispensable tools in this process, allowing researchers to dissect the molecular underpinnings of a novel drug's efficacy. This guide provides an in-depth, technical overview of how to leverage these inhibitors to build a robust, evidence-based case for a compound's anti-cancer activity, focusing on two of the most frequently dysregulated pathways in human cancers: PI3K/AKT/mTOR and MAPK/ERK.

The Principle of On-Target Validation

The central premise of using pharmacological inhibitors for validation is to demonstrate that a novel anti-cancer agent's effect is dependent on a specific signaling pathway.[1] If a new compound is hypothesized to function by inhibiting a particular kinase, for instance, then co-treatment with a known inhibitor of that same pathway should not produce a synergistic effect. Conversely, if the new compound's efficacy is diminished or abrogated in the presence of a pathway inhibitor, it strongly suggests that the compound's mechanism of action converges on that pathway.[1] This approach, when combined with direct measures of target engagement, provides a powerful method for mechanistic validation.

Section 1: The PI3K/AKT/mTOR Pathway - A Core Regulator of Cell Growth and Survival

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling network is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[3]

Visualizing the PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition TSC2->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

A Comparative Guide to Common PI3K Pathway Inhibitors

Choosing the right inhibitor is critical for generating clean, interpretable data. An ideal inhibitor is potent, specific, and well-characterized. However, all inhibitors have limitations, including potential off-target effects.[4] It is crucial to be aware of these and to use inhibitors at appropriate concentrations, typically around their IC50 value for the intended target.

InhibitorTarget(s)On-Target IC50Key Off-Targets / NotesCommercial Source (Example)
LY294002 Pan-Class I PI3K (α, β, δ)α: 0.5-1.4 µM, β: 0.97 µM, δ: 0.57 µM[5][6][7]Also inhibits mTOR, DNA-PK, CK2.[5][8] Less stable in solution than newer inhibitors.Selleck Chemicals (Cat# S1105)[5]
Wortmannin Pan-Class I PI3K~2-5 nMIrreversible inhibitor with broad off-target effects. Unstable in aqueous solutions.Tocris Bioscience (Cat# 1232)
Buparlisib (BKM120) Pan-Class I PI3K (α, β, δ, γ)α: 52 nM, β: 166 nM, δ: 116 nM, γ: 262 nM[9]Can cross the blood-brain barrier. Off-target effects on tubulin at higher concentrations.[4]Selleck Chemicals (Cat# S2247)
Alpelisib (BYL719) PI3Kα-specific5 nM[10]Highly specific for the p110α isoform. Sensitivity is often linked to PIK3CA mutation status.[10]Selleck Chemicals (Cat# S2814)
Rapamycin (Sirolimus) mTORC1~0.1 nMHighly specific for mTORC1. Often used to delineate mTOR-specific effects downstream of AKT.Tocris Bioscience (Cat# 1292)

Section 2: The MAPK/ERK Pathway - A Central Hub for Cell Proliferation and Differentiation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus, primarily regulating cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.

Visualizing the MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TFs Transcription Factors (e.g., c-Myc, AP-1) ERK->TFs Activation Proliferation Cell Proliferation & Differentiation TFs->Proliferation

Caption: The MAPK/ERK signaling cascade.

A Comparative Guide to Common MAPK Pathway Inhibitors

The MAPK/ERK pathway offers multiple nodes for inhibition, from the upstream kinases like RAF to the central players MEK and ERK. The choice of inhibitor often depends on the specific genetic context of the cancer cells being studied.

InhibitorTarget(s)On-Target IC50Key Off-Targets / NotesCommercial Source (Example)
Vemurafenib (PLX4032) BRAFV600E~31 nMHighly selective for the V600E mutant form of BRAF. Can paradoxically activate the pathway in BRAF wild-type cells.Selleck Chemicals (Cat# S1267)
U0126 MEK1/2MEK1: 72 nM, MEK2: 58 nM[12]Highly selective MEK inhibitor.[12] Note that some off-target effects on calcium entry have been reported at higher concentrations.[13]Selleck Chemicals (Cat# S1102)[12]
Trametinib (GSK1120212) MEK1/2MEK1: 0.7 nM, MEK2: 0.9 nM[11]Allosteric, non-ATP-competitive inhibitor. The first FDA-approved MEK inhibitor.[11]Selleck Chemicals (Cat# S2673)
SB203580 p38 MAPK (α, β)p38α: 50 nM, p38β2: 500 nMSelective for p38 isoforms over other MAPKs like JNK and ERK.Tocris Bioscience (Cat# 1202)

Section 3: Experimental Workflow for Validating On-Target Activity

A rigorous experimental workflow is essential for building a compelling case for a new compound's mechanism of action. This workflow should include assessments of target engagement, cellular viability, and apoptosis.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line (Known Pathway Status) treatment Treat with Novel Compound +/- Pathway Inhibitor start->treatment western Western Blot: Target Engagement (p-AKT, p-ERK) treatment->western viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis interpretation Correlate Pathway Inhibition with Phenotypic Outcome western->interpretation viability->interpretation apoptosis->interpretation end Validate Mechanism of Action interpretation->end

Caption: A typical workflow for validating anti-cancer activity.

Experimental Protocols
1. Assessing Target Engagement with Western Blotting

Causality and Trustworthiness: Western blotting provides direct evidence that a pharmacological inhibitor is engaging its intended target within the signaling cascade. By measuring the phosphorylation status of key downstream proteins (e.g., p-AKT, p-ERK), you can confirm that the pathway is indeed being modulated as expected. It's crucial to include both positive and negative controls to ensure the validity of your results.[14][15][16] A positive control, such as a cell line with known high expression of the target protein, confirms that your antibody and detection system are working correctly.[14][16] A negative control, like a knockout/knockdown cell line or a tissue known not to express the protein, validates the specificity of your antibody.[14][16]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat with the specific pathway inhibitor (e.g., LY294002 or U0126) for 1-2 hours, followed by treatment with your novel compound for the desired time.

  • Serum Starvation (Optional but Recommended): For many kinase signaling pathways, a period of serum starvation (e.g., 3-6 hours or overnight in serum-free media) prior to treatment can help to reduce basal signaling activity, making the effects of your compound and inhibitors more pronounced.[17][18][19][20]

  • Lysate Preparation: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.[21]

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer.[15] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[15][16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21] Incubate the membrane with a primary antibody specific for the phosphorylated form of your target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.[15]

  • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST to remove unbound primary antibody.[16] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) or a housekeeping protein like β-actin or GAPDH.[1]

2. Measuring Cell Viability

Causality and Trustworthiness: Cell viability assays, such as the MTT assay, quantify the metabolic activity of cells, which serves as a proxy for the number of viable cells.[5][22] By comparing the effects of your novel compound alone versus in combination with a pathway inhibitor, you can determine if the observed cytotoxicity is dependent on that pathway.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your novel compound, the pathway inhibitor, and the combination of both. Include vehicle-only wells as a negative control. Incubate for a period relevant to your compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][22]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. Quantifying Apoptosis with Annexin V/PI Staining

Causality and Trustworthiness: Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[12]

Step-by-Step Annexin V/PI Flow Cytometry Protocol:

  • Cell Treatment: Treat cells with your novel compound, the pathway inhibitor, and the combination as described for the viability assay.

  • Cell Harvesting: After the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding of Annexin V to PS and PI to nucleic acids.[24]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the FITC at 488 nm and measure the emission at ~530 nm, and excite the PI and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Section 4: A Case Study in Action - Validating a Novel Anti-Cancer Agent

A hypothetical case study illustrates how these principles and protocols are applied in practice. A newly synthesized compound, "Compound X," shows potent anti-proliferative activity against a colorectal cancer cell line known to have a KRAS mutation, which leads to constitutive activation of the MAPK/ERK pathway.

  • Hypothesis: Compound X exerts its anti-cancer effects by inhibiting a downstream effector in the MAPK/ERK pathway.

  • Experimental Design:

    • Target Engagement: The colorectal cancer cells are treated with Compound X, the MEK inhibitor U0126, and a combination of both. Western blotting is performed to assess the phosphorylation of ERK (p-ERK).

    • Phenotypic Assays: Cell viability (MTT) and apoptosis (Annexin V/PI) assays are conducted with the same treatment groups.

  • Expected Results and Interpretation:

    • Western Blot: Treatment with Compound X alone leads to a significant reduction in p-ERK levels, similar to the effect of U0126. The combination of Compound X and U0126 shows no further decrease in p-ERK compared to either agent alone. This suggests that both compounds act on the same pathway.

    • MTT Assay: Compound X and U0126 each reduce cell viability in a dose-dependent manner. The combination of the two does not show a synergistic or additive effect, indicating that they are not acting on independent pathways.

    • Annexin V/PI Assay: Both Compound X and U0126 induce a significant increase in the percentage of apoptotic cells. The combination treatment does not lead to a further increase in apoptosis.

Conclusion

Validating the mechanism of action of a novel anti-cancer compound is a cornerstone of preclinical drug development. The judicious use of well-characterized pharmacological inhibitors of key signaling pathways, such as PI3K/AKT/mTOR and MAPK/ERK, provides a robust framework for this validation process. By integrating direct measures of target engagement with phenotypic assays of cell viability and apoptosis, researchers can build a compelling, multi-faceted case for their compound's on-target activity. This rigorous, evidence-based approach is critical for advancing promising new anti-cancer agents from the laboratory to the clinic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). Bio-protocol. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • LY 294002 hydrochloride (1130) by Tocris, Part of Bio-Techne. (n.d.). Bio-Techne. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (2016, January 11). ResearchGate. [Link]

  • Stepwise Western Blot Protocol for Lab Researchers. (2025, November 14). AstorScientific. [Link]

  • Taking Control of Your Western Blotting Troubles. (2019, May 11). Bio-Rad Antibodies. [Link]

  • Your Western Blot Might Be Lying: 3 Essential Controls You Can't Afford to Skip. (2026, January 16). BenchSci. [Link]

  • Is it necessary to serum starve cells before treating with a kinase inhibitor? (2015, October 9). ResearchGate. [Link]

  • LY294002 PI3K inhibidor | CAS 154447-36-6. (2024, May 22). Selleck.es. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2023, January 23). MDPI. [Link]

  • Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. (n.d.). PMC - NIH. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • MEK inhibitor IC50 measurements and residence time are influenced by... (n.d.). ResearchGate. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021, March 27). MDPI. [Link]

  • PI3K and Cancer: Lessons, Challenges and Opportunities. (n.d.). PMC - NIH. [Link]

  • Can anyone explain the use of serum starvation in IP3K/Akt experiments? (2014, June 12). ResearchGate. [Link]

  • LY294002. (n.d.). LabNet Biotecnica. [Link]

  • Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches. (n.d.). PMC. [Link]

  • Current Development Status of MEK Inhibitors. (n.d.). PMC. [Link]

  • Drug Repurposing in Cancer Treatment: Exploring Case Studies and Revolutionary Approaches. (2023, December 2). PEXACY International Journal of Pharmaceutical Science. [Link]

  • A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. (2025, June 6). MDPI. [Link]

  • Serum starvation: caveat emptor. (n.d.). Physiology.org. [Link]

  • Activation of PAK2 by Serum Starvation Sensitizes its Response to Insulin Treatment in Adipocyte 3T3-L1 Cells. (2016, June 13). Walsh Medical Media. [Link]

  • A role for AMPK in increased insulin action after serum starvation. (n.d.). PMC. [Link]

  • Distinct Mechanisms for Inhibition of SARS-CoV-2 Main Protease: Dimerization Promoted by Peptidomimetic Inhibitors and Disrupted by Ebselen. (2026, February 17). eLife. [Link]

  • A Critical Examination of Drug Discovery and its Complex Interplay with the Human Body: A Review. (n.d.). [Link]

  • Off-target effects of MEK inhibitors. (n.d.). PMC - NIH. [Link]

  • Pharmacodynamic Interactions: Mechanisms, Clinical Trial Insights, and Patent Perspectives. (2025, October 10). [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024, January 1). ResearchGate. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PMC - NIH. [Link]

  • A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. (2023, September 24). [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. [Link]

  • An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation. (2025, January 18). PMC. [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. (n.d.). MDPI. [Link]

Sources

Comparative

Comparative Guide: Binding Affinity &amp; Kinetic Profiling of Small Molecule Inhibitors

: A Technical Comparison of SPR, ITC, and MST Methodologies Executive Summary: The Shift to Residence Time In modern drug discovery, the equilibrium dissociation constant ( ) is no longer the sole metric of success.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026


: A Technical Comparison of SPR, ITC, and MST Methodologies

Executive Summary: The Shift to Residence Time

In modern drug discovery, the equilibrium dissociation constant (


) is no longer the sole metric of success.[1] While 

defines the concentration required for 50% target occupancy, it fails to describe the duration of that occupancy.

Field data increasingly suggests that Drug-Target Residence Time (


) is a superior predictor of in vivo efficacy than thermodynamic affinity alone.[2] A compound with a slow dissociation rate (long residence time) can maintain target inhibition even after systemic clearance, a phenomenon known as "insurmountable antagonism."

This guide objectively compares the three dominant technologies for measuring these interactions—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and MicroScale Thermophoresis (MST) —to help you select the correct tool for your lead optimization.[3]

Technology Standoff: SPR vs. ITC vs. MST[3][4][5][6][7]

We are often asked: "Which instrument gives the 'real'


?" The answer depends on what physical property you are measuring: mass change (SPR), heat change (ITC), or thermophoretic mobility (MST).
Comparative Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) MicroScale Thermophoresis (MST)
Primary Output Kinetics (

) & Affinity (

)
Thermodynamics (

) & Affinity (

)
Affinity (

)
Labeling Label-free (Ligand immobilized)Label-free (True solution)Fluorescent label often required
Sample Consumption Low (5–50 µg protein)High (200–1000 µg protein)Ultra-Low (<1 µg protein)
Throughput High (Automated 96/384 plates)Low (1 sample per hour)Medium (Capillary based)
Sensitivity High (pM to mM range)Medium (nM to µM range)High (pM to mM range)
Artifact Risk Surface immobilization effects; Mass transport limitationsBuffer mismatch heats; Solubility limitsFluorescent interference; Aggregation
Best For... Lead Optimization (Ranking by residence time)Mechanism of Action (Stoichiometry & enthalpy)Difficult Targets (Membrane proteins, IDPs)
Expert Insight:
  • Choose SPR when you need to differentiate hits with similar

    
     values but different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off).
    
  • Choose ITC as the "Gold Standard" validator to confirm stoichiometry. If SPR says

    
     nM but ITC says no binding, your SPR signal is likely non-specific binding to the matrix.
    
  • Choose MST for membrane proteins or when immobilization destroys protein activity.

Decision Framework: Selecting the Right Workflow

The following decision tree illustrates the logical flow for selecting an assay method based on sample constraints and data requirements.

MethodSelection Start Start: Define Goal NeedKinetics Need Kinetics? (kon/koff) Start->NeedKinetics ImmobOk Can Target be Immobilized? NeedKinetics->ImmobOk Yes SamplePrecious Is Sample Limited (<10µg)? NeedKinetics->SamplePrecious No (Affinity only) UseSPR USE SPR (Biacore/Octet) ImmobOk->UseSPR Yes UseMST USE MST (Monolith) ImmobOk->UseMST No (Solution phase) SamplePrecious->UseMST Yes UseITC USE ITC (MicroCal) SamplePrecious->UseITC No (Need Thermodynamics)

Figure 1: Strategic decision tree for selecting binding affinity technologies based on kinetic needs and sample availability.

Deep Dive Protocol: Surface Plasmon Resonance (SPR)[3][4][5][8][9][10][11]

SPR is the industry standard for small molecule kinetics.[4][5] However, poor experimental design leads to "false binders." Below is a self-validating protocol for a Biacore-style system.

Phase 1: Surface Preparation (The Critical Step)

Objective: Immobilize the protein target (Ligand) while maintaining activity.

  • Chip Selection: Use a CM5 (Carboxymethyl dextran) chip for standard proteins. Use SA (Streptavidin) chips for biotinylated targets to avoid amine-coupling inactivation.

  • pH Scouting: Dilute protein into 10 mM Sodium Acetate at pH 4.0, 4.5, 5.0, and 5.5. Inject over an unactivated surface. Choose the highest pH that still yields distinct pre-concentration (electrostatic attraction).

  • Immobilization: Target a low density (

    
     RU for kinetics) to prevent Mass Transport Limitation (MTL) .
    
    • Calculation:

      
      
      
    • Why? If

      
       is too high, the binding rate is limited by diffusion, not the interaction itself, skewing 
      
      
      
      .
Phase 2: Kinetic Assay (Single-Cycle Kinetics)

Context: Single-Cycle Kinetics (SCK) is preferred over Multi-Cycle because it requires no regeneration steps that might damage the protein.

Workflow:

  • Buffer: Use HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant).

    • Crucial: Match the DMSO concentration in the running buffer exactly to the sample (usually 1-2%). A 1% DMSO mismatch causes bulk refractive index shifts that mask small molecule binding.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk shifts.

  • The Injection Loop:

    • Inject 5 increasing concentrations of the inhibitor (e.g., 0.1x, 0.3x, 1x, 3x, 10x

      
      ).
      
    • Do NOT regenerate between injections.[6]

    • Allow a long dissociation phase (10–20 mins) after the final high-concentration injection to accurately measure

      
      .
      
Phase 3: Data Analysis
  • Zeroing: Subtract the Reference Channel (unmodified surface) from the Active Channel.

  • Blanking: Subtract "Buffer Only" injections (Double Referencing) to remove systematic drift.

  • Fitting: Fit data to a 1:1 Langmuir Binding Model.

    • Quality Check: The

      
       value should be 
      
      
      
      of
      
      
      . If residuals show a systematic wave, check for heterogeneity or mass transport issues.

Visualizing the SPR Sensorgram

Understanding the shape of the curve is vital for troubleshooting.

SPR_Sensorgram Baseline Baseline (Buffer Flow) Association Association Phase (Analyte Injection) Curve rises based on kon Baseline->Association Start Injection Equilibrium Equilibrium (Steady State) Rate In = Rate Out Association->Equilibrium Time Dissociation Dissociation Phase (Wash with Buffer) Curve decays based on koff Equilibrium->Dissociation Stop Injection Dissociation->Association If Single-Cycle (Next Conc) Regeneration Regeneration (Remove remaining analyte) Dissociation->Regeneration If Multi-Cycle

Figure 2: Phases of an SPR sensorgram. The curvature during Association determines


, while the decay slope during Dissociation determines 

.

Troubleshooting & Scientific Integrity

The "Sticky Compound" Problem

Small molecules are often hydrophobic.

  • Symptom: Square-wave binding profiles (instant on/off) with signal exceeding theoretical

    
    .
    
  • Cause: Non-specific binding to the reference surface or aggregation.

  • Solution: Add 0.05% Tween-20 or P20 to the buffer. Use a "Super-Reference" (e.g., immobilize a non-interacting protein like BSA on the reference channel rather than leaving it empty).

The "No Heat" ITC Problem
  • Symptom: SPR shows binding, but ITC shows flat peaks.

  • Cause: The binding might be entropically driven (

    
    ) with near-zero enthalpy (
    
    
    
    ).
  • Solution: Change the experimental temperature.

    
     is temperature-dependent. Running ITC at a different temperature often reveals the signal.
    

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization.

  • Giannetti, A. M. (2011). From experimental design to data analysis: practical guidelines for small molecule interaction kinetics using surface plasmon resonance. Methods in Enzymology.

  • Doyle, M. L., & Dufour, E. (2011). Principles and Applications of Isothermal Titration Calorimetry in Drug Discovery. Methods in Molecular Biology.

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis.

  • Comparison of Biomolecular Interaction Techniques. (2018). XanTec Bioanalytics White Paper.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[(3-Methoxyphenyl)amino]butanoic acid

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-[(3-Methoxyphenyl)amino]butanoic acid .[1] Disclaimer: This content is designed for research and development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-[(3-Methoxyphenyl)amino]butanoic acid .[1]

Disclaimer: This content is designed for research and development professionals. It synthesizes chemical safety principles based on Structure-Activity Relationships (SAR) and standard industrial hygiene practices for N-aryl amino acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Chemical Hazard Deconstruction (The "Why")

To select the correct PPE, we must first understand the molecular behavior of 2-[(3-Methoxyphenyl)amino]butanoic acid. We do not rely on generic labels; we analyze the functional groups to predict risk.

  • The Acidic Moiety (Carboxylic Acid): The butanoic acid tail provides a proton source (

    
    ).[1] This creates a risk of contact dermatitis  and eye irritation . In high concentrations or wet environments, it can cause tissue damage similar to other organic acids.
    
  • The N-Aryl Core (Anisidine Derivative): The nitrogen atom is bonded to a 3-methoxyphenyl ring. This structure mimics m-anisidine , a known toxic compound (Acute Toxicity, Category 3).

    • Risk:[2][3][4] Aromatic amines can penetrate intact skin.

    • Systemic Effect:[3][4] Potential for methemoglobinemia (interference with oxygen transport in blood) if absorbed in significant quantities.

  • Physical State: Typically a solid powder.[5] Electrostatic charging during weighing can cause particle dispersion, creating an inhalation hazard .

Personal Protective Equipment (PPE) Matrix

The following equipment is mandatory for all procedures involving the neat (pure) substance.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile Rubber (0.11 mm min) Standard protection against incidental splashes.[1]
Hand (Secondary) Double-Gloving or Laminate Critical: Aromatic amines can permeate thin nitrile.[1] For prolonged handling (>15 mins) or solution preparation, wear a laminate inner glove (e.g., Silver Shield®) or double-glove to prevent permeation.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the fine powder nature and acidic potential. Goggles seal the eyes from airborne dust and corrosive vapors.
Respiratory N95 / P100 or Fume Hood If weighing outside a hood (not recommended), a fitted N95 is the minimum.[1] A chemical fume hood is the primary engineering control.
Body Lab Coat (Tyvek® preferred) Cotton coats are porous.[1] For amounts >10g, use a disposable Tyvek® apron or sleeve covers to prevent dust accumulation on personal clothing.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize exposure during the most critical step: Solubilization .

Step 1: Preparation & Engineering Controls
  • Workspace: All open handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. This compound is an organic solid and will generate static charge, causing "fly-away" powder that bypasses respiratory protection.

Step 2: Weighing & Transfer
  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Place the receiving vessel (flask/vial) inside the hood.

  • Weigh the solid. Do not use a spatula to scrape the last milligram if it creates dust; tap gently.

  • Self-Validating Step: Wipe the balance area with a wet Kimwipe immediately after weighing. If the wipe turns yellow/brown (oxidation of amine), containment failed—clean again.

Step 3: Solubilization (The Critical Moment)
  • Solvent Choice: Dissolve in DMSO, Methanol, or DCM.

  • Exotherm Check: Adding base (e.g., TEA, DIPEA) to this acid will generate heat. Add base dropwise to prevent splashing.

  • Venting: Do not cap the vial tightly immediately after dissolution if heat is generated. Pressure buildup can cause the septum to pop, spraying the N-aryl solution.

Logic Flow: PPE & Handling Decision Tree

The following diagram illustrates the decision logic for handling this compound based on the operation scale and state.

SafetyLogic Start Task: Handle 2-[(3-Methoxyphenyl)amino]butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution In Solution (<100mM) StateCheck->Solution Pipetting/Reacting Engineering Engineering Control: Chemical Fume Hood REQUIRED Solid->Engineering GloveCheck Contact Duration? Solution->GloveCheck RespProtect Respiratory: N95 Mask (Backup) + Hood Sash Low Engineering->RespProtect HighPPE PPE: Double Nitrile or Laminate Gloves Chemical Goggles Tyvek Sleeves RespProtect->HighPPE Dust Hazard ShortContact < 15 Mins (Splash Risk) GloveCheck->ShortContact LongContact > 15 Mins or Immersion GloveCheck->LongContact StdPPE PPE: Single Nitrile Gloves Safety Glasses w/ Side Shields ShortContact->StdPPE LongContact->HighPPE Permeation Risk

Figure 1: Decision logic for selecting PPE based on physical state and contact duration.[1] Note the escalation to "High PPE" for solids and prolonged solution handling.

Disposal & Emergency Procedures

Waste Management
  • Classification: Segregate as Hazardous Organic Waste .

  • Specific Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric). The aniline moiety can oxidize rapidly, potentially evolving toxic nitrogen oxides (NOx) or causing fire.

  • Labeling: Clearly tag waste containers with "Toxic: Aromatic Amine Derivative" to alert waste handlers of the specific permeation risk.

Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Place waste in a sealed bag.

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[5] Do not use alcohol or organic solvents, as these increase skin permeability of the amine.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—acidic amines can cause delayed corneal damage.

References

  • PubChem. (n.d.). 2-amino-3-methoxybutanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: m-anisidine (Structural Analog for Hazard Inference). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.